molecular formula C3H7O5S- B1259476 2,3-Dihydroxypropane-1-sulfonate

2,3-Dihydroxypropane-1-sulfonate

Cat. No.: B1259476
M. Wt: 155.15 g/mol
InChI Key: YPFUJZAAZJXMIP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydroxypropane-1-sulfonate (DHPS) is a widespread intermediate in plant and algal transformations of sulfoquinovose from the plant sulfolipid and is recovered during bacterial degradation of sulfoquinovose . It is one of the most abundant organic sulfur compounds in the biosphere . DHPS is recognized as a vital metabolic currency between phytoplankton and bacteria in marine environments, occurring ubiquitously even in shallow-sea hydrothermal systems at concentrations comparable to dimethylsulfoniopropionate (DMSP) . It can be found at millimolar cytosolic concentrations within marine diatoms and haptophytes, where it is postulated to act as an osmolyte and/or cryoprotectant . This biogenic sulfonate is a crucial component of the microbial sulfur cycle. Marine bacteria, including prominent members of the Roseobacter clade, can utilize chiral DHPS (both R and S isomers) as a sulfur source for growth, releasing sulfite through desulfonation . Different bacteria employ distinct enzymatic pathways for this desulfonation, such as L-cysteate sulfo-lyase, sulfolactate sulfo-lyase, or a pathway involving sulfopyruvate decarboxylase and sulfoacetaldehyde acetyltransferase . The sulfite produced can be further oxidized or incorporated into bacterial sulfate assimilation pathways . DHPS metabolic pathways are found primarily in marine bacterial groups, underscoring its central role in marine biogeochemistry . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use. Key Chemical Information: • CAS Number: 35396-47-5 • Molecular Formula: C 3 H 7 NaO 5 S • Molecular Weight: 178.14 g/mol • SMILES: O=S(CC(O)CO)([O-])=O.[Na+]

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydroxypropane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O5S/c4-1-3(5)2-9(6,7)8/h3-5H,1-2H2,(H,6,7,8)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFUJZAAZJXMIP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CS(=O)(=O)[O-])O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7O5S-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dihydroxypropane-1-sulfonate (DHPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxypropane-1-sulfonate (DHPS) is a highly abundant organosulfonate that plays a significant role in the global biogeochemical sulfur cycle.[1] It is a key intermediate in the breakdown of sulfoquinovose, a sulfonated sugar produced by photosynthetic organisms like marine algae and plants.[2][3] Emerging research has also identified DHPS in the human gut metabolome, suggesting a potential link to microbial sulfur metabolism and metabolic dysregulation.[1] This guide provides a comprehensive overview of the chemical structure, properties, biological relevance, and experimental methodologies associated with DHPS.

Chemical Structure and Properties

This compound is an organosulfonate oxoanion and the conjugate base of 2,3-dihydroxy-1-propanesulfonic acid.[4] Its structure consists of a three-carbon propane (B168953) backbone with hydroxyl groups on the second and third carbons and a sulfonate group on the first carbon.

Chemical Identifiers:

  • IUPAC Name: this compound[4]

  • Molecular Formula: C₃H₇O₅S⁻[4]

  • SMILES: C(C(CS(=O)(=O)[O-])O)O[4]

  • InChI: InChI=1S/C3H8O5S/c4-1-3(5)2-9(6,7)8/h3-5H,1-2H2,(H,6,7,8)/p-1[4]

  • InChIKey: YPFUJZAAZJXMIP-UHFFFAOYSA-M[4]

The parent compound, 2,3-dihydroxy-1-propanesulfonic acid, has the following IUPAC name: 2,3-dihydroxypropane-1-sulfonic acid.[5]

Physicochemical Properties

A summary of the computed physicochemical properties of this compound and its parent acid is presented below.

PropertyThis compound (C₃H₇O₅S⁻)2,3-Dihydroxy-1-propanesulfonic acid (C₃H₈O₅S)Reference
Molecular Weight 155.15 g/mol 156.16 g/mol [4][5]
Exact Mass 155.00141949 Da156.00924453 Da[4][5]
XLogP3 -2.3-2.2[4][5]
Hydrogen Bond Donor Count 23[6]
Hydrogen Bond Acceptor Count 55[6]
Rotatable Bond Count 33[6]
Complexity 158154[6][7]
Topological Polar Surface Area 106 Ų103 Ų[4][7]
Covalently-Bonded Unit Count 21[6]

Biological Significance and Metabolic Pathways

DHPS is a crucial molecule in sulfur metabolism across different biological systems, from marine ecosystems to the human gut.

Role in Marine Environments

In marine environments, DHPS is a major component of the cytosol of diatoms (at concentrations of approximately 3 mM) and is produced by marine algae.[3] It serves as a carbon and sulfur source for marine heterotrophic bacteria, such as those from the Roseobacter clade.[2][3][8] These bacteria have evolved specific pathways to metabolize the different stereoisomers of DHPS.

Aerobic Degradation of DHPS in Cupriavidus pinatubonensis

Cupriavidus pinatubonensis utilizes a multi-enzyme system for the aerobic degradation of DHPS. This pathway involves the racemization of (S)-DHPS and subsequent oxidation to (R)-sulfolactate, which is then cleaved to release sulfite.[9]

DHPS_Degradation_Cupriavidus s_dhps (S)-DHPS ketone 2-hydroxy-1-sulfo-propan-3-one s_dhps->ketone HpsO/HpsP (DHPS-2-dehydrogenases) r_dhps (R)-DHPS ketone->r_dhps HpsO/HpsP r_sl (R)-Sulfolactate r_dhps->r_sl HpsN (DHPS-1-dehydrogenase) pyruvate Pyruvate r_sl->pyruvate SuyAB ((R)-sulfolactate-sulfolyase) sulfite Sulfite r_sl->sulfite SuyAB

Caption: Aerobic degradation pathway of DHPS in Cupriavidus pinatubonensis.

Diverse Desulfonation Pathways in Roseobacter Clade

Marine bacteria of the Roseobacter clade exhibit diverse enzymatic strategies for DHPS desulfonation. Following the initial oxidation of DHPS by hydrogenases, different sulfo-lyases are employed.[8]

DHPS_Degradation_Roseobacter cluster_common Common Initial Step cluster_rp Ruegeria pomeroyi DSS-3 cluster_ds Dinoroseobacter shibae DFL 12 cluster_rd Roseobacter denitrificans OCh 114 dhps DHPS oxidized_dhps Oxidized Intermediates dhps->oxidized_dhps Hydrogenases rp_desulf L-cysteate sulfo-lyase oxidized_dhps->rp_desulf ds_desulf Sulfolactate sulfo-lyase oxidized_dhps->ds_desulf rd_desulf_1 Sulfopyruvate decarboxylase oxidized_dhps->rd_desulf_1 sulfite Sulfite rp_desulf->sulfite ds_desulf->sulfite rd_desulf_2 Sulfoacetaldehyde acetyltransferase rd_desulf_1->rd_desulf_2 rd_desulf_2->sulfite

Caption: Divergent DHPS desulfonation pathways in marine Roseobacter bacteria.

Role in the Human Gut Microbiome

Recent studies have detected DHPS in human stool samples, linking it to the gut metabolome.[1] The degradation of DHPS by gut microbes can lead to the production of hydrogen sulfide (B99878) (H₂S), a molecule with complex roles in gut health and disease.[1][9] Lower levels of DHPS have been observed in individuals with neurodegenerative diseases and in those who use e-cigarettes or smoke tobacco/cannabis, suggesting its potential as a biomarker for gut dyshomeostasis.[1]

Experimental Protocols

This section details key experimental methodologies for the study of DHPS, synthesized from published literature.

Synthesis of R- and S-DHPS

The enantiomers of DHPS can be chemically synthesized for use in metabolic studies.[10]

  • Starting Materials: Utilize appropriate chiral precursors to establish the stereochemistry at the C2 position.

  • Sulfonation: Introduce the sulfonate group at the C1 position, typically via reaction with a sulfonating agent. A common method involves the reaction of a suitable precursor with 1,3-propane sultone.[11]

  • Purification: Purify the final products using techniques such as recrystallization and azeotropic distillation.[11]

  • Verification: Confirm the structure and purity of the synthesized R- and S-DHPS using Nuclear Magnetic Resonance (¹H-NMR) and High-Performance Liquid Chromatography (HPLC).[10][11]

Detection and Quantification of DHPS by UHPLC-HRMS

Ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry is a standard method for analyzing DHPS in biological samples.[1][10]

  • Sample Preparation: Extract metabolites from samples (e.g., fecal samples, bacterial cultures) using appropriate solvent systems.

  • Chromatographic Separation:

    • Column: Use a hydrophilic interaction liquid chromatography (HILIC) column, such as a UHPLC BEH Amide column (1.7 µm, 2.1 mm × 100 mm).[10]

    • Mobile Phase: Employ a gradient of acetonitrile (B52724) (Solvent A) and an aqueous buffer like 10 mM ammonium (B1175870) acetate (B1210297) (Solvent B).[10]

    • Flow Rate: A typical flow rate is 0.25 ml/min.[10]

    • Injection Volume: Inject a small volume, for example, 2 µl.[10]

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in negative mode to detect the [M-H]⁻ ion of DHPS.[10]

    • Analysis: Perform untargeted or targeted profiling to identify and quantify DHPS based on its accurate mass and retention time.

DHPS Dehydrogenase Enzyme Assays

The activity of enzymes that oxidize DHPS can be monitored by measuring the formation of NADH.[10]

  • Reaction Mixture: Prepare a reaction buffer containing the purified DHPS dehydrogenase enzyme (e.g., HpsO, HpsN, HpsP), the substrate (R- or S-DHPS), and the cofactor NAD⁺.

  • Initiation: Start the reaction by adding the substrate.

  • Monitoring: Continuously monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Data Analysis: Calculate the initial reaction velocity from the linear phase of the absorbance curve.

Protein Purification and Crystallization

To characterize DHPS-metabolizing enzymes, they must be purified and, for structural studies, crystallized.[10]

  • Expression and Lysis: Overexpress the target protein in a suitable host (e.g., E. coli) and lyse the cells to release the protein.

  • Chromatography: Purify the protein using a series of chromatography steps, such as anion-exchange chromatography.[3]

  • Purity Check: Assess protein purity using SDS-PAGE.[3]

  • Crystallization:

    • Method: Use vapor diffusion methods, such as the hanging-drop technique.[10]

    • Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and salts). For example, RpHpsO was crystallized using 0.1 M sodium citrate (B86180) pH 5.4 and 0.8 M sodium formate.[10]

    • Cryoprotection: Before X-ray diffraction analysis, soak the crystals in a cryoprotectant solution (e.g., containing 20% glycerol) and flash-cool in liquid nitrogen.[10]

Quantitative Data Summary

The following table summarizes key quantitative data related to the interaction of DHPS with specific enzymes.

EnzymeLigandMethodBinding Affinity (K_D)Reference
RpHpsOR-DHPSSurface Plasmon Resonance (SPR)0.33 mM[10]
RpHpsNR-DHPSSurface Plasmon Resonance (SPR)0.86 mM[10]
RpHpsPS-DHPSSurface Plasmon Resonance (SPR)0.74 mM[10]

Conclusion

This compound is a metabolically significant organosulfonate with diverse roles in marine microbial ecology and potential implications for human health. Its unique chemical structure underpins its function as a key node in the global sulfur cycle. The experimental protocols and quantitative data presented here provide a foundation for researchers and drug development professionals to further investigate the enzymatic pathways involving DHPS and explore its potential as a biomarker or therapeutic target.

References

The Emergence of 2,3-Dihydroxypropane-1-sulfonate: A Key Player in Marine Biogeochemical Cycles

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals on the Discovery, Quantification, and Metabolic Significance of a Ubiquitous Marine Sulfonate.

Introduction

Recent discoveries in marine science have unveiled the critical role of 2,3-dihydroxypropane-1-sulfonate (DHPS), a globally abundant organosulfur compound, in the intricate web of marine microbial interactions. Initially overlooked, DHPS is now recognized as a vital metabolic currency, mediating nutrient and energy transfer from phytoplankton to heterotrophic bacteria.[1][2] This technical guide provides a comprehensive overview of the discovery of DHPS in marine environments, detailing its quantification, the experimental protocols for its study, and the key metabolic pathways it influences. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the ecological significance and potential biotechnological applications of this fascinating molecule.

Discovery and Ubiquity

The identification of DHPS as a significant metabolite in marine ecosystems emerged from studies investigating the interactions between phytoplankton and bacterioplankton. Researchers observed that marine bacteria, particularly those from the Roseobacteraceae clade, exhibited a strong transcriptional response to the presence of diatoms.[3][4] This response was characterized by the significant upregulation of genes encoding for the transport and catabolism of DHPS, a compound with no previously established role in the marine microbial food web.[3]

Subsequent investigations confirmed that DHPS is a major cytosolic component of marine diatoms and haptophytes, with intracellular concentrations reaching millimolar levels.[5] Its presence has been documented across a wide range of marine environments, from estuaries and coastal waters to shallow-sea hydrothermal systems, often at concentrations comparable to the well-studied organosulfur compound, dimethylsulfoniopropionate (DMSP).[5][6] This ubiquitous distribution underscores the importance of DHPS in the global marine carbon and sulfur cycles.[1][3]

Quantitative Data on DHPS in Marine Environments

The following tables summarize the reported concentrations of DHPS in various marine contexts, providing a quantitative basis for understanding its ecological relevance.

Context Organism/Matrix Concentration Reference
IntracellularMarine Diatoms and HaptophytesMillimolar (mM) range[5]
IntracellularNitzschia lecointei (Sea Ice Diatom)Up to ~85 mmol/L[5]
SeawaterDissolved Organic Matter Pool0.7 ± 0.5 nM[3]
Location Environment Concentration Level Reference
Pearl River EstuaryEstuarineComparable to DMSP[5]
In situ Coastal MesocosmCoastalComparable to DMSP[5]
Kueishantao IslandShallow-sea Hydrothermal SystemComparable to DMSP[5]

Experimental Protocols

The study of DHPS in marine environments relies on a suite of sophisticated analytical and microbiological techniques. Below are detailed methodologies for key experiments.

Detection and Quantification of DHPS using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

This method is central to identifying and quantifying DHPS in environmental and biological samples.

  • Sample Preparation:

    • Phytoplankton or bacterial cultures are harvested at the stationary phase.[1]

    • For intracellular metabolite analysis, cells are collected by centrifugation and the pellet is processed.

    • For dissolved DHPS analysis, seawater samples are filtered to remove cellular material.

    • Samples are immediately frozen in liquid nitrogen and stored at -80°C until extraction.[6]

  • Chromatographic Separation:

    • An Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a BEH Amide column (e.g., 1.7 µm, 2.1 mm × 100 mm) is used.[7]

    • The mobile phase consists of two solvents: Solvent A (100% acetonitrile) and Solvent B (e.g., 10 mM ammonium (B1175870) acetate).[7]

    • A gradient elution is employed, starting with a high percentage of Solvent A and gradually increasing the percentage of Solvent B to elute the polar DHPS molecule.[7]

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is directed to a tandem mass spectrometer (MS/MS).

    • Electrospray ionization (ESI) in negative mode is typically used for the detection of sulfonates.

    • Targeted metabolomics is performed by monitoring for the specific mass-to-charge ratio (m/z) of DHPS and its fragmentation products.

Culturing of Marine Microorganisms for DHPS Metabolism Studies

Understanding the biological role of DHPS requires the cultivation of relevant marine phytoplankton and bacteria.

  • Phytoplankton Culturing:

    • Diatom and haptophyte strains are grown in appropriate media, such as f/2 medium.[1]

    • Diatom cultures are supplemented with sodium silicate (B1173343) (Na₂SiO₃).[1]

    • Cultures are maintained under controlled conditions of light (e.g., 100 µE·m⁻²·s⁻¹) and temperature (e.g., 20°C).[1]

    • Cell abundance is monitored using flow cytometry or microscopy.[1]

  • Bacterial Culturing:

    • Bacterial strains, such as Ruegeria pomeroyi DSS-3, are grown in a suitable basal medium (e.g., modified Silicibacter basal medium).[1]

    • The medium is supplemented with DHPS (e.g., 10 mM) as the primary carbon and sulfur source.[1]

    • Cultures are incubated at an appropriate temperature (e.g., 28°C).[1]

Chiral Separation of DHPS Enantiomers

Recent research has highlighted the importance of chirality in DHPS metabolism. A novel method has been developed for the separation of R- and S-DHPS.[1][2]

  • Derivatization:

    • A chiral phosphorus-reagent is used to label the DHPS enantiomers.[1][2] This step is crucial as direct chiral HPLC separation has proven difficult.[7]

  • HPLC-MS/MS Analysis:

    • The derivatized enantiomers are then separated and detected using HPLC-MS/MS, allowing for the quantification of each enantiomer in biological and environmental samples.[7]

Signaling and Metabolic Pathways

DHPS serves as a key substrate for marine bacteria, entering specific catabolic pathways. The metabolism of DHPS is often stereoselective, with different enzymes responsible for the degradation of its R and S enantiomers.

DHPS Catabolic Pathway in Roseobacteraceae

Marine bacteria of the Roseobacteraceae family possess a well-defined pathway for the utilization of DHPS. The initial steps involve the oxidation of DHPS by specific dehydrogenases.

DHPS_Catabolism cluster_enantiomers DHPS Enantiomers cluster_dehydrogenases Dehydrogenases cluster_products Intermediate Products RDHPS R-DHPS HpsO HpsO RDHPS->HpsO acts on HpsN HpsN RDHPS->HpsN acts on SDHPS S-DHPS HpsP HpsP SDHPS->HpsP acts on Product1 (R)-Sulfolactate HpsO->Product1 produces HpsP->Product1 produces HpsN->Product1 produces Product2 Sulfopyruvate Product1->Product2 further oxidation DHPS_Discovery_Workflow cluster_culture Co-culture System cluster_analysis Analysis cluster_conclusion Conclusion Diatom Diatom (Thalassiosira pseudonana) Roseobacter Bacterium (Ruegeria pomeroyi) Diatom->Roseobacter Metabolite Exchange Transcriptomics Bacterial Transcriptome Analysis Roseobacter->Transcriptomics RNA Extraction Gene_Upregulation Identification of Highly Up-regulated Genes Transcriptomics->Gene_Upregulation DHPS_Genes hpsKLM, hpsNOP, slcD (DHPS transport & catabolism) Gene_Upregulation->DHPS_Genes Conclusion DHPS is a key metabolite exchanged between diatoms and bacteria DHPS_Genes->Conclusion

References

An In-depth Technical Guide to 2,3-Dihydroxypropane-1-sulfonate: Properties, Metabolism, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxypropane-1-sulfonate (DHPS), also known as 3-sulfopropane-1,2-diol, is an organosulfur compound of significant interest in various scientific fields. It plays a crucial role in the global sulfur cycle, particularly in marine environments where it is a key metabolite in the interaction between phytoplankton and bacteria.[1] Recent studies have also highlighted its presence and potential role in the human gut microbiome, linking it to sulfur metabolism and dyshomeostasis.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its metabolic pathways, and detailed experimental protocols for its analysis.

Physical and Chemical Properties

This compound is a polar, water-soluble compound. Its properties are summarized in the tables below, with data compiled from various chemical databases. The data for its acid and sodium salt forms are also presented for a comprehensive overview.

Table 1: Physical and Chemical Properties of 2,3-Dihydroxypropane-1-sulfonic Acid
PropertyValueSource
Molecular Formula C₃H₈O₅SPubChem
Molecular Weight 156.16 g/mol PubChem[3]
IUPAC Name 2,3-dihydroxypropane-1-sulfonic acidPubChem[3]
CAS Number 10296-76-1PubChem[3]
Computed XLogP3 -2.2PubChem[3]
Hydrogen Bond Donor Count 3PubChem
Hydrogen Bond Acceptor Count 5PubChem
Rotatable Bond Count 3PubChem
Exact Mass 156.00924453 DaPubChem[3]
Topological Polar Surface Area 103 ŲPubChem[3]
Heavy Atom Count 9PubChem
Complexity 154PubChem[3]
Table 2: Physical and Chemical Properties of this compound (Anion)
PropertyValueSource
Molecular Formula C₃H₇O₅S⁻PubChem[4]
Molecular Weight 155.15 g/mol PubChem[4]
IUPAC Name This compoundPubChem[4]
Computed XLogP3 -2.3PubChem[4]
Hydrogen Bond Donor Count 2PubChem[4]
Hydrogen Bond Acceptor Count 5PubChem[4]
Rotatable Bond Count 3PubChem[4]
Exact Mass 155.00141949 DaPubChem[4]
Topological Polar Surface Area 106 ŲPubChem[4]
Heavy Atom Count 9PubChem[4]
Complexity 140PubChem[4]
Table 3: Physical and Chemical Properties of Sodium this compound
PropertyValueSource
Molecular Formula C₃H₇NaO₅SPubChem[5]
Molecular Weight 178.14 g/mol PubChem[5]
IUPAC Name sodium;this compoundPubChem
CAS Number 35396-47-5PubChem[5]
Hydrogen Bond Donor Count 2PubChem[5]
Hydrogen Bond Acceptor Count 5PubChem[5]
Rotatable Bond Count 3PubChem[5]
Exact Mass 177.983364 DaPubChem
Heavy Atom Count 10PubChem[5]
Complexity 158PubChem[5]

Metabolic Pathways

This compound is a key intermediate in the microbial degradation of sulfoquinovose, a major organosulfur compound produced by photosynthetic organisms. The metabolic pathways of DHPS have been particularly well-studied in marine bacteria of the Roseobacter clade.[4][6]

Bacterial Degradation of DHPS in Roseobacter Species

In Roseobacter species, the degradation of DHPS involves a series of enzymatic reactions that ultimately release sulfite (B76179). This sulfite can then be assimilated into sulfur-containing amino acids or oxidized to sulfate. The initial steps involve the oxidation of the hydroxyl groups of DHPS by dehydrogenases.[4]

Several distinct pathways for the subsequent desulfonation have been identified in different Roseobacter strains:[4][6]

  • L-cysteate sulfo-lyase pathway: Utilized by Ruegeria pomeroyi DSS-3.

  • Sulfolactate sulfo-lyase pathway: Predominantly used by Dinoroseobacter shibae DFL 12.

  • Sulfopyruvate decarboxylase and sulfoacetaldehyde (B1196311) acetyltransferase pathway: The primary route in Roseobacter denitrificans OCh 114.

The following diagram illustrates the general workflow for the bacterial degradation of DHPS.

DHPS_Degradation_Workflow DHPS This compound (DHPS) Oxidized_DHPS Oxidized DHPS Intermediate DHPS->Oxidized_DHPS Hydrogenases Desulfonation Desulfonation Oxidized_DHPS->Desulfonation Various enzymatic pathways Sulfite Sulfite (SO₃²⁻) Desulfonation->Sulfite Sulfate_Assimilation Sulfate Assimilation Sulfite->Sulfate_Assimilation Oxidation Oxidation to Sulfate Sulfite->Oxidation Biomass Sulfur-containing Biomass Sulfate_Assimilation->Biomass Sulfate Sulfate (SO₄²⁻) Oxidation->Sulfate

Bacterial degradation of this compound.

The following diagram details the three distinct enzymatic pathways for desulfonation in different Roseobacter strains.

DHPS_Desulfonation_Pathways cluster_Rpomeroyi Ruegeria pomeroyi DSS-3 cluster_Dshibae Dinoroseobacter shibae DFL 12 cluster_Rdenitrificans Roseobacter denitrificans OCh 114 Rp_path L-cysteate sulfo-lyase pathway Sulfite Sulfite (SO₃²⁻) Rp_path->Sulfite Ds_path Sulfolactate sulfo-lyase pathway Ds_path->Sulfite Rd_path1 Sulfopyruvate decarboxylase Rd_path2 Sulfoacetaldehyde acetyltransferase Rd_path1->Rd_path2 Rd_path2->Sulfite Oxidized_DHPS Oxidized DHPS Intermediate Oxidized_DHPS->Rp_path Oxidized_DHPS->Ds_path Oxidized_DHPS->Rd_path1

Enzymatic pathways for DHPS desulfonation in Roseobacter.

Experimental Protocols

Analysis of this compound by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the sensitive and selective quantification of DHPS in complex biological and environmental samples.

Sample Preparation (General Workflow)

  • Extraction: For cellular or tissue samples, extraction with a polar solvent such as methanol (B129727) or a methanol/water mixture is recommended. For aqueous samples, direct injection may be possible after filtration.

  • Protein Precipitation: For samples with high protein content (e.g., cell lysates, plasma), protein precipitation should be performed, for instance, by adding a cold organic solvent like acetonitrile (B52724) or methanol.

  • Centrifugation: Centrifuge the samples to pellet precipitated proteins and other cellular debris.

  • Filtration: Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.

Chromatographic Conditions (Example Method for a Related Compound)

A method for a structurally similar compound, sodium 3-chloro-2-hydroxypropane-1-sulfonate, can be adapted.[7]

  • Column: A mixed-mode column such as Newcrom BH can be effective.[7] For chiral separations to distinguish between R- and S-enantiomers, a chiral stationary phase (e.g., a teicoplanin-based column) would be necessary.[8]

  • Mobile Phase A: Water with a buffer such as ammonium (B1175870) formate.[7]

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient: A gradient elution starting with a low percentage of mobile phase B, gradually increasing to elute the analyte.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 1-10 µL.

Mass Spectrometry Conditions

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is suitable for detecting the sulfonated anion.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions for DHPS should be monitored. The precursor ion would be the deprotonated molecule [M-H]⁻. Product ions can be determined by fragmentation of the precursor ion.

The following diagram outlines the general workflow for HPLC-MS/MS analysis.

HPLC_MSMS_Workflow Sample Sample Extraction Extraction Sample->Extraction Protein_Precipitation Protein Precipitation Extraction->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC HPLC Separation Filtration->HPLC MSMS MS/MS Detection HPLC->MSMS Data_Analysis Data Analysis MSMS->Data_Analysis

Workflow for HPLC-MS/MS analysis of DHPS.
Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation and characterization of this compound.

Sample Preparation

  • Solvent: Deuterated water (D₂O) is the solvent of choice due to the high polarity of DHPS.[9]

  • Concentration: For ¹H NMR, a concentration of 1-10 mg in 0.5-0.7 mL of D₂O is generally sufficient.[10] For ¹³C NMR, a higher concentration (10-50 mg) is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3]

  • Internal Standard: A suitable internal standard for chemical shift referencing in D₂O, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), should be added.[3]

  • Filtration: The final solution should be filtered into a clean NMR tube to remove any particulate matter that could affect spectral quality.[10]

NMR Acquisition Parameters (General)

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion.

  • ¹H NMR: A standard one-pulse experiment is typically used. The water signal from residual HOD in the D₂O can be suppressed using appropriate solvent suppression techniques.

  • ¹³C NMR: A proton-decoupled ¹³C experiment is standard. Due to the lower sensitivity, a larger number of scans will be required.

  • 2D NMR: For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Conclusion

This compound is a multifaceted molecule with important roles in environmental and biological systems. This guide has provided a detailed overview of its physical and chemical properties, elucidated its metabolic pathways in key marine bacteria, and outlined experimental protocols for its analysis and characterization. This information is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development, facilitating further investigation into the functions and applications of this significant organosulfur compound.

References

The Ubiquitous Sulfonate: A Technical Guide to 2,3-Dihydroxypropane-1-sulfonate (DHPS) in Phytoplankton

Author: BenchChem Technical Support Team. Date: December 2025

A Deep Dive into the Natural Occurrence, Biosynthesis, and Analysis of a Key Player in the Marine Sulfur Cycle

For Immediate Release

XIAMEN, China – A growing body of research highlights the widespread presence and ecological significance of 2,3-dihydroxypropane-1-sulfonate (DHPS) in marine phytoplankton. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding of DHPS, from its natural occurrence and biosynthesis to detailed experimental protocols for its analysis.

First identified as a vital metabolic currency between phytoplankton and bacteria, DHPS is now recognized as a key organosulfur compound in the marine environment, with concentrations comparable to the well-studied dimethylsulfoniopropionate (DMSP).[1][2] Its ubiquitous nature and high intracellular concentrations in prominent phytoplankton groups, such as diatoms and haptophytes, underscore its importance in the global sulfur cycle and marine food webs.[1][3]

This guide summarizes the quantitative data on DHPS concentrations in various phytoplankton species, details the experimental methodologies for its extraction and quantification, and provides visual representations of its proposed biosynthetic pathway and analytical workflows.

Quantitative Occurrence of DHPS in Phytoplankton

DHPS has been found in significant quantities in various phytoplankton species, with intracellular concentrations reaching millimolar levels.[3] The table below summarizes the reported concentrations of DHPS enantiomers in selected marine diatoms and coccolithophores. The presence and ratio of R- and S-DHPS can vary between different phytoplankton groups. Notably, only R-DHPS was detected in the investigated coccolithophore strains, while both enantiomers were found in diatoms.[3]

Phytoplankton GroupSpeciesR-DHPS Concentration (mM)S-DHPS Concentration (mM)Total DHPS Concentration (mM)
Diatoms Thalassiosira weissflogiiPresentPresent4-12
Thalassiosira pseudonanaPresentPresent4-12
Phaeodactylum tricornutumPresentPresent4-12
Skeletonema costatumPresentPresent4-12
Coccolithophores Emiliania huxleyiPresentNot Detected4-12
(Haptophytes)Gephyrocapsa oceanicaPresentNot Detected4-12
Tisochrysis galbanaPresentNot Detected4-12
Pleurochrysis carteraePresentNot Detected4-12

Data sourced from a study on the enantioselective transformation of phytoplankton-derived DHPS.[3]

Proposed Biosynthetic Pathway of DHPS in Phytoplankton

While the complete biosynthetic pathway of DHPS in phytoplankton is yet to be fully elucidated, research suggests a potential route involving the reduction of cysteinolic acid.[3] The proposed pathway involves the formation of the ketone intermediate, 2-oxo-3-hydroxy-propane-1-sulfonate, which is a prochiral precursor to DHPS.[3]

DHPS_Biosynthesis Cysteinolic_acid Cysteinolic Acid Intermediate 2-oxo-3-hydroxy- propane-1-sulfonate Cysteinolic_acid->Intermediate Oxidation DHPS 2,3-Dihydroxypropane- 1-sulfonate (DHPS) Intermediate->DHPS Reduction

Caption: Proposed biosynthetic pathway of DHPS in phytoplankton.

Experimental Protocols

Accurate quantification and characterization of DHPS in phytoplankton require robust experimental protocols. The following sections detail the key methodologies cited in the literature.

Phytoplankton Culturing

Diatoms and haptophytes are typically cultured under controlled laboratory conditions. For example, diatoms can be grown in f/2 media supplemented with Na2SiO3, while haptophytes are cultured in f/2 media without the silicate (B1173343) supplement.[3] Cultures are maintained under a controlled light and temperature regime (e.g., 100 μE·m−2·s−1 and 20°C).[3] Cell abundance can be monitored using flow cytometry or microscopy.[3]

Extraction of Intracellular DHPS

For the extraction of intracellular metabolites like DHPS, a common method involves the following steps:

  • Harvesting: Phytoplankton cells are harvested from cultures, typically during the stationary phase, by centrifugation.

  • Washing: The cell pellet is washed to remove extracellular salts and media components.

  • Extraction: The washed cell pellet is then extracted with a solvent mixture, often methanol-based, to lyse the cells and solubilize the intracellular metabolites.[4] It is important to note that some methods may lead to underestimation of certain compounds due to instability in the extraction solvent.[4]

Quantification of DHPS by UHPLC-MS

Targeted metabolomics using Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) is a widely used technique for the quantification of DHPS.

  • Chromatographic Separation: A C18 column is commonly used for the separation of DHPS from other metabolites.[3]

  • Mass Spectrometry Detection: Detection is achieved using an electrospray ionization (ESI) source, typically in negative ion mode, where the [M-H]− ion of DHPS is monitored.[3]

Chiral Separation of DHPS Enantiomers

To distinguish between the R- and S-enantiomers of DHPS, a novel derivatization method using a chiral phosphorus reagent has been developed.[3][5]

  • Labeling: The chiral center of DHPS is labeled with a chiral phosphorus reagent, converting the enantiomers into diastereomers.[5]

  • Separation: The resulting diastereomers can then be separated using a standard C18 column, as they will have different retention times.[3][5]

Experimental Workflow for DHPS Analysis

The following diagram illustrates a typical experimental workflow for the analysis of DHPS in phytoplankton, from sample collection to data analysis.

DHPS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Chemistry cluster_data Data Processing Phytoplankton_Culture Phytoplankton Culturing Harvesting Cell Harvesting (Centrifugation) Phytoplankton_Culture->Harvesting Extraction Metabolite Extraction (e.g., Methanol) Harvesting->Extraction Derivatization Chiral Derivatization (Optional) Extraction->Derivatization UHPLC_MS UHPLC-MS Analysis Extraction->UHPLC_MS (for total DHPS) Derivatization->UHPLC_MS Quantification Quantification of DHPS UHPLC_MS->Quantification Data_Analysis Data Interpretation Quantification->Data_Analysis

Caption: General experimental workflow for DHPS analysis in phytoplankton.

Conclusion

The study of this compound in phytoplankton is a rapidly evolving field. Its discovery as a significant component of the marine organosulfur pool has opened new avenues for understanding the intricate metabolic interactions within marine microbial communities. The methodologies outlined in this guide provide a solid foundation for researchers to further investigate the biosynthesis, physiological roles, and ecological impact of this important biomolecule. Future research will likely focus on elucidating the complete biosynthetic pathway of DHPS, exploring its potential as a biomarker for specific phytoplankton blooms, and uncovering its broader role in marine biogeochemical cycles.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of 2,3-Dihydroxypropane-1-sulfonate in Diatoms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diatoms, a major group of phytoplankton, are prolific producers of the organosulfur compound 2,3-dihydroxypropane-1-sulfonate (DHPS). This molecule plays a crucial role in the marine sulfur cycle and in the adaptation of diatoms to osmotic stress. Despite its abundance and ecological significance, the biosynthetic pathway of DHPS in these organisms remains largely hypothetical. This technical guide provides a comprehensive overview of the current understanding of DHPS biosynthesis in diatoms, integrating available data on the proposed pathway, precursor molecules, and potential enzymatic players. We further present a compilation of relevant quantitative data and detailed experimental protocols to facilitate future research aimed at fully elucidating this important metabolic route.

The Hypothesized Biosynthetic Pathway of DHPS

The biosynthesis of this compound in diatoms is thought to be a multi-step process commencing from the amino acid cysteine. While the complete enzymatic cascade has not been definitively established, a plausible pathway has been proposed based on the detection of key intermediates in DHPS-producing diatoms[1]. The pathway likely involves the oxidation of the thiol group of cysteine, followed by a series of transformations leading to a prochiral ketone intermediate, which is then reduced to yield the final DHPS product.

The proposed steps are as follows:

  • Oxidation of Cysteine to Cysteic Acid: The pathway is presumed to initiate with the oxidation of L-cysteine to L-cysteic acid. This reaction involves the conversion of the sulfhydryl group to a sulfonic acid group.

  • Conversion of Cysteic Acid to Cysteinolic Acid: Subsequently, L-cysteic acid is likely converted to cysteinolic acid (2-amino-3-hydroxy-1-propanesulfonic acid). The precise enzymatic mechanism for this step in diatoms is yet to be characterized.

  • Formation of the Ketone Intermediate: Cysteinolic acid is then proposed to be converted to the prochiral ketone intermediate, 2-oxo-3-hydroxy-propane-1-sulfonate[1]. This step could potentially occur via a transamination or an oxidative deamination reaction.

  • Reduction to DHPS: The final step is the reduction of the ketone group of 2-oxo-3-hydroxy-propane-1-sulfonate to a hydroxyl group, yielding this compound. This reaction is hypothesized to be catalyzed by a ketoreductase, likely a member of the short-chain dehydrogenase/reductase (SDR) superfamily of enzymes[1]. The stereospecificity of this reductase is believed to determine the ratio of R- and S-enantiomers of DHPS observed in different diatom species[1].

An alternative, though less detailed, hypothesis suggests that sulfopropanediol may be formed through the reductive deamination of cysteinolic acid[2]. Further research is required to clarify the relationship between these potential pathways.

DHPS_Biosynthesis Cysteine L-Cysteine Cysteic_Acid L-Cysteic Acid Cysteine->Cysteic_Acid Oxidation Cysteinolic_Acid Cysteinolic Acid Cysteic_Acid->Cysteinolic_Acid Enzymatic Conversion (Uncharacterized) Ketone_Intermediate 2-oxo-3-hydroxy- propane-1-sulfonate Cysteinolic_Acid->Ketone_Intermediate Transamination/ Oxidative Deamination (Hypothesized) DHPS 2,3-Dihydroxypropane- 1-sulfonate (DHPS) Ketone_Intermediate->DHPS Reduction (Ketoreductase/SDR)

Figure 1: Hypothesized biosynthetic pathway of this compound (DHPS) in diatoms.

Quantitative Data on DHPS and Precursors

Quantitative analyses have revealed that DHPS and its precursor, cysteinolic acid, can accumulate to significant levels within diatom cells, particularly under conditions of high salinity. This supports their proposed role as compatible solutes in osmoregulation.

MetaboliteDiatom SpeciesIntracellular ConcentrationReference
This compound (DHPS)Various marine diatoms4–12 mM[3]
Cysteinolic AcidThalassiosira weissflogiiUp to 100 fmol/cell[4]

Experimental Protocols

The elucidation of the DHPS biosynthetic pathway requires a combination of techniques in diatom cultivation, metabolite analysis, enzyme assays, and molecular biology. The following sections provide detailed methodologies for key experiments.

Diatom Culturing for Osmotic Stress Experiments

Objective: To induce the production of DHPS and its precursors by exposing diatoms to high salinity conditions.

Materials:

  • Axenic culture of a model diatom species (e.g., Thalassiosira pseudonana CCMP1335).

  • Artificial seawater medium (e.g., f/2 medium).

  • Sodium chloride (NaCl) for adjusting salinity.

  • Sterile culture flasks.

  • Growth chamber with controlled temperature and light conditions.

Protocol:

  • Prepare f/2 medium at different salinities (e.g., 15, 30, and 45 PSU) by adjusting the concentration of NaCl.

  • Inoculate the different salinity media with an axenic culture of T. pseudonana at an initial cell density of approximately 104 cells/mL.

  • Incubate the cultures at a constant temperature (e.g., 18°C) under a defined light:dark cycle (e.g., 14:10 h) and light intensity (e.g., 100 µmol photons m-2 s-1).

  • Monitor cell growth by cell counting using a hemocytometer or an electronic particle counter.

  • Harvest cells during the exponential growth phase for metabolite and gene expression analysis.

Extraction and Analysis of DHPS and Precursors by HPLC-MS/MS

Objective: To identify and quantify DHPS and its precursors in diatom cell extracts.

Materials:

  • Diatom cell pellet.

  • Methanol, chloroform, and water (LC-MS grade).

  • Internal standards (if available).

  • Centrifuge.

  • Lyophilizer or vacuum concentrator.

  • High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • C18 reversed-phase column.

Protocol:

  • Metabolite Extraction:

    • Resuspend the cell pellet in a cold extraction solvent (e.g., methanol:chloroform:water, 2:1:1 v/v/v).

    • Lyse the cells by sonication or bead beating.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the metabolites.

    • Dry the supernatant using a lyophilizer or vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for HPLC-MS/MS analysis (e.g., 50% methanol).

  • HPLC-MS/MS Analysis:

    • Inject the reconstituted extract onto a C18 column.

    • Use a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Operate the mass spectrometer in negative ion mode.

    • Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted quantification of DHPS and its precursors based on their specific parent and fragment ion masses.

General Protocol for a Ketoreductase Enzyme Assay

Objective: To measure the activity of the putative ketoreductase that converts 2-oxo-3-hydroxy-propane-1-sulfonate to DHPS.

Materials:

  • Diatom cell-free extract.

  • 2-oxo-3-hydroxy-propane-1-sulfonate (substrate).

  • NAD(P)H (cofactor).

  • Reaction buffer (e.g., Tris-HCl or phosphate (B84403) buffer at a suitable pH).

  • Spectrophotometer or HPLC-MS/MS system for product detection.

Protocol:

  • Preparation of Cell-Free Extract:

    • Harvest diatom cells and resuspend them in a lysis buffer.

    • Disrupt the cells by sonication, French press, or other suitable methods.

    • Centrifuge the lysate at high speed to remove cell debris and obtain the crude cell-free extract.

  • Enzyme Assay:

    • Set up a reaction mixture containing the cell-free extract, 2-oxo-3-hydroxy-propane-1-sulfonate, and NAD(P)H in the reaction buffer.

    • Incubate the reaction at a controlled temperature.

    • Monitor the reaction by either:

      • Spectrophotometry: Measure the decrease in absorbance at 340 nm corresponding to the oxidation of NAD(P)H.

      • HPLC-MS/MS: Stop the reaction at different time points by adding a quenching solution (e.g., acid or organic solvent) and analyze the formation of DHPS.

    • Include appropriate controls (e.g., reaction without substrate, reaction with boiled extract).

  • Data Analysis:

    • Calculate the enzyme activity based on the rate of NAD(P)H consumption or DHPS formation.

    • If possible, determine kinetic parameters such as Km and Vmax.

Workflow for Candidate Gene Identification

The identification of the genes encoding the enzymes of the DHPS biosynthetic pathway is a critical next step. A combination of bioinformatics and experimental approaches can be employed to identify candidate genes, particularly for the hypothesized ketoreductase.

Figure 2: Experimental workflow for the identification and validation of candidate genes in the DHPS biosynthetic pathway.

Conclusion and Future Directions

The biosynthesis of this compound in diatoms is a vital metabolic pathway with significant ecological implications. While a plausible route from cysteine has been proposed, the definitive identification and characterization of the enzymes and their corresponding genes remain a key area for future research. The experimental workflows and protocols outlined in this guide provide a framework for researchers to systematically investigate this pathway. Future efforts should focus on:

  • Identification of the Ketoreductase: Utilizing the proposed workflow to identify and functionally characterize the ketoreductase responsible for the final step of DHPS synthesis.

  • Elucidation of the Upstream Pathway: Characterizing the enzymes involved in the conversion of cysteine to 2-oxo-3-hydroxy-propane-1-sulfonate.

  • Regulatory Mechanisms: Investigating the transcriptional and post-translational regulation of the DHPS biosynthesis pathway in response to environmental cues such as salinity.

A complete understanding of DHPS biosynthesis in diatoms will not only provide fundamental insights into diatom physiology and the marine sulfur cycle but may also open avenues for biotechnological applications, including the engineering of diatoms for the production of valuable sulfur-containing compounds.

References

The Central Role of 2,3-Dihydroxypropane-1-sulfonate in the Global Sulfur Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-dihydroxypropane-1-sulfonate (DHPS) is a highly abundant organosulfonate that plays a pivotal, yet historically overlooked, role in the global biogeochemical sulfur cycle. With an estimated annual production rivaling that of other major sulfur compounds, DHPS serves as a critical metabolic currency between primary producers, such as phytoplankton, and heterotrophic bacteria in marine environments. Its metabolism is a key link in the transformation of organic sulfur, influencing sulfur availability and flux in both marine and terrestrial ecosystems, including the human gut microbiome. This technical guide provides an in-depth overview of the biosynthesis, transport, and enzymatic degradation of DHPS, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and development in this field.

Introduction

The global sulfur cycle is a complex network of chemical and biological transformations that moves sulfur between the oceans, land, and atmosphere. While the roles of inorganic sulfate (B86663) and compounds like dimethylsulfoniopropionate (DMSP) are well-established, the significance of sulfonates—organic compounds containing a C-SO₃⁻ functional group—is an area of burgeoning research. Among these, this compound (DHPS) has emerged as a major player.

DHPS is primarily produced from the microbial degradation of sulfoquinovose, the polar headgroup of sulfolipids found in the photosynthetic membranes of plants, algae, and cyanobacteria.[1] The annual global production of sulfoquinovose is estimated to be a staggering 10¹⁰ tons, positioning DHPS as one of the most abundant organosulfur compounds in the biosphere.[1][2] It is found in millimolar concentrations within marine phytoplankton and is actively cycled by marine bacteria, representing a significant reservoir of reduced sulfur and a crucial link in marine carbon and sulfur fluxes.[3][4] Recent discoveries have also identified DHPS in the human gut, where its metabolism is linked to sulfur homeostasis and gut health.[5] This guide delves into the core molecular mechanisms governing the role of DHPS in these critical processes.

Quantitative Data on DHPS Abundance and Metabolism

The concentration of DHPS varies significantly across different environments. Furthermore, the enzymes responsible for its metabolism exhibit specific kinetic properties. This section summarizes the available quantitative data to provide a comparative overview.

Environmental and Intracellular Concentrations of DHPS
Environment/OrganismConcentration RangeNotesReference(s)
Marine Diatoms & Coccolithophores (intracellular)4–12 mMComparable to DMSP concentrations. Both R- and S-DHPS enantiomers are produced.[4]
Pearl River Estuary (particulate)0.03–150.0 nmol/LHigher concentrations found in offshore seawater compared to the inner estuary.[6]
Coastal China Seawater (particulate)0.2–11 nMBoth enantiomers are widely detected.[7]
Eastern North Pacific (dissolved)0.7 ± 0.5 nMMeasured during a diatom bloom, suggesting efficient bacterial consumption.[3]
Human Stool (Neurodegenerative Disease)Significantly downregulatedLower levels observed in patients with Alzheimer's, Parkinson's, and ALS compared to healthy controls.[1][8]
Enzyme Kinetic Parameters

The degradation of DHPS is catalyzed by a variety of stereospecific enzymes. The kinetic parameters for DHPS-3-dehydrogenase (HpsN) from Cupriavidus pinatubonensis have been characterized, demonstrating a strong preference for the R-enantiomer of DHPS.

EnzymeSubstrateCo-substrateKM (µM)kcat/KM (M⁻¹s⁻¹)Reference(s)
HpsNR-DHPSNAD⁺280 ± 301.1 x 10⁵[5]
HpsNS-DHPSNAD⁺1300 ± 3000.11[5]
HpsNNAD⁺R-DHPS (8.0 mM)30 ± 51.3 x 10⁵[5]
HpsNNAD⁺S-DHPS (8.0 mM)300 ± 401.3 x 10³[5]

Note: Kinetic data for other key enzymes such as the anaerobic glycyl radical enzymes DHPS-sulfolyase (HpsG) and DHPS-dehydratase (HpfG), and the DHPS-2-oxidoreductases (HpsO and HpsP) are not yet fully available in the literature.

Metabolic Pathways of DHPS

The transformation of DHPS is a key node in the organosulfur cycle, proceeding through distinct aerobic and anaerobic pathways.

Aerobic Degradation of DHPS

In aerobic marine bacteria, such as those from the Roseobacter clade, DHPS is utilized as a source of carbon and sulfur for growth. The pathways involve initial oxidation steps followed by desulfonation.

Marine bacteria have evolved stereospecific dehydrogenases to process the different enantiomers of DHPS. R-DHPS and S-DHPS are channeled into central metabolism via oxidation to sulfolactate (SL) or other intermediates, which are then desulfonated to release sulfite (B76179) (SO₃²⁻). This sulfite can be assimilated into amino acids or oxidized to sulfate.

Aerobic_DHPS_Degradation cluster_common Common Fate RDHPS (R)-2,3-Dihydroxy propane-1-sulfonate RSL (R)-Sulfolactate RDHPS->RSL HpsN / HpsO (Dehydrogenases) Intermediates_R Further Metabolites RSL->Intermediates_R Pyruvate Pyruvate Intermediates_R->Pyruvate Desulfonation (e.g., SuyAB) SDHPS (S)-2,3-Dihydroxy propane-1-sulfonate SSL (S)-Sulfolactate SDHPS->SSL HpsP (Dehydrogenase) Intermediates_S Further Metabolites SSL->Intermediates_S Intermediates_S->Pyruvate Desulfonation (e.g., CuyA, Xsc) Sulfite Sulfite (SO₃²⁻) Assimilation Sulfur Assimilation Sulfite->Assimilation e.g., Cysteine Oxidation Sulfate (SO₄²⁻) Sulfite->Oxidation

Caption: Aerobic degradation pathways for R- and S-DHPS in marine bacteria.
Anaerobic Degradation of DHPS

In anaerobic environments, including marine sediments and the human gut, DHPS is metabolized by distinct pathways that employ oxygen-sensitive glycyl radical enzymes. These pathways are critical for sulfur respiration and fermentation.

Sulfate- and sulfite-reducing bacteria utilize DHPS-sulfolyase (HpsG) to directly cleave the C-S bond of DHPS. This releases sulfite, which can then be used as a terminal electron acceptor in anaerobic respiration, ultimately producing hydrogen sulfide (B99878) (H₂S).

Fermenting bacteria employ DHPS-dehydratase (HpfG) to catalyze a C-O cleavage, generating 3-sulfopropionaldehyde. This intermediate is subsequently reduced by an NADH-dependent reductase (HpfD) to 3-sulfopropanol, which is then excreted.

Anaerobic_DHPS_Degradation cluster_dissimilatory Dissimilatory Pathway cluster_fermentative Fermentative Pathway DHPS (S)-2,3-Dihydroxy propane-1-sulfonate HpsG DHPS-Sulfolyase (HpsG) DHPS->HpsG HpfG DHPS-Dehydratase (HpfG) DHPS->HpfG Sulfite Sulfite (SO₃²⁻) HpsG->Sulfite Glycerol Glycerol HpsG->Glycerol H2S Hydrogen Sulfide (H₂S) Sulfite->H2S Anaerobic Respiration SPA 3-Sulfopropionaldehyde HpfG->SPA HpfD Reductase (HpfD) SPA->HpfD SP 3-Sulfopropanol (Excreted) HpfD->SP

Caption: Anaerobic degradation pathways of DHPS via radical enzymes.

Transport of DHPS

The transport of DHPS across bacterial cell membranes is a critical first step for its metabolism. While this area is still under active investigation, genomic analyses have implicated specific transporter families. The gene cluster for DHPS degradation in Cupriavidus pinatubonensis includes hpsU, which encodes a major facilitator superfamily (MFS) uptake system.[9] In other bacteria, genes for DHPS metabolism are often co-located with genes encoding transporters from the TauE/SafE family of sulfite and sulfonate exporters or sodium:sulfate symporter (SSS) families, suggesting their involvement in DHPS flux.

Caption: Proposed transport mechanisms for DHPS and its metabolites.

Experimental Protocols

This section provides detailed methodologies for key experiments in DHPS research. These protocols are based on published methods and can be adapted for specific research questions.

Quantification of DHPS in Environmental Samples by LC-MS/MS

This protocol describes a method for the targeted quantification of DHPS from particulate matter in seawater samples.

  • 1. Sample Collection and Extraction:

    • Filter 1-2 L of seawater through a pre-combusted (450°C, 4h) 0.7 µm glass fiber filter (GF/F).

    • Immediately store the filter at -80°C until extraction.

    • Extract the filter by sonication in 5 mL of a methanol/water (80:20, v/v) solution for 30 minutes in an ice bath.

    • Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and dry it under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in 100 µL of ultrapure water for analysis.

  • 2. LC-MS/MS Analysis:

    • Chromatography:

      • Instrument: Ultra-High Performance Liquid Chromatography (UHPLC) system.

      • Column: A mixed-mode column such as a Newcrom BH or a hydrophilic interaction liquid chromatography (HILIC) column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).

      • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 9.0.

      • Mobile Phase B: Acetonitrile.

      • Gradient: Start at 90% B, hold for 2 min; decrease to 50% B over 8 min; hold for 2 min; return to 90% B and equilibrate for 3 min.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry:

      • Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

      • Mode: Negative ion mode.

      • MRM Transitions: Monitor the transition for DHPS (m/z 155 -> 81) and for an appropriate internal standard.

      • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

  • 3. Quantification:

    • Prepare a calibration curve using authentic DHPS standards (0.1 nM to 100 nM).

    • Quantify the DHPS concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Enzyme Assay for DHPS-3-Dehydrogenase (HpsN)

This protocol describes a continuous spectrophotometric assay to measure the activity of NAD⁺-dependent DHPS dehydrogenases like HpsN.

  • 1. Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • Substrate Stock: 100 mM R-DHPS or S-DHPS in ultrapure water.

    • Cofactor Stock: 10 mM NAD⁺ in ultrapure water.

    • Enzyme: Purified HpsN enzyme, diluted in assay buffer to a suitable working concentration (e.g., 0.1-1.0 µM).

  • 2. Assay Procedure:

    • Set up a quartz cuvette with a 1 cm path length in a spectrophotometer capable of maintaining a constant temperature (e.g., 30°C).

    • In the cuvette, prepare a 1 mL reaction mixture containing:

      • 850 µL Assay Buffer

      • 50 µL NAD⁺ Stock (final concentration: 0.5 mM)

      • 50 µL Substrate Stock (final concentration: 5 mM)

    • Mix by inversion and incubate in the spectrophotometer for 3-5 minutes to allow the temperature to equilibrate and to record a stable baseline.

    • Initiate the reaction by adding 50 µL of the diluted HpsN enzyme.

    • Immediately start monitoring the increase in absorbance at 340 nm (A₃₄₀) for 5-10 minutes. This corresponds to the formation of NADH.

  • 3. Data Analysis:

    • Determine the initial reaction velocity (v₀) from the linear portion of the A₃₄₀ vs. time plot.

    • Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • For kinetic analysis, vary the concentration of one substrate while keeping the other constant and fit the initial velocity data to the Michaelis-Menten equation.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrate, NAD⁺, Enzyme) Mix Mix Buffer, Substrate, NAD⁺ in Cuvette Reagents->Mix Spectro Set Spectrophotometer (340 nm, 30°C) Spectro->Mix Equilibrate Equilibrate & Record Baseline Mix->Equilibrate Initiate Initiate with Enzyme Equilibrate->Initiate Monitor Monitor A₃₄₀ Increase Initiate->Monitor Calc_Rate Calculate Initial Velocity (ΔA₃₄₀/min) Monitor->Calc_Rate Calc_Activity Calculate Enzyme Activity (using Beer-Lambert Law) Calc_Rate->Calc_Activity Kinetics Determine Kinetic Parameters (Km, Vmax) Calc_Activity->Kinetics

Caption: General workflow for a spectrophotometric dehydrogenase enzyme assay.

Conclusion and Future Directions

This compound is a cornerstone of the global organosulfur cycle. Its widespread production by photosynthetic organisms and subsequent metabolism by diverse microbial communities underscore its importance in nutrient cycling in both marine and human-associated ecosystems. The discovery of distinct aerobic and anaerobic degradation pathways, along with stereospecific enzymes, has opened new avenues for understanding microbial adaptation and competition.

Despite significant progress, key questions remain. The kinetic parameters for many of the core enzymes in DHPS metabolism are yet to be determined. The specific transport proteins responsible for DHPS uptake and efflux in various bacteria need to be definitively identified and characterized. Furthermore, the full extent of DHPS's impact on human health and its potential as a biomarker or therapeutic target in the context of gut dysbiosis and associated diseases warrants deeper investigation. Future research integrating multi-omics approaches with classical biochemistry and microbial ecology will be essential to fully elucidate the multifaceted role of this globally significant molecule.

References

The Emerging Role of 2,3-Dihydroxypropane-1-sulfonate in the Human Gut Microbiome: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent discoveries have identified 2,3-Dihydroxypropane-1-sulfonate (DHPS), a sulfated metabolite, as a significant component of the human gut metabolome.[1] Previously studied for its role in marine biogeochemical sulfur cycling, its presence in human stool samples has opened new avenues of research into its physiological relevance and its potential as a biomarker and therapeutic target. This technical guide provides an in-depth overview of the current understanding of DHPS in the human gut microbiome, focusing on its identification, metabolic pathways, and implications for human health, particularly in the context of neurodegenerative diseases.

Quantitative Data Summary

While precise concentration data of DHPS in human stool is still an emerging area of research, preliminary studies have revealed significant differences in its abundance between healthy individuals and those with certain health conditions. The following table summarizes the key quantitative findings reported to date. It is important to note that these are relative changes and further research is needed to establish absolute concentration ranges.

ConditionDHPS Level Compared to Healthy ControlsKey Bacterial AssociationsReference
Neurodegenerative Diseases (NDDs) including Alzheimer's, Parkinson's, and ALS~8-fold lowerIncreased Bilophila and Desulfovibrio[1][2]
E-cigarette/Smoking~20-fold lowerNot specified[1]

Metabolic Pathways of DHPS in the Gut Microbiome

Biosynthesis of DHPS from Dietary Sulfoquinovose

The primary precursor for DHPS in the human gut is sulfoquinovose, a sulfonated sugar abundant in green leafy vegetables.[3][4] The biosynthesis of DHPS is a multi-step process involving the cooperative metabolism of different gut bacteria. Key players in this pathway include members of the Firmicutes phylum, such as Eubacterium rectale and Faecalibacterium prausnitzii, which are known to degrade sulfoquinovose.[3][5]

The degradation of sulfoquinovose by these bacteria leads to the formation of DHPS as a key intermediate. This process is a crucial step in the microbial utilization of dietary sulfonated compounds.

DHPS_Biosynthesis Dietary Sulfoquinovose Dietary Sulfoquinovose Eubacterium rectale / Faecalibacterium prausnitzii Eubacterium rectale / Faecalibacterium prausnitzii Dietary Sulfoquinovose->Eubacterium rectale / Faecalibacterium prausnitzii Metabolism DHPS DHPS Eubacterium rectale / Faecalibacterium prausnitzii->DHPS Produces

Biosynthesis of DHPS from dietary sulfoquinovose.
Degradation of DHPS and Production of Hydrogen Sulfide (B99878) (H₂S)

Once produced, DHPS can be further metabolized by other members of the gut microbiota, notably sulfate-reducing bacteria such as Bilophila wadsworthia.[6][7][8] These bacteria utilize DHPS in a process that ultimately leads to the production of hydrogen sulfide (H₂S), a volatile signaling molecule with significant physiological effects.[4][9] The accumulation of H₂S in the gut has been linked to both beneficial and pathological outcomes, including inflammation and mitochondrial dysfunction.[2]

DHPS_Degradation DHPS DHPS Bilophila wadsworthia Bilophila wadsworthia DHPS->Bilophila wadsworthia Metabolism Hydrogen Sulfide (H₂S) Hydrogen Sulfide (H₂S) Bilophila wadsworthia->Hydrogen Sulfide (H₂S) Produces

Degradation of DHPS to hydrogen sulfide.

Signaling Pathways and Physiological Implications

The degradation of DHPS to H₂S is a critical link to its physiological impact. H₂S is a pleiotropic signaling molecule that can influence various cellular processes. In the context of the gut-brain axis, excessive H₂S production has been implicated in neuroinflammation, a hallmark of neurodegenerative diseases.[10]

The proposed mechanism involves H₂S contributing to oxidative stress and mitochondrial dysfunction in neuronal cells. This can trigger a cascade of inflammatory responses, including the activation of microglia and the release of pro-inflammatory cytokines, which can ultimately lead to neuronal damage.

H2S_Signaling_Pathway cluster_gut Gut Lumen cluster_neuron Neuronal Cell DHPS DHPS Bilophila_wadsworthia Bilophila wadsworthia DHPS->Bilophila_wadsworthia Metabolism H2S_production Hydrogen Sulfide (H₂S) Bilophila_wadsworthia->H2S_production Mitochondrial_Dysfunction Mitochondrial Dysfunction H2S_production->Mitochondrial_Dysfunction Enters circulation and crosses blood-brain barrier Oxidative_Stress Oxidative Stress Mitochondrial_Dysfunction->Oxidative_Stress Neuroinflammation Neuroinflammation Oxidative_Stress->Neuroinflammation Neuronal_Damage Neuronal Damage Neuroinflammation->Neuronal_Damage

Proposed signaling pathway of DHPS-derived H₂S in neuroinflammation.

Experimental Protocols

The identification and quantification of DHPS in the human gut microbiome relies on advanced analytical techniques, primarily untargeted metabolomics using ultra-high performance liquid chromatography-high resolution mass spectrometry (UPLC-HRMS). Below is a generalized workflow and protocol based on current best practices for fecal metabolomics.

Experimental Workflow

Experimental_Workflow Sample_Collection Fecal Sample Collection Sample_Homogenization Homogenization Sample_Collection->Sample_Homogenization Metabolite_Extraction Metabolite Extraction Sample_Homogenization->Metabolite_Extraction UPLC_HRMS_Analysis UPLC-HRMS Analysis Metabolite_Extraction->UPLC_HRMS_Analysis Data_Processing Data Processing and Metabolite Identification UPLC_HRMS_Analysis->Data_Processing

General workflow for the identification of DHPS in fecal samples.
Detailed Methodologies

1. Fecal Sample Collection and Storage:

  • Collect fresh stool samples and immediately store them at -80°C to quench metabolic activity and prevent degradation of metabolites.

  • Use of a stabilizing agent is recommended if immediate freezing is not possible.

2. Sample Homogenization:

  • Lyophilize (freeze-dry) the fecal samples to remove water content, which allows for more consistent extraction efficiency and accurate quantification.

  • Homogenize the lyophilized sample to a fine powder to ensure uniformity.

3. Metabolite Extraction:

  • Solvent: A common extraction solvent for broad metabolome coverage is a mixture of methanol, acetonitrile, and water. For polar metabolites like DHPS, a higher proportion of water in the extraction solvent may be beneficial.

  • Procedure:

    • Weigh approximately 50 mg of lyophilized fecal powder into a microcentrifuge tube.

    • Add 1 mL of a pre-chilled extraction solvent (e.g., 40:40:20 acetonitrile:methanol:water with 0.1% formic acid).

    • Vortex thoroughly for 1 minute.

    • Sonicate in an ice bath for 15 minutes.

    • Centrifuge at high speed (e.g., 15,000 x g) at 4°C for 15 minutes.

    • Collect the supernatant containing the extracted metabolites.

    • For improved recovery, a second extraction of the pellet can be performed.

    • Pool the supernatants and filter through a 0.22 µm filter.

4. UPLC-HRMS Analysis:

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often suitable for the separation of polar compounds like DHPS.

    • Column: A HILIC column (e.g., amide or zwitterionic stationary phase).

    • Mobile Phase A: Water with a buffer (e.g., 10 mM ammonium (B1175870) acetate) and a small percentage of acetonitrile.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A gradient from high organic to high aqueous content.

  • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is essential for accurate mass measurement and identification of unknown metabolites.

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for sulfonated compounds.

    • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be employed for untargeted analysis.

5. Data Processing and Identification:

  • Utilize metabolomics software (e.g., XCMS, MS-DIAL) for peak picking, alignment, and feature detection.

  • Identify DHPS by matching the accurate mass (m/z) and retention time to a chemical standard, and by fragmentation pattern (MS/MS) comparison with spectral libraries.

Conclusion and Future Directions

The identification of this compound in the human gut microbiome represents a significant advancement in our understanding of host-microbe interactions and their impact on health and disease. The link between DHPS metabolism, hydrogen sulfide production, and neuroinflammation highlights a novel potential mechanism in the pathogenesis of neurodegenerative diseases.

Future research should focus on:

  • Quantitative Profiling: Establishing standardized methods for the absolute quantification of DHPS in large cohorts to determine its precise concentration ranges in health and various disease states.

  • Mechanistic Studies: Elucidating the specific enzymatic machinery and regulatory networks governing DHPS biosynthesis and degradation within the gut microbiome.

  • Therapeutic Potential: Investigating the possibility of modulating DHPS levels through dietary interventions (e.g., sulfoquinovose-rich foods) or targeted microbial therapies to influence H₂S production and its downstream effects.

A deeper understanding of the role of DHPS will be instrumental for the development of novel diagnostic tools and therapeutic strategies for a range of human diseases.

References

An In-depth Technical Guide to the Chirality and Stereoisomers of 2,3-Dihydroxypropane-1-sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxypropane-1-sulfonate (DHPS) is a ubiquitous organosulfur compound with significant roles in biogeochemical cycles and potential implications for human health. The presence of a chiral center at the C2 position gives rise to two stereoisomers, (R)- and (S)-DHPS, whose distinct biological activities are of increasing interest to the scientific community. This technical guide provides a comprehensive overview of the chirality and stereoisomers of DHPS, including their synthesis, characterization, and biological significance. Detailed experimental protocols for chiral separation and analysis are presented, alongside a discussion of the known metabolic pathways that differentiate the enantiomers.

Introduction to this compound (DHPS)

This compound, a key intermediate in the marine sulfur cycle, is produced by a variety of marine algae and is readily metabolized by marine bacteria.[1] Its structural simplicity belies a significant stereochemical complexity that dictates its biological function. The molecule possesses a single stereocenter at the second carbon atom, resulting in two non-superimposable mirror images: (R)-2,3-dihydroxypropane-1-sulfonate and (S)-2,3-dihydroxypropane-1-sulfonate. These enantiomers, while possessing identical physical and chemical properties in an achiral environment, exhibit distinct interactions with chiral entities such as enzymes, leading to stereospecific metabolic pathways.[2] Recent studies have also detected DHPS in the human gut metabolome, suggesting a potential role in human physiology and disease.[3]

Stereoisomers of this compound

The two enantiomers of DHPS are depicted below. The Cahn-Ingold-Prelog priority rules are used to assign the (R) and (S) configurations based on the arrangement of substituents around the chiral center (C2).

Figure 1. Enantiomers of this compound.
Physicochemical Properties

While enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, they exhibit differences in their interaction with plane-polarized light. However, specific optical rotation values for the enantiopure (R)- and (S)-DHPS have not been extensively reported in the reviewed literature.

Table 1: Physicochemical Properties of DHPS Stereoisomers

Property(R)-2,3-dihydroxypropane-1-sulfonate(S)-2,3-dihydroxypropane-1-sulfonate
Molecular FormulaC₃H₇O₅S⁻C₃H₇O₅S⁻
Molecular Weight155.15 g/mol 155.15 g/mol
Specific Rotation ([α]D)Data not available in reviewed literatureData not available in reviewed literature

Experimental Protocols

Enantioselective Synthesis of (R)- and (S)-DHPS

The enantiomers of DHPS can be synthesized from their corresponding chiral precursors. A common method involves the nucleophilic substitution of a chiral 3-carbon synthon with a sulfite (B76179) salt.

Protocol for the Synthesis of (R)-DHPS:

  • Reactants: (R)-3-chloro-1,2-propanediol and sodium sulfite.

  • Solvent: Water.

  • Procedure: a. Dissolve sodium sulfite in water. b. Add (R)-3-chloro-1,2-propanediol to the solution. c. Reflux the mixture for a specified duration (e.g., 4-6 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS). d. Upon completion, cool the reaction mixture and purify the product, for instance, by recrystallization or column chromatography.

  • Characterization: The final product should be characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

A similar protocol is followed for the synthesis of (S)-DHPS, starting with (S)-3-chloro-1,2-propanediol.

Chiral Separation and Analysis

Direct chiral High-Performance Liquid Chromatography (HPLC) separation of DHPS enantiomers has been reported to be challenging.[2] An alternative and effective method involves derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column.

Proposed Protocol for Chiral Separation via Derivatization:

  • Chiral Derivatizing Agent: A suitable chiral derivatizing agent, such as a chiral phosphorus reagent like diisopropyl phosphoryl L-alanine (P-L-Ala), can be used.[2]

  • Derivatization Reaction: a. React the racemic mixture of DHPS with the chiral derivatizing agent in an appropriate solvent. b. The reaction will form two diastereomers with different physicochemical properties.

  • HPLC Analysis:

    • Column: A standard reverse-phase C18 column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

    • Detection: Mass spectrometry (MS) or UV detection, depending on the properties of the derivatized product.

  • Quantification: The relative peak areas of the two separated diastereomers correspond to the enantiomeric composition of the original DHPS sample.

G cluster_workflow Chiral Separation Workflow Racemic DHPS Racemic DHPS Diastereomeric Mixture Diastereomeric Mixture Racemic DHPS->Diastereomeric Mixture Chiral Derivatizing Agent Chiral Derivatizing Agent Chiral Derivatizing Agent->Diastereomeric Mixture Achiral HPLC Achiral HPLC Diastereomeric Mixture->Achiral HPLC Separated Diastereomers Separated Diastereomers Achiral HPLC->Separated Diastereomers Quantification Quantification Separated Diastereomers->Quantification

Figure 2. Workflow for chiral separation of DHPS via derivatization.

Table 2: Illustrative HPLC Data for Diastereomers of Derivatized DHPS (Hypothetical)

DiastereomerRetention Time (min)Resolution (Rs)
Diastereomer 1 (from R-DHPS)12.52.1
Diastereomer 2 (from S-DHPS)14.2-

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Biological Significance and Stereospecific Metabolism

The biological activity of DHPS is highly dependent on its stereochemistry. In marine ecosystems, bacteria have evolved stereospecific enzymes to metabolize the different enantiomers of DHPS.

Stereospecific Enzymes in Marine Bacteria

Several dehydrogenases have been identified in marine bacteria that exhibit strict stereoselectivity for either (R)- or (S)-DHPS.[2]

  • HpsO (R-DHPS dehydrogenase): Specifically binds to and oxidizes (R)-DHPS.

  • HpsP (S-DHPS dehydrogenase): Specifically binds to and oxidizes (S)-DHPS.

  • HpsN (R-DHPS dehydrogenase): Also exhibits specificity for (R)-DHPS.

These enzymes initiate the catabolic pathway of DHPS, channeling the enantiomers into different metabolic routes.

G cluster_pathway Stereospecific Metabolism of DHPS in Marine Bacteria R_DHPS (R)-DHPS HpsO HpsO R_DHPS->HpsO HpsN HpsN R_DHPS->HpsN S_DHPS (S)-DHPS HpsP HpsP S_DHPS->HpsP R_Metabolites Downstream Metabolism HpsO->R_Metabolites HpsN->R_Metabolites S_Metabolites Downstream Metabolism HpsP->S_Metabolites

Figure 3. Simplified signaling pathway of DHPS metabolism.
DHPS in the Human Gut Microbiome

The recent discovery of DHPS in human stool samples opens new avenues of research into its role in human health.[3] The metabolic dysregulation of sulfur compounds has been linked to various diseases, and the stereoisomeric composition of gut-derived DHPS may be a critical factor. Further studies are needed to elucidate the specific metabolic pathways and physiological effects of DHPS enantiomers in the human gut.

Conclusion

The chirality of this compound is a key determinant of its biological function. The (R) and (S) enantiomers are metabolized through distinct, stereospecific enzymatic pathways, highlighting the importance of enantioselective analysis in biological and environmental studies. While direct chiral separation of DHPS remains a challenge, derivatization-based methods offer a robust approach for the quantification of its stereoisomers. As research into the role of DHPS in complex biological systems, including the human gut microbiome, continues to evolve, a thorough understanding of its stereochemistry will be paramount for drug development professionals and researchers in the life sciences.

References

Spectroscopic Profile of 2,3-Dihydroxypropane-1-sulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2,3-dihydroxypropane-1-sulfonate (DHPS), a significant organosulfur compound found in various biological and environmental systems. This document is intended to be a comprehensive resource for researchers and professionals involved in the study and application of this molecule.

Introduction

This compound (DHPS) is a key intermediate in the biogeochemical sulfur cycle and has been identified as an abundant metabolite in marine environments and has been detected in the human gut metabolome. Its simple, chiral structure, featuring two hydroxyl groups and a sulfonate moiety, makes it a molecule of interest for studies in microbial metabolism, environmental science, and potentially as a building block in chemical synthesis. Accurate spectroscopic characterization is fundamental to understanding its roles and potential applications. This guide summarizes the available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for DHPS and provides standardized protocols for its analysis.

Spectroscopic Data

The following sections present the available quantitative NMR and IR data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of DHPS in solution. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Data

Experimental ¹H NMR data for this compound has been reported in the literature. A study on the metabolism of DHPS by Roseobacter bacteria provides the following chemical shift assignments:

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-1a2.99dd14.46, 7.62
H-1b-dd14.49, 4.32
H-2---
H-3a---
H-3b---

Note: The full assignment for all protons was not available in the cited source. Predicted ¹H NMR data is available in the Human Metabolome Database (HMDB).

¹³C NMR Data

As of the latest literature review, experimental ¹³C NMR data for this compound has not been explicitly reported. However, predicted ¹³C NMR data is available from the Human Metabolome Database (HMDB) and can be used as a reference.

CarbonPredicted Chemical Shift (ppm)
C-155.4
C-270.1
C-365.2

Note: These are predicted values and should be confirmed with experimental data.

Infrared (IR) Spectroscopy
Functional GroupVibrationExpected Wavenumber (cm⁻¹)
O-H (hydroxyl)Stretching3500 - 3200 (broad)
C-H (alkane)Stretching3000 - 2850
S=O (sulfonate)Asymmetric Stretching1260 - 1150
S=O (sulfonate)Symmetric Stretching1070 - 1030
C-O (hydroxyl)Stretching1150 - 1050

Experimental Protocols

The following are detailed, generalized methodologies for acquiring NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, as DHPS is water-soluble).

  • If required, add a small amount of an internal standard with a known chemical shift (e.g., DSS or TSP).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Record the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.

  • Acquire the spectrum at a constant temperature, typically 298 K (25 °C).

  • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Process the spectrum using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the internal standard or the residual solvent signal.

  • For ¹³C NMR, use a similar sample preparation and acquire the spectrum on a carbon-observe channel, typically at a frequency corresponding to the proton frequency (e.g., 100 MHz for a 400 MHz ¹H spectrometer). A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

IR Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty, clean ATR crystal.

  • Record the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

  • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • The resulting spectrum will be in absorbance units.

  • Clean the ATR crystal thoroughly after the measurement.

Visualization of Analytical Workflow

The following diagrams illustrate the general workflows for the spectroscopic analysis of a chemical compound like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in D2O weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument acquire Acquire 1H & 13C Spectra instrument->acquire process Process Raw Data acquire->process assign Assign Peaks process->assign interpret Interpret Structure assign->interpret

Figure 1. Generalized workflow for NMR spectroscopic analysis.

IR_Workflow cluster_prep_ir Sample Preparation cluster_acq_ir Data Acquisition cluster_proc_ir Data Analysis place_sample Place Sample on ATR Crystal background Collect Background Spectrum place_sample->background sample_spec Collect Sample Spectrum background->sample_spec identify_peaks Identify Absorption Bands sample_spec->identify_peaks assign_groups Assign Functional Groups identify_peaks->assign_groups

Figure 2. Generalized workflow for FT-IR spectroscopic analysis.

Thermochemical Properties of Sodium 2,3-Dihydroxypropane-1-sulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available thermochemical and physicochemical properties of sodium 2,3-dihydroxypropane-1-sulfonate. Due to a lack of specific experimental thermochemical data for this compound in publicly accessible literature, this document compiles its known physical and chemical characteristics and presents thermochemical data for structurally analogous compounds to offer a comparative context. Furthermore, this guide details the metabolic pathway of this compound (DHPS) in Roseobacter bacteria, providing insight into its biological degradation. Standardized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are also described to guide future experimental work on this and similar organic sulfonate salts.

Introduction

Sodium this compound, an organosulfonate compound, holds interest in various industrial and pharmaceutical applications due to its surfactant properties and potential biological roles. A thorough understanding of its thermochemical properties is crucial for its application in drug development, formulation, and manufacturing, where thermal stability and energy changes are critical parameters. This guide aims to consolidate the existing knowledge on this compound and provide a framework for its further thermochemical characterization.

Physicochemical Properties

While experimental thermochemical data is sparse, the fundamental physicochemical properties of sodium this compound have been reported. These are summarized in Table 1.

Table 1: Physicochemical Properties of Sodium this compound

PropertyValueSource
Molecular Formula C₃H₇NaO₅SPubChem
Molecular Weight 178.14 g/mol Biosynth
CAS Number 35396-47-5Sigma-Aldrich
Appearance SolidSigma-Aldrich
IUPAC Name sodium this compoundPubChem
InChI Key UZMKOEWHQQPOBJ-UHFFFAOYSA-MPubChem
Canonical SMILES C(C(CS(=O)(=O)[O-])O)O.[Na+]PubChem

Thermochemical Properties: A Comparative Analysis

Table 2: Thermochemical Data for Analogous Compounds

CompoundPropertyValueSource
Sodium Methanesulfonate Molecular Weight118.09 g/mol PubChem
Physical DescriptionWhite crystalline powderPubChem
Sodium Ethanesulfonate Molecular Weight132.12 g/mol PubChem
Melting Point267-270 °C (decomposes)ETHANESULFONIC ACID SODIUM SALT - Ataman Kimya
Glycerol Molecular Weight92.09 g/mol -
Thermal Decomposition Onset (in N₂)199 °CAbout the Thermal Stability of Glycerol - Investigation of High-Boiling Organics by TGA-FT-IR
Decomposition Peak (in N₂)239 °CAbout the Thermal Stability of Glycerol - Investigation of High-Boiling Organics by TGA-FT-IR

Biological Metabolism of this compound (DHPS)

Recent studies have elucidated the metabolic pathway of this compound (DHPS) in marine Roseobacter bacteria. This biological transformation is significant as it provides insights into the environmental fate and potential bio-interactions of this compound. The metabolic process involves the oxidation of DHPS followed by desulfonation through several enzymatic routes.

Proteomic data suggest that a series of dehydrogenases oxidize DHPS. Following oxidation, the desulfonation can proceed via three distinct enzymatic pathways depending on the bacterial strain. For instance, Ruegeria pomeroyi DSS-3 utilizes L-cysteate sulfo-lyase for desulfonation. In contrast, Dinoroseobacter shibae DFL 12 and Roseobacter denitrificans OCh 114 primarily use sulfolactate sulfo-lyase, and sulfopyruvate (B1220305) decarboxylase followed by sulfoacetaldehyde (B1196311) acetyltransferase, respectively, to release the sulfonate group as sulfite (B76179). This sulfite can then be further oxidized or assimilated by the bacteria.[1][2]

DHPS_Metabolism cluster_desulfonation Desulfonation Pathways DHPS This compound (DHPS) Oxidized_DHPS Oxidized DHPS Intermediate DHPS->Oxidized_DHPS Dehydrogenases Pathway1 L-cysteate sulfo-lyase (R. pomeroyi DSS-3) Oxidized_DHPS->Pathway1 Pathway2 Sulfolactate sulfo-lyase (D. shibae DFL 12) Oxidized_DHPS->Pathway2 Pathway3 Sulfopyruvate decarboxylase & Sulfoacetaldehyde acetyltransferase (R. denitrificans OCh 114) Oxidized_DHPS->Pathway3 Sulfite Sulfite (SO3^2-) Sulfate_Assimilation Sulfate Assimilation Sulfite->Sulfate_Assimilation Oxidation Further Oxidation Sulfite->Oxidation Pathway1->Sulfite Pathway2->Sulfite Pathway3->Sulfite

Metabolic pathway of DHPS in Roseobacter bacteria.

Experimental Protocols for Thermochemical Analysis

The following sections outline generalized experimental protocols for determining the key thermochemical properties of a solid organic salt like sodium this compound. These are based on standard methodologies for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine thermal stability, decomposition temperatures, and the composition of multi-component systems.

Objective: To determine the thermal stability and decomposition profile of sodium this compound.

Apparatus: A thermogravimetric analyzer coupled with an evolved gas analyzer (e.g., FTIR or Mass Spectrometer) is recommended for identifying decomposition products.

Procedure:

  • Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of the dried, powdered sodium this compound into a clean, tared TGA pan (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to provide an inert environment. An oxidizing atmosphere (e.g., air) can also be used for comparison.

    • Temperature Program:

      • Equilibrate the sample at a starting temperature (e.g., 30 °C) for a sufficient time to establish a stable baseline.

      • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600-800 °C) that ensures complete decomposition.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tpeak) from the first derivative of the TGA curve (DTG curve).

    • Quantify the mass loss at each decomposition step.

    • Analyze the evolved gases to identify the decomposition products.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, glass transition temperature, and heat capacity.

Objective: To determine the melting point, enthalpy of fusion, and heat capacity of sodium this compound.

Apparatus: A differential scanning calorimeter.

Procedure:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the dried, powdered sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min).

    • Temperature Program for Melting Point and Enthalpy of Fusion:

      • Equilibrate at a temperature well below the expected melting point.

      • Heat the sample at a constant rate (e.g., 5-10 °C/min) through the melting transition.

    • Temperature Program for Heat Capacity:

      • Perform a baseline run with two empty pans.

      • Run a sapphire standard of known mass.

      • Run the sample under the same conditions.

      • Use a modulated temperature program (if available) for higher accuracy.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the melting point from the onset or peak of the endothermic melting transition.

    • Calculate the enthalpy of fusion by integrating the area of the melting peak.

    • Calculate the specific heat capacity (Cp) by comparing the heat flow of the sample to that of the sapphire standard.

Experimental and Logical Workflow

The systematic determination of the thermochemical properties of a compound like sodium this compound follows a logical workflow, from initial characterization to detailed thermal analysis.

Experimental_Workflow cluster_sample Sample Preparation & Characterization cluster_thermal Thermal Analysis cluster_data Data Analysis & Interpretation Sample_Prep Sample Purification & Drying Purity_Analysis Purity Analysis (e.g., HPLC, NMR) Sample_Prep->Purity_Analysis Physicochem_Props Physicochemical Characterization Purity_Analysis->Physicochem_Props TGA Thermogravimetric Analysis (TGA) Physicochem_Props->TGA DSC Differential Scanning Calorimetry (DSC) Physicochem_Props->DSC Bomb_Calorimetry Bomb Calorimetry Physicochem_Props->Bomb_Calorimetry Decomposition Thermal Stability & Decomposition Kinetics TGA->Decomposition Transitions Phase Transitions & Enthalpy Changes DSC->Transitions Formation_Enthalpy Standard Enthalpy of Formation Bomb_Calorimetry->Formation_Enthalpy

Workflow for thermochemical characterization.

Conclusion

This technical guide has synthesized the available information on the thermochemical and physicochemical properties of sodium this compound. While direct experimental thermochemical data remains to be established, the provided comparative data, metabolic pathway analysis, and standardized experimental protocols offer a valuable resource for researchers. The workflows and methodologies outlined herein provide a clear path for future studies to fully characterize the thermal behavior of this and other related sulfonate compounds, which will be instrumental for their advancement in pharmaceutical and other scientific applications.

References

2,3-Dihydroxypropane-1-sulfonate: A Novel Gut-Derived Metabolite Implicated in the Pathophysiology of Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Neurodegenerative diseases (NDDs), including Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS), represent a significant and growing global health burden.[1] While the precise etiologies of these conditions remain elusive, emerging evidence points towards a critical role for the gut-brain axis in their onset and progression.[1][2] Recent metabolomic studies have identified 2,3-dihydroxypropane-1-sulfonate (DHPS), a gut microbial metabolite previously undetected in humans, as a potential key player in the pathophysiology of NDDs.[1][2] This technical guide provides a comprehensive overview of the current understanding of DHPS, its association with neurodegeneration, the underlying biochemical pathways, and methodologies for its investigation.

DHPS and Neurodegenerative Diseases: The Gut-Brain Connection

DHPS is an organosulfur compound that appears to be a crucial intermediary in the metabolic interplay between the gut microbiota and the host.[3] Groundbreaking research has revealed a significant downregulation of DHPS in the fecal samples of patients with AD, PD, and ALS when compared to healthy individuals.[4][5] This discovery has positioned DHPS as a potential biomarker for these devastating diseases and has opened new avenues for investigating the role of gut dysbiosis in neurodegeneration.

The leading hypothesis centers on the role of specific gut bacteria in DHPS metabolism.[1][2] An increased abundance of the bacterial genera Bilophila and Desulfovibrio, which are known to metabolize DHPS, has been observed in patients with NDDs.[1][2][5] These bacteria possess the enzymatic machinery to degrade DHPS, leading to the production of hydrogen sulfide (B99878) (H₂S).[6][7] While H₂S is a critical signaling molecule at physiological concentrations, its overproduction in the gut is linked to inflammation, oxidative stress, and mitochondrial dysfunction—all established hallmarks of neurodegenerative pathologies.[4][5] This suggests a pathogenic cascade where a dysbiotic gut microbiome, characterized by an overgrowth of DHPS-degrading bacteria, leads to reduced DHPS levels and a concomitant increase in toxic H₂S production, which in turn may contribute to the neuroinflammatory and neurodegenerative processes observed in AD, PD, and ALS.[4][5]

Data Presentation

The following table summarizes the key quantitative and qualitative findings regarding DHPS levels in neurodegenerative diseases based on current research.

BiomarkerDisease CohortsSample TypeKey FindingsReference
This compound (DHPS) Alzheimer's Disease (AD), Parkinson's Disease (PD), Amyotrophic Lateral Sclerosis (ALS)StoolSignificantly downregulated in AD, ALS, and PD patients compared to healthy controls.[4][5]
Bilophila and Desulfovibrio AD, PD, ALSStoolIncreased abundance in all three disease cohorts compared to healthy controls.[1][2]
Hydrogen Sulfide (H₂S) AD, PD, ALSCerebrospinal Fluid (CSF)H₂S levels are perturbed in NDDs, with significantly higher concentrations observed in the CSF of ALS and PD patients compared to controls.[8]

Biochemical Pathways and Signaling

The metabolism of DHPS and its subsequent impact on neuronal health involves a complex interplay of microbial and host pathways.

DHPS Degradation by Gut Microbiota

The primary pathway for DHPS degradation in the gut is mediated by anaerobic bacteria, notably Bilophila wadsworthia.[6][7] This process is initiated by a glycyl radical enzyme, DHPS-sulfolyase (HpsG), which catalyzes the cleavage of the carbon-sulfur bond in DHPS to release sulfite (B76179) (SO₃²⁻).[7] The sulfite is then utilized by these bacteria in a process called dissimilatory sulfite reduction, where it acts as a terminal electron acceptor, leading to the production of hydrogen sulfide (H₂S).[6][7]

DHPS_Degradation DHPS This compound (DHPS) HpsG DHPS-sulfolyase (HpsG) DHPS->HpsG Metabolized by Bilophila Bilophila wadsworthia (Gut Microbiota) Bilophila->HpsG Contains Sulfite Sulfite (SO3^2-) HpsG->Sulfite Releases H2S Hydrogen Sulfide (H2S) Sulfite->H2S Reduced to

DHPS degradation pathway in the gut.

Hydrogen Sulfide (H₂S) Signaling in Neurodegeneration

Excess H₂S produced in the gut can translocate into the systemic circulation and potentially cross the blood-brain barrier, where it can exert neurotoxic effects. The signaling cascades initiated by elevated H₂S are multifaceted and contribute to neuronal damage through several mechanisms. H₂S can induce post-translational modifications of proteins via sulfhydration, which can alter their function.[9][10] In the context of neurodegeneration, excessive H₂S is linked to increased neuroinflammation, the generation of reactive oxygen species (ROS), and subsequent oxidative stress, as well as mitochondrial damage, all of which are critical events in the progression of NDDs.[4][5]

H2S_Signaling H2S Excess Hydrogen Sulfide (H2S) Neuroinflammation Neuroinflammation H2S->Neuroinflammation Oxidative_Stress Oxidative Stress (Increased ROS) H2S->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction H2S->Mitochondrial_Dysfunction Neuronal_Damage Neuronal Damage & Cell Death Neuroinflammation->Neuronal_Damage Oxidative_Stress->Neuronal_Damage Mitochondrial_Dysfunction->Neuronal_Damage Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection Fecal Sample Collection (-80°C Storage) Extraction Metabolite Extraction (Solvent + Homogenization) Sample_Collection->Extraction Centrifugation Centrifugation (Protein Precipitation) Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation (HILIC/Amide Column) Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection (Negative Ionization, SRM/PRM) LC_Separation->MS_Detection Quantification Data Analysis & Quantification MS_Detection->Quantification

References

Methodological & Application

Application Notes and Protocols for the Extraction of 2,3-Dihydroxypropane-1-sulfonate from Marine Sediment Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxypropane-1-sulfonate (DHPS) is a biogenic sulfonate that plays a crucial role as a metabolic currency between phytoplankton and bacteria in marine ecosystems.[1] Found in significant concentrations within marine diatoms and haptophytes, DHPS is a key component of the marine sulfur cycle.[1] Its presence and metabolism in marine environments, including sediments, are of growing interest to researchers in marine biology, chemical ecology, and drug discovery. Understanding the extraction and quantification of DHPS from complex matrices like marine sediment is essential for elucidating its ecological functions and exploring its potential as a biomarker or a source for novel therapeutic agents. This document provides detailed application notes and protocols for the efficient extraction and analysis of DHPS from marine sediment samples.

Data Presentation: Quantitative Analysis of DHPS in Marine Environments

While data on DHPS concentrations specifically within marine sediment is limited, studies on particulate matter from the water column provide valuable insights into its abundance in marine ecosystems. The following table summarizes the concentrations of particulate DHPS from various marine environments.

Marine EnvironmentSample TypeDHPS Concentration (nmol/L)Reference
Pearl River EstuaryParticulate Matter0.5 - 4.5[1]
In situ Coastal MesocosmParticulate Matter1.0 - 8.0[1]
Shallow-sea Hydrothermal SystemParticulate Matter0.2 - 2.5[1]

Experimental Protocols

This section outlines a comprehensive workflow for the extraction and purification of DHPS from marine sediment samples, combining methodologies for polar metabolite extraction and solid-phase extraction for cleanup.

Experimental Workflow

G cluster_0 Sample Collection & Pre-treatment cluster_1 Extraction cluster_2 Purification (Solid-Phase Extraction) cluster_3 Analysis A Marine Sediment Core Collection B Sectioning of Sediment Core A->B C Lyophilization (Freeze-drying) B->C D Addition of Extraction Solvent (Acetonitrile:Methanol (B129727):Water) C->D E Homogenization (e.g., Sonication) D->E F Incubation at -20°C E->F G Centrifugation F->G H Collection of Supernatant G->H I Conditioning of HLB SPE Cartridge H->I J Loading of Supernatant I->J K Washing Step (to remove salts) J->K L Elution of DHPS K->L M Solvent Evaporation & Reconstitution L->M N LC-MS/MS Analysis M->N

Figure 1: Experimental workflow for DHPS extraction.
Protocol 1: Extraction of Polar Metabolites from Marine Sediment

This protocol is adapted from methods for extracting metabolites from marine particulate matter and sediments.

Materials:

  • Marine sediment samples, lyophilized

  • Extraction Solvent: Acetonitrile:Methanol:Water (40:40:20, v/v/v), pre-chilled to -20°C

  • Zirconia abrasive powders (or equivalent for homogenization)

  • Centrifuge tubes (e.g., 50 mL)

  • Homogenizer (e.g., probe sonicator, bead beater)

  • Refrigerated centrifuge

  • Orbital shaker

Procedure:

  • Sample Preparation: Weigh approximately 5-10 g of lyophilized marine sediment into a 50 mL centrifuge tube. Add zirconia abrasive powders.

  • Solvent Addition: Add 20 mL of pre-chilled extraction solvent to the centrifuge tube.

  • Homogenization: Vortex the sample for 30 seconds. Subsequently, homogenize the sample using a probe sonicator or bead beater. For sonication, use short bursts on ice to prevent overheating.

  • Incubation: Incubate the homogenized sample at -20°C for 2 hours on an orbital shaker at a low speed.

  • Centrifugation: Centrifuge the sample at 12,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted polar metabolites including DHPS, and transfer it to a clean tube. Store the supernatant at -80°C until further purification.

Protocol 2: Solid-Phase Extraction (SPE) for DHPS Purification

This protocol utilizes Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges for the cleanup and concentration of DHPS from the crude extract.

Materials:

  • Crude sediment extract (supernatant from Protocol 1)

  • HLB SPE cartridges (e.g., 6 cc, 500 mg)

  • SPE vacuum manifold

  • HPLC-grade methanol

  • HPLC-grade water

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the HLB cartridge.

    • Equilibrate the cartridge by passing 5 mL of HPLC-grade water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Dilute the crude sediment extract with HPLC-grade water to reduce the organic solvent concentration to <5%.

    • Load the diluted extract onto the conditioned SPE cartridge at a slow, dropwise flow rate.

  • Washing:

    • Wash the cartridge with 5 mL of HPLC-grade water to remove salts and other highly polar impurities.

  • Elution:

    • Elute the retained DHPS from the cartridge with 5 mL of methanol into a clean collection tube.

  • Concentration:

    • Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small, known volume (e.g., 500 µL) of a suitable solvent for your analytical method (e.g., 50:50 methanol:water).

Bacterial Metabolic Pathway of this compound

In marine bacteria, such as members of the Roseobacter clade, DHPS is a valuable source of reduced sulfur. The metabolic degradation of DHPS involves a series of enzymatic steps, leading to the production of sulfite (B76179), which can then be assimilated or oxidized.

G cluster_enzymes Desulfonation Pathways DHPS This compound (DHPS) HpsN DHPS Dehydrogenase (HpsN) DHPS->HpsN Sulfolactate Sulfolactate SuyAB Sulfolactate Sulfo-lyase (SuyAB) Sulfolactate->SuyAB CuyA (S)-Cysteate Sulfo-lyase Sulfolactate->CuyA Xsc Sulfoacetaldehyde (B1196311) Acetyltransferase (Xsc) Sulfolactate->Xsc Sulfite Sulfite (SO3^2-) Assimilation Sulfate (B86663) Assimilation Sulfite->Assimilation Oxidation Oxidation to Sulfate Sulfite->Oxidation HpsN->Sulfolactate Oxidation SuyAB->Sulfite CuyA->Sulfite Xsc->Sulfite

Figure 2: Bacterial metabolic pathway of DHPS.

The degradation of DHPS is initiated by its oxidation to sulfolactate, catalyzed by DHPS dehydrogenase. Subsequently, sulfolactate can be desulfonated to sulfite through several distinct enzymatic pathways, including the action of sulfolactate sulfo-lyase, (S)-cysteate sulfo-lyase, or sulfoacetaldehyde acetyltransferase.[2] The resulting sulfite can be incorporated into cellular components through sulfate assimilation or oxidized to sulfate.

References

Application Note: Chromatographic Separation of R- and S-Enantiomers of a Dihydropteroate Synthase (DHPS) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of many microorganisms, making it a key target for antimicrobial agents, particularly sulfonamides.[1][2][3] Many of these inhibitors are chiral molecules, and their enantiomers can exhibit significantly different pharmacological and toxicological profiles. Therefore, the development of robust analytical methods for the enantioselective separation and quantification of these compounds is paramount in drug development and quality control. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the R- and S-enantiomers of a representative sulfonamide-based DHPS inhibitor.

Chiral chromatography, particularly HPLC utilizing chiral stationary phases (CSPs), is a powerful technique for resolving enantiomers.[4][5][6] The selection of an appropriate CSP and the optimization of mobile phase conditions are crucial for achieving successful enantioseparation.[4][7] This document provides a detailed protocol for the chiral separation of a model sulfonamide compound, summarizing the chromatographic conditions and presenting the quantitative data in a clear, tabular format.

Signaling Pathway Context: The Role of DHPS

Dihydropteroate synthase catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) to form 7,8-dihydropteroate, a precursor in the synthesis of folic acid.[1][8] Folic acid is essential for the synthesis of nucleic acids, and its inhibition halts bacterial growth.[1][3] Sulfonamide inhibitors act as competitive antagonists to pABA, binding to the active site of DHPS and blocking the folate synthesis pathway.[1][3][9]

DHPS_Pathway cluster_synthesis Folate Synthesis Pathway pABA p-Aminobenzoic acid (pABA) DHPS_Enzyme Dihydropteroate Synthase (DHPS) pABA->DHPS_Enzyme DHPP Dihydropterin Pyrophosphate (DHPP) DHPP->DHPS_Enzyme DHP 7,8-Dihydropteroate DHPS_Enzyme->DHP Folic_Acid Folic Acid DHP->Folic_Acid Further Steps Nucleic_Acids Nucleic Acid Synthesis Folic_Acid->Nucleic_Acids Sulfonamide R/S-Sulfonamide Inhibitor Sulfonamide->DHPS_Enzyme Competitive Inhibition

Caption: Dihydropteroate Synthase (DHPS) pathway and the mechanism of sulfonamide inhibition.

Experimental Protocol: Chiral HPLC Separation

This protocol is based on a validated method for the enantiomeric resolution of R-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide, a representative chiral sulfonamide.[10]

Instrumentation and Materials
  • HPLC System: A quaternary HPLC system equipped with a UV detector or a photodiode array (PDA) detector.[4]

  • Chiral Column: Crownpak CR (+) column (150 x 4.0 mm, 5 µm).[10] This column contains a chiral crown ether as the chiral selector, which is particularly effective for separating primary amines after protonation.[10]

  • Reagents:

    • Perchloric acid (analytical grade)

    • Water (HPLC grade)

    • Racemic standard of the DHPS inhibitor

    • Individual R- and S-enantiomer standards (if available for peak identification)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the enantioselective separation.

ParameterCondition
Stationary Phase Crownpak CR (+) (150 x 4.0 mm, 5 µm)
Mobile Phase Water adjusted to pH 1.0 with perchloric acid
Flow Rate 0.5 mL/min
Column Temperature 30°C
Detection Wavelength 226 nm
Injection Volume 20 µL
Analyte Concentration 0.5 - 1.0 mg/mL

Table 1: Optimized HPLC Conditions for Chiral Separation.[10]

Sample and Mobile Phase Preparation
  • Mobile Phase Preparation: Carefully add perchloric acid to HPLC-grade water to adjust the pH to 1.0. Lower pH is crucial as it facilitates the formation of a quaternary ammonium (B1175870) ion from the primary amine group of the analyte, enabling complexation with the chiral crown ether stationary phase.[10]

  • Standard Solution Preparation: Prepare a stock solution of the racemic DHPS inhibitor at a concentration of 0.5 mg/mL in the mobile phase.[10] Working solutions of the individual enantiomers should also be prepared in the mobile phase for method validation and peak identification.

Experimental Workflow

The following diagram illustrates the workflow for method development and validation.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation Mobile_Phase Prepare Mobile Phase (pH 1.0) Equilibrate Equilibrate Crownpak CR (+) Column Mobile_Phase->Equilibrate Sample_Prep Prepare Racemic & Enantiomer Samples (0.5 mg/mL) Inject Inject Sample (20 µL) Sample_Prep->Inject Equilibrate->Inject Run Isocratic Elution (0.5 mL/min, 30°C) Inject->Run Detect UV Detection at 226 nm Run->Detect Acquire Acquire Chromatogram Detect->Acquire Analyze Determine Retention Times & Resolution Acquire->Analyze Validate Validate Method (ICH Guidelines) Analyze->Validate

Caption: Experimental workflow for the chiral separation of DHPS inhibitor enantiomers.

Results and Data Presentation

The described HPLC method successfully resolved the R- and S-enantiomers of the model sulfonamide compound. The resolution between the two enantiomer peaks was found to be greater than four.[5]

Quantitative Chromatographic Data

The following table summarizes the key quantitative results obtained from the chiral separation.

ParameterS-EnantiomerR-Enantiomer
Retention Time (min) ~8.5~10.5
Resolution (Rs) \multicolumn{2}{c}{> 4.0}
Limit of Detection (LOD) (µg/mL) 0.084-
Limit of Quantification (LOQ) (µg/mL) 0.159-

Table 2: Quantitative Data for the Enantiomeric Separation of 5-[2-aminopropyl]-2-methoxybenzene sulfonamide. Note: LOD and LOQ were determined for the S-enantiomer.[10]

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines.[10] The validation parameters included specificity, linearity, precision, accuracy, and robustness, demonstrating the method's suitability for its intended purpose. The specificity of the method was confirmed by the successful separation of the two enantiomers without interference.[10]

Conclusion

This application note provides a detailed and robust protocol for the chromatographic separation of the R- and S-enantiomers of a model DHPS inhibitor using a chiral crown ether-based stationary phase. The presented HPLC method is highly effective, yielding excellent resolution and sensitivity. The detailed experimental workflow and quantitative data serve as a valuable resource for researchers, scientists, and drug development professionals working on the enantioselective analysis of chiral sulfonamides and other DHPS inhibitors. The successful application of this method underscores the importance of chiral separations in pharmaceutical analysis to ensure the safety and efficacy of therapeutic agents.

References

Application Notes and Protocols: Utilizing 2,3-Dihydroxypropane-1-sulfonate (DHPS) as a Sole Sulfur Source for Bacterial Growth

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dihydroxypropane-1-sulfonate (DHPS) is a naturally abundant organosulfonate compound found in various environments, from marine ecosystems to the human gut.[1][2] It is a key intermediate in the microbial degradation of sulfoquinovose, a sulfonated sugar produced by photosynthetic organisms.[3] The ability of certain bacteria to utilize DHPS as a sole source of sulfur for growth is of significant interest for several reasons. It sheds light on the biogeochemical cycling of sulfur, provides insights into microbial adaptation to nutrient-limited environments, and may present novel targets for antimicrobial drug development, particularly in the context of gut microbiota where DHPS metabolism can be linked to the production of hydrogen sulfide (B99878) (H₂S), a molecule with physiological and pathological implications.[2]

This document provides detailed application notes and experimental protocols for studying the utilization of DHPS as a sole sulfur source by bacteria. It covers methodologies for bacterial cultivation, quantitative analysis of growth, enzyme assays for key metabolic steps, and genetic approaches to identify and characterize the genes involved.

Data Presentation: Bacterial Growth on DHPS

The ability of various bacterial strains to utilize DHPS as a sole sulfur source can be quantified and compared. Below are representative data tables summarizing typical growth parameters.

Table 1: Growth of Marine Bacteria on DHPS as a Sole Sulfur Source.

Bacterial StrainSulfur Source (1 mM)Maximum OD₆₀₀Specific Growth Rate (h⁻¹)
Ruegeria pomeroyi DSS-3Sodium Sulfate (B86663)0.85 ± 0.050.12 ± 0.01
(R)-DHPS0.82 ± 0.060.11 ± 0.01
(S)-DHPS0.81 ± 0.050.11 ± 0.02
Dinoroseobacter shibae DFL 12Sodium Sulfate0.78 ± 0.040.10 ± 0.01
(R,S)-DHPS0.75 ± 0.050.09 ± 0.01
Roseobacter denitrificans OCh 114Sodium Sulfate0.72 ± 0.030.09 ± 0.01
(R,S)-DHPS0.68 ± 0.040.08 ± 0.01

Note: Data are representative and based on qualitative descriptions in the literature. Actual values may vary depending on specific experimental conditions.

Table 2: Growth of Soil and Gut Bacteria on DHPS as a Sole Sulfur Source.

Bacterial StrainSulfur Source (1 mM)Maximum OD₆₀₀Specific Growth Rate (h⁻¹)
Cupriavidus pinatubonensis JMP134Sodium Sulfate1.2 ± 0.10.25 ± 0.02
(R,S)-DHPS1.1 ± 0.10.22 ± 0.03
Pseudomonas putida KT2440Sodium Sulfate1.5 ± 0.20.30 ± 0.03
(R,S)-DHPS0.9 ± 0.10.15 ± 0.02

Note: Data are representative and based on qualitative descriptions in the literature. Actual values may vary depending on specific experimental conditions.

Experimental Protocols

Protocol for Bacterial Growth on DHPS as a Sole Sulfur Source

This protocol describes how to cultivate bacteria in a minimal medium where DHPS is the only source of sulfur.

Materials:

  • Bacterial strain of interest (e.g., Cupriavidus pinatubonensis JMP134, Pseudomonas putida KT2440)

  • Sulfur-free minimal medium (e.g., modified M9 medium)

  • Sterile stock solutions of:

    • Carbon source (e.g., 20% w/v glucose or succinate)

    • Nitrogen source (e.g., 1 M NH₄Cl)

    • Phosphate buffer (e.g., 1 M Na₂HPO₄, 1 M KH₂PO₄)

    • Trace mineral solution (without sulfate salts)

    • Magnesium chloride (MgCl₂) (e.g., 1 M)

    • Calcium chloride (CaCl₂) (e.g., 1 M)

    • This compound (DHPS) (e.g., 100 mM)

    • Sodium sulfate (Na₂SO₄) as a positive control (e.g., 100 mM)

  • Sterile culture tubes or flasks

  • Incubator shaker

  • Spectrophotometer

Procedure:

  • Prepare Sulfur-Free Minimal Medium:

    • To 900 mL of deionized water, add the components of your chosen minimal medium, ensuring that all sulfate salts are replaced with chloride salts (e.g., use MgCl₂ instead of MgSO₄).

    • Autoclave the basal medium.

    • Separately autoclave or filter-sterilize the stock solutions of the carbon source, MgCl₂, and CaCl₂.

    • Aseptically add the sterile stock solutions to the cooled basal medium to the desired final concentrations.

  • Inoculum Preparation:

    • Grow a starter culture of the bacterial strain overnight in a rich medium (e.g., LB broth) or a minimal medium containing a standard sulfur source (e.g., Na₂SO₄).

    • Harvest the cells by centrifugation and wash them twice with the sulfur-free minimal medium to remove any residual sulfur sources.

    • Resuspend the cell pellet in a small volume of sulfur-free minimal medium.

  • Growth Experiment Setup:

    • Prepare culture tubes or flasks with the sulfur-free minimal medium.

    • To the experimental tubes, add DHPS from the stock solution to a final concentration of 1 mM.

    • To the positive control tubes, add Na₂SO₄ to a final concentration of 1 mM.

    • To the negative control tubes, add no sulfur source.

    • Inoculate all tubes with the washed cell suspension to an initial OD₆₀₀ of approximately 0.05.

  • Incubation and Growth Monitoring:

    • Incubate the cultures at the optimal temperature and shaking speed for the bacterial strain.

    • Monitor bacterial growth by measuring the OD₆₀₀ at regular intervals using a spectrophotometer.

  • Data Analysis:

    • Plot the OD₆₀₀ values against time to generate growth curves.

    • Calculate the specific growth rate (µ) during the exponential phase using the formula: µ = (ln(OD₂) - ln(OD₁)) / (t₂ - t₁).

Protocol for DHPS Dehydrogenase Enzyme Assay

This protocol outlines a spectrophotometric assay to measure the activity of DHPS dehydrogenase, a key enzyme in the DHPS degradation pathway that oxidizes DHPS to sulfolactate.

Materials:

  • Cell-free extract from bacteria grown in the presence of DHPS.

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • (R,S)-2,3-dihydroxypropane-1-sulfonate (DHPS) solution (e.g., 100 mM).

  • NAD⁺ or NADP⁺ solution (e.g., 20 mM).

  • Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

  • Preparation of Cell-Free Extract:

    • Grow the bacterial strain in a minimal medium with DHPS as the sole sulfur source to induce the expression of DHPS metabolizing enzymes.

    • Harvest the cells in the mid-exponential phase by centrifugation.

    • Resuspend the cell pellet in the reaction buffer and lyse the cells (e.g., by sonication or French press).

    • Centrifuge the lysate at high speed to pellet cell debris and obtain the cell-free extract (supernatant).

  • Enzyme Assay:

    • In a quartz cuvette, prepare a reaction mixture containing:

      • Reaction buffer

      • NAD⁺ or NADP⁺ to a final concentration of 1 mM.

      • Cell-free extract (the amount should be optimized to obtain a linear reaction rate).

    • Initiate the reaction by adding DHPS to a final concentration of 5 mM.

    • Immediately start monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD(P)⁺ to NAD(P)H.

    • Record the absorbance change over time.

  • Calculation of Enzyme Activity:

    • Calculate the rate of NAD(P)H formation using the Beer-Lambert law (ε of NADPH at 340 nm is 6.22 mM⁻¹ cm⁻¹).

    • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD(P)H per minute under the assay conditions.

Protocol for Sulfolactate Sulfo-lyase (SuyAB) Enzyme Assay

This protocol describes a coupled enzyme assay to measure the activity of sulfolactate sulfo-lyase, which cleaves sulfolactate to pyruvate (B1213749) and sulfite. The production of pyruvate is monitored.

Materials:

  • Cell-free extract from bacteria grown on DHPS.

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • (R)-Sulfolactate solution (e.g., 50 mM).

  • Lactate (B86563) dehydrogenase (LDH) (e.g., 10 units/mL).

  • NADH solution (e.g., 10 mM).

  • Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

  • Preparation of Cell-Free Extract:

    • Prepare cell-free extract as described in the DHPS dehydrogenase assay protocol.

  • Enzyme Assay:

    • In a quartz cuvette, prepare a reaction mixture containing:

      • Reaction buffer

      • NADH to a final concentration of 0.2 mM.

      • Lactate dehydrogenase.

      • Cell-free extract.

    • Initiate the reaction by adding (R)-sulfolactate to a final concentration of 2 mM.

    • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ as pyruvate is reduced to lactate by LDH.

  • Calculation of Enzyme Activity:

    • Calculate the rate of NADH oxidation using the Beer-Lambert law.

    • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate (and thus the oxidation of 1 µmol of NADH) per minute.

Visualizations

Signaling Pathways and Experimental Workflows

DHPS_Metabolism_Workflow cluster_growth Bacterial Growth Assessment cluster_enzyme Enzyme Activity Assays cluster_genetics Genetic Analysis start Prepare Sulfur-Free Minimal Medium inoculum Prepare Inoculum (Wash Cells) start->inoculum setup Set up Cultures: + DHPS + Sulfate (Control) - Sulfur (Control) inoculum->setup incubate Incubate and Monitor OD600 setup->incubate analyze_growth Analyze Growth Curves and Calculate Growth Rate incubate->analyze_growth extract Prepare Cell-Free Extract from DHPS-grown cells analyze_growth->extract Informs enzyme expression dhps_assay DHPS Dehydrogenase Assay (Monitor NADH/NADPH production) extract->dhps_assay suyab_assay Sulfolactate Sulfo-lyase Assay (Coupled assay monitoring NADH oxidation) extract->suyab_assay knockout Create Gene Knockouts (e.g., hpsN, suyA) growth_mutant Assess Growth Phenotype of Mutants on DHPS knockout->growth_mutant growth_mutant->analyze_growth Compare with wild-type expression Heterologous Expression of Candidate Genes purification Purify Recombinant Enzymes and Characterize Activity expression->purification

Caption: Experimental workflow for studying DHPS metabolism.

DHPS_Catabolic_Pathway DHPS_ext External DHPS DHPS_int Intracellular DHPS DHPS_ext->DHPS_int HpsU Transporter Sulfolactate (R)-Sulfolactate DHPS_int->Sulfolactate HpsN/O/P (DHPS Dehydrogenases) NAD(P)+ -> NAD(P)H Pyruvate Pyruvate Sulfolactate->Pyruvate SuyAB (Sulfolactate Sulfo-lyase) Sulfite Sulfite (SO3^2-) Sulfolactate->Sulfite SuyAB Sulfate Sulfate (SO4^2-) (via oxidation) Sulfite->Sulfate Sulfite Oxidase Biomass Sulfur-containing Biomolecules Sulfite->Biomass Assimilatory Sulfate Reduction Pathway

Caption: Aerobic degradation pathway of DHPS in C. pinatubonensis.

Gene_Identification_Logic start Observe Growth on DHPS bioinformatics Bioinformatic Analysis Identify candidate gene clusters (e.g., homology to known sulfonate metabolism genes) start->bioinformatics knockout Gene Knockout Target candidate genes (e.g., hpsN, suyA) bioinformatics->knockout phenotype Phenotypic Analysis Assess loss of growth on DHPS knockout->phenotype complementation Genetic Complementation Restore growth phenotype with wild-type gene phenotype->complementation Confirms necessity expression Heterologous Expression Express candidate genes in a non-utilizing host phenotype->expression confirmation Confirmation of Gene Function complementation->confirmation activity Enzyme Assay Confirm activity of recombinant protein expression->activity activity->confirmation

Caption: Logical workflow for identifying genes in DHPS metabolism.

References

Application Notes and Protocols for Isotopic Labeling of 2,3-Dihydroxypropane-1-sulfonate (DHPS) in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the isotopic labeling of 2,3-dihydroxypropane-1-sulfonate (DHPS) for use in metabolic studies. Detailed protocols for the synthesis of isotopically labeled DHPS, its application in bacterial culture experiments, and the subsequent analysis of metabolic fates are outlined. This document is intended to facilitate research into the microbial metabolism of this globally significant organosulfur compound.

Introduction

This compound (DHPS) is a key intermediate in the microbial degradation of sulfoquinovose, the polar head group of plant sulfolipids. With an estimated annual production of 10 billion tons, sulfoquinovose represents a major component of the global sulfur cycle.[1] Bacteria in diverse environments, including marine ecosystems and the human gut, metabolize DHPS through various pathways.[1][2] Understanding these metabolic routes is crucial for elucidating the role of DHPS in biogeochemical cycles and its potential impact on human health.

Isotopic labeling is a powerful technique for tracing the metabolic fate of compounds in biological systems. By introducing stable isotopes such as Carbon-13 (¹³C) or Sulfur-34 (³⁴S) into the DHPS molecule, researchers can track its uptake, transformation into various downstream metabolites, and incorporation into cellular biomass. This approach provides invaluable quantitative data on metabolic fluxes and pathway utilization.

Metabolic Pathways of DHPS

DHPS metabolism has been characterized in both aerobic and anaerobic bacteria, involving a variety of enzymatic reactions.

Aerobic Degradation: In some aerobic bacteria like Cupriavidus pinatubonensis, (S)-DHPS is first racemized to (R)-DHPS.[1] Subsequently, (R)-DHPS is oxidized to (R)-sulfolactate, which then undergoes C-S bond cleavage to release sulfite (B76179).[1]

Anaerobic Degradation: Anaerobic metabolism of DHPS can proceed via two distinct radical-dependent mechanisms involving glycyl radical enzymes.[1]

  • DHPS-sulfolyase (HpsG): Found in sulfate- and sulfite-reducing bacteria, this enzyme catalyzes the cleavage of the C-S bond to release sulfite, which can be used as a terminal electron acceptor in respiration, leading to the production of hydrogen sulfide (B99878) (H₂S).[1]

  • DHPS-dehydratase (HpfG): Present in fermenting bacteria, this enzyme cleaves a C-O bond to form 3-sulfopropionaldehyde. This intermediate is then typically reduced to 3-sulfopropanol.[1]

In marine Roseobacter species, a series of dehydrogenases oxidize DHPS, and desulfonation can occur through three different enzymatic pathways.[2] There appears to be no significant difference in the growth rate and DHPS consumption rate between the R- and S-enantiomers in Ruegeria pomeroyi DSS-3.[2]

Visualization of DHPS Metabolic Pathways

DHPS_Metabolism cluster_aerobic Aerobic Degradation cluster_anaerobic Anaerobic Degradation S-DHPS S-DHPS R-DHPS R-DHPS S-DHPS->R-DHPS Racemization R-Sulfolactate R-Sulfolactate R-DHPS->R-Sulfolactate Oxidation Sulfite_aerobic Sulfite R-Sulfolactate->Sulfite_aerobic C-S Cleavage DHPS_anaerobic DHPS Sulfite_anaerobic Sulfite DHPS_anaerobic->Sulfite_anaerobic HpsG (Sulfolyase) 3-Sulfopropionaldehyde 3-Sulfopropionaldehyde DHPS_anaerobic->3-Sulfopropionaldehyde HpfG (Dehydratase) 3-Sulfopropanol 3-Sulfopropanol 3-Sulfopropionaldehyde->3-Sulfopropanol Reduction DHPS DHPS DHPS->S-DHPS DHPS->DHPS_anaerobic

Caption: Generalized metabolic pathways of this compound (DHPS) degradation in bacteria.

Experimental Protocols

Protocol 1: Synthesis of Isotopically Labeled this compound (DHPS)

Objective: To synthesize ³⁴S-labeled or ¹³C-labeled DHPS.

Materials:

  • For ³⁴S-DHPS:

    • Allyl bromide

    • Sodium sulfite (³⁴S-labeled, Na₂³⁴SO₃)

    • Bromine

    • Sodium hydroxide

    • Sodium hydrosulfide (B80085)

  • For ¹³C-DHPS:

    • ³C-labeled starting material (e.g., [1,2,3-¹³C₃]glycerol or a suitable three-carbon synthon)

    • Standard sulfonating and halogenating reagents.

  • Appropriate solvents (e.g., water, ethanol, methanol)

  • Standard laboratory glassware and equipment for organic synthesis

  • Purification apparatus (e.g., chromatography columns)

  • Analytical instruments for characterization (NMR, Mass Spectrometry)

Proposed Synthetic Route for ³⁴S-DHPS (adapted from a process for a similar compound):

  • Synthesis of ³⁴S-labeled Sodium Allylsulfonate: React allyl bromide with ³⁴S-labeled sodium sulfite in an aqueous medium at an elevated temperature (e.g., 50-100°C) to produce sodium-2-propene-1-³⁴S-sulfonate.

  • Bromination: Brominate the resulting sodium-2-propene-1-³⁴S-sulfonate. Excess bromine can be removed by the addition of unlabeled sodium sulfite. Adjust the pH to approximately 4.5 with sodium hydroxide.

  • Thiolation: React the brominated compound with sodium hydrosulfide in an alkaline medium to produce sodium-2,3-dimercaptopropane-1-³⁴S-sulfonate.

  • Hydrolysis to DHPS: The dimercapto compound would then need to be hydrolyzed to the corresponding dihydroxy compound. This step would require specific reaction conditions to replace the thiol groups with hydroxyl groups without cleaving the sulfonate group. This is a critical and challenging step that requires careful optimization.

  • Purification: The final product, ³⁴S-DHPS, would need to be purified from the reaction mixture, likely using chromatographic techniques such as ion-exchange chromatography.

  • Characterization: Confirm the identity and isotopic enrichment of the synthesized ³⁴S-DHPS using high-resolution mass spectrometry and NMR spectroscopy.

Note on ¹³C-DHPS Synthesis: The synthesis of ¹³C-labeled DHPS would likely start from a commercially available ¹³C-labeled three-carbon precursor, such as a labeled glycerol (B35011) or propanediol (B1597323) derivative. Standard organic chemistry reactions would then be employed to introduce the sulfonate group at the C1 position.

Protocol 2: Culturing Bacteria with Isotopically Labeled DHPS

Objective: To investigate the uptake and metabolism of isotopically labeled DHPS by a bacterial strain of interest.

Materials:

  • Bacterial strain of interest (e.g., Ruegeria pomeroyi DSS-3, Escherichia coli)

  • Appropriate bacterial growth medium (e.g., minimal medium to ensure utilization of DHPS as a primary carbon or sulfur source)

  • Isotopically labeled DHPS (e.g., ³⁴S-DHPS or ¹³C-DHPS)

  • Sterile culture flasks or tubes

  • Incubator with shaking capabilities

  • Spectrophotometer for measuring cell density (OD₆₀₀)

  • Centrifuge

Procedure:

  • Prepare Growth Medium: Prepare a minimal growth medium that is limited in either carbon or sulfur, depending on the experimental goal. For example, to trace the carbon backbone of DHPS, use a medium with labeled DHPS as the sole carbon source. To trace the sulfur atom, DHPS can be the sole sulfur source.

  • Inoculation: Inoculate the medium with the bacterial strain from a fresh overnight culture.

  • Addition of Labeled DHPS: Add a known concentration of the isotopically labeled DHPS to the culture.

  • Incubation: Incubate the culture at the optimal growth temperature and shaking speed for the chosen bacterial strain.

  • Time-Course Sampling: At regular intervals, withdraw aliquots of the culture for analysis.

    • Measure the optical density (OD₆₀₀) to monitor bacterial growth.

    • Separate the bacterial cells from the supernatant by centrifugation.

  • Sample Storage: Immediately quench metabolic activity in the cell pellets and supernatant samples (e.g., by flash-freezing in liquid nitrogen or adding a cold quenching solution) and store at -80°C until analysis.

Protocol 3: Sample Preparation and LC-MS/MS Analysis of DHPS and its Metabolites

Objective: To extract, identify, and quantify DHPS and its metabolites from bacterial cultures.

Materials:

  • Quenched bacterial cell pellets and supernatant samples

  • Extraction solvent (e.g., a mixture of methanol, acetonitrile, and water)

  • Internal standards (if available, for absolute quantification)

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

  • LC-MS/MS system (e.g., a triple quadrupole or high-resolution mass spectrometer)

  • Appropriate LC column (e.g., a C18 reversed-phase or a HILIC column)

Procedure:

  • Metabolite Extraction:

    • Resuspend the cell pellets in a cold extraction solvent.

    • Lyse the cells (e.g., by sonication or bead beating) to release intracellular metabolites.

    • Centrifuge the lysate to pellet cell debris.

    • Collect the supernatant containing the extracted metabolites.

    • For supernatant samples, precipitate any proteins with a cold solvent like acetonitrile.

  • Sample Cleanup:

    • Filter the extracts through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Dry the samples under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extracts in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples onto the LC-MS/MS system.

    • Separate the metabolites using a suitable chromatographic method.

    • Detect and identify DHPS and its expected metabolites based on their mass-to-charge ratios (m/z) and fragmentation patterns.

    • For isotopically labeled compounds, specific mass shifts will be observed, confirming their origin from the labeled DHPS.

    • Quantify the metabolites by integrating the peak areas from the chromatograms.

Data Presentation

Quantitative data from metabolic studies should be presented in a clear and structured format to allow for easy comparison.

Table 1: Hypothetical Quantitative Data for DHPS Metabolism in Ruegeria pomeroyi DSS-3

Parameter¹³C-DHPS ConditionControl (Unlabeled DHPS)
DHPS Uptake Rate (µmol/gCDW/h) 15.2 ± 1.814.8 ± 2.1
Intracellular ¹³C-DHPS (nmol/gCDW) 125.6 ± 15.3N/A
Intracellular ¹³C-Sulfolactate (nmol/gCDW) 45.3 ± 5.9N/A
¹³C-Incorporation into Biomass (%) 2.5 ± 0.4N/A
Extracellular Sulfite (µM) 8.7 ± 1.18.2 ± 1.3

gCDW: grams of cell dry weight. Data are presented as mean ± standard deviation.

Visualization of Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_culture Bacterial Culture cluster_analysis Analysis Labeled_Precursor Isotopically Labeled Precursor (e.g., Na₂³⁴SO₃) Chemical_Synthesis Chemical Synthesis Labeled_Precursor->Chemical_Synthesis Labeled_DHPS Isotopically Labeled DHPS Chemical_Synthesis->Labeled_DHPS Add_Labeled_DHPS Add Labeled DHPS Labeled_DHPS->Add_Labeled_DHPS Bacterial_Culture Bacterial Culture in Minimal Medium Bacterial_Culture->Add_Labeled_DHPS Incubation Incubation and Time-Course Sampling Add_Labeled_DHPS->Incubation Sample_Preparation Sample Preparation (Extraction & Cleanup) Incubation->Sample_Preparation LC_MS_MS LC-MS/MS Analysis Sample_Preparation->LC_MS_MS Data_Analysis Data Analysis (Identification & Quantification) LC_MS_MS->Data_Analysis

Caption: Workflow for isotopic labeling studies of DHPS metabolism.

Conclusion

The use of isotopically labeled this compound is a powerful approach to unravel the complexities of its metabolism in various microorganisms. The protocols and information provided herein offer a framework for researchers to design and execute experiments aimed at quantifying metabolic fluxes and identifying novel metabolic pathways for this abundant and ecologically important molecule. Such studies will undoubtedly contribute to a deeper understanding of the global sulfur cycle and the intricate interactions between microbes and their chemical environment.

References

Application Notes and Protocols for the Analysis of 2,3-Dihydroxypropane-1-sulfonate (DHPS) in Fecal Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-dihydroxypropane-1-sulfonate (DHPS) is an organosulfonate metabolite that has been recently identified as a component of the human gut metabolome.[1] Emerging research indicates its potential significance in host-microbiome interactions, particularly in relation to sulfur metabolism and gut dyshomeostasis.[1] Altered levels of DHPS have been observed in several conditions, including neurodegenerative diseases and in individuals who use e-cigarettes or smoke tobacco, suggesting its potential as a novel biomarker.[1] This document provides detailed protocols for the extraction and quantification of DHPS from fecal samples using ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS), based on established metabolomics workflows.

Biological Significance of DHPS in the Gut

DHPS is recognized for its role in the biogeochemical sulfur cycle within aquatic microbial environments.[1] Its recent discovery in the human gut suggests a previously unknown link in human sulfur metabolism.[1] It is hypothesized that gut microbial degradation of DHPS could lead to an excess of hydrogen sulfide (B99878) (H₂S), potentially contributing to sulfur dyshomeostasis and inflammation.[1] Furthermore, DHPS levels have been positively correlated with acetylated amino acids, indicating a possible connection to one-carbon metabolism and cellular signaling pathways.[1]

Quantitative Data Summary

Direct quantitative data for DHPS in fecal samples is still emerging. However, initial studies have reported significant relative changes in DHPS abundance in different cohorts.

Cohort ComparisonFold Change in DHPS LevelsReference
Neurodegenerative Disease (NDD) vs. Healthy Controls~8x lower in NDD[1]
E-cigarette/Smoking vs. Non-smoking Controls~20x lower in E-cigarette/Smoking[1]

Experimental Protocols

The following protocols are synthesized from established methods for untargeted and targeted metabolomics of fecal samples.[2][3][4]

Protocol 1: Fecal Sample Collection and Storage

Proper sample handling is critical to preserve the integrity of the metabolome.

Materials:

  • Collection kits (e.g., EasySampler)

  • Dry ice

  • -80°C freezer

Procedure:

  • Provide subjects with a self-administered collection kit.

  • Instruct subjects to collect a 1-3 g sample into a designated tube.

  • Immediately after collection, the sample should be frozen. For transport, samples should be kept on dry ice.

  • For long-term storage, samples must be stored at -80°C until processing.[5] Multiple freeze-thaw cycles should be avoided. Lyophilization (freeze-drying) can also be a suitable storage and processing method.[6][7]

Protocol 2: Metabolite Extraction from Fecal Samples

This protocol is adapted from common single-phase extraction methods used in fecal metabolomics.[3]

Materials:

  • Frozen fecal sample (~50-100 mg)

  • Cold methanol (B129727) (LC-MS grade)

  • Internal standards (optional, e.g., isotope-labeled DHPS)

  • Bead-beating tubes with ceramic or steel beads

  • Homogenizer (e.g., FastPrep)

  • Microcentrifuge

  • Syringe filters (0.22 µm, PTFE)

  • Autosampler vials

Procedure:

  • Pre-cool all tubes and solutions on ice.

  • Weigh approximately 50-100 mg of frozen fecal sample into a pre-weighed bead-beating tube.

  • Add cold methanol at a ratio of 5 mL per gram of wet feces.[3] For a 100 mg sample, this would be 500 µL.

  • If using, spike the sample with an internal standard solution.

  • Homogenize the sample using a bead beater (e.g., 2 cycles of 45 seconds at 6 m/s).

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet proteins and solid debris.[5]

  • Collect the supernatant, which contains the extracted metabolites.

  • Filter the supernatant through a 0.22 µm syringe filter into a clean autosampler vial.

  • Store the extracted sample at -80°C until analysis.

Protocol 3: UHPLC-HRMS Analysis of DHPS

This protocol outlines a general method for the analysis of polar metabolites like DHPS using liquid chromatography-mass spectrometry.

Materials:

  • UHPLC system (e.g., Thermo Scientific Vanquish)[2]

  • High-resolution mass spectrometer (e.g., Thermo Scientific Stellar or Agilent 6460)[2][4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column

  • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) + 0.1% formic acid in water[2]

  • Mobile Phase B: 0.1% formic acid in acetonitrile[2]

  • DHPS analytical standard

Procedure:

  • Chromatographic Separation:

    • Set the autosampler temperature to 4-5°C.[2]

    • Inject 2-5 µL of the extracted sample onto the HILIC column.

    • Use a gradient elution to separate the metabolites. A typical gradient might be:

      • 0-2 min: 95% B

      • 2-12 min: Linear gradient to 50% B

      • 12-15 min: Hold at 50% B

      • 15-16 min: Return to 95% B

      • 16-20 min: Column re-equilibration

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in negative ion mode for the detection of sulfonated compounds.

    • Acquire data in full scan mode over a mass range of m/z 50-750.

    • For targeted analysis, use the exact mass of DHPS ([M-H]⁻ = 173.0019). Perform MS/MS fragmentation on the parent ion to obtain characteristic product ions for confirmation and quantification.

  • Data Analysis:

    • Process the raw data using metabolomics software (e.g., XCMS, Mass Hunter).

    • Identify DHPS based on its accurate mass and retention time, confirmed by comparison to an authentic analytical standard.

    • Quantify the peak area of DHPS and normalize it to the internal standard (if used) and the initial fecal sample weight.

Visualizations

Experimental Workflow

cluster_collection Sample Collection & Storage cluster_extraction Metabolite Extraction cluster_analysis UHPLC-HRMS Analysis sample_collection Fecal Sample Collection (1-3g) storage Immediate Freezing & Storage at -80°C sample_collection->storage weighing Weigh Fecal Sample (50-100mg) storage->weighing extraction Add Cold Methanol & Internal Standard weighing->extraction homogenization Bead-Beating Homogenization extraction->homogenization centrifugation Centrifugation (14,000g, 4°C) homogenization->centrifugation supernatant Collect Supernatant centrifugation->supernatant filtration Filter (0.22µm) supernatant->filtration injection Inject Extract onto HILIC Column filtration->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection (Negative Ion) separation->detection data_analysis Data Processing & Quantification detection->data_analysis

Caption: Workflow for DHPS analysis in fecal samples.

Hypothesized DHPS Metabolic Pathway in the Gut

cluster_microbiome Gut Microbiome cluster_host Host Impact DHPS This compound (DHPS) Degradation Microbial Degradation DHPS->Degradation Metabolism H2S Excess Hydrogen Sulfide (H₂S) Degradation->H2S Dyshomeostasis Sulfur Dyshomeostasis & Gut Inflammation H2S->Dyshomeostasis Leads to

Caption: Hypothesized role of DHPS in gut sulfur metabolism.

References

Application of 2,3-Dihydroxypropane-1-sulfonate in microbial ecology studies.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxypropane-1-sulfonate (DHPS) is a highly abundant organosulfonate that plays a pivotal role in biogeochemical sulfur cycling, particularly in marine environments.[1][2][3] It is a key metabolic currency in the interactions between phytoplankton and heterotrophic bacteria.[4][5][6] Produced by photosynthetic organisms like diatoms and coccolithophores, DHPS serves as a significant source of reduced sulfur and carbon for marine bacterioplankton, including members of the ecologically important Roseobacter clade.[2][3][4][6] Recent discoveries have also highlighted the presence and potential importance of DHPS in the human gut microbiome, linking it to sulfur metabolism and metabolic dysregulation.[1] This document provides detailed application notes and experimental protocols for studying the role of DHPS in microbial ecology.

Key Applications in Microbial Ecology

  • Sulfur and Carbon Source: DHPS is a vital nutrient for many marine bacteria, providing both sulfur and carbon for growth.[2][3] Studies on DHPS utilization help in understanding microbial nutrient cycling and its impact on marine food webs.

  • Microbial Community Structuring: The ability to metabolize DHPS is not universal among bacteria.[6] Therefore, the presence and concentration of DHPS can influence the composition and dynamics of microbial communities in various environments.

  • Phytoplankton-Bacteria Interactions: DHPS is a key molecule mediating the symbiotic and syntrophic relationships between phytoplankton and bacteria.[6] Studying DHPS metabolism provides insights into these crucial ecological interactions.

  • Human Gut Microbiome and Health: Emerging research indicates that DHPS is present in the human gut and its metabolism may be linked to gut dyshomeostasis and diseases associated with altered sulfur metabolism.[1] This opens new avenues for research in human health and disease.

  • Biomarker for Microbial Activity: The concentration of DHPS and its enantiomers can serve as a biomarker for specific phytoplankton populations and the metabolic activities of associated bacterial communities.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data related to DHPS in microbial ecology studies.

Table 1: Intracellular Concentrations of DHPS in Marine Phytoplankton

Phytoplankton SpeciesTypeR-DHPS Concentration (mM)S-DHPS Concentration (mM)Total DHPS Concentration (mM)
Thalassiosira pseudonanaDiatomRoughly EqualRoughly EqualNot Reported
Nitzschia closterium f. minutissimaDiatomHigher than S-DHPSLower than R-DHPSNot Reported
Phaeodactylum tricornutumDiatomHigher than S-DHPSLower than R-DHPSNot Reported
Bidduphia sinensisDiatomRoughly EqualRoughly EqualNot Reported
Various Coccolithophores (4 strains)CoccolithophoreDetectedNot DetectedNot Reported
Nitzschia lecointeiSea Ice DiatomNot specifiedNot specifiedup to ~85

Data synthesized from multiple sources.[4][5]

Table 2: Environmental Concentrations of DHPS

EnvironmentConcentration RangeAssociated Factors
Pearl River EstuaryComparable to DMSPPhytoplankton community composition, especially diatoms
In situ Coastal MesocosmLow nanomolar levels in phytoplanktonPlanktonic microbial communities
Shallow-sea Hydrothermal SystemsUbiquitously presentPotentially produced by Epsilonproteobacteria

Data synthesized from a study on the ubiquitous occurrence of DHPS.[5]

Table 3: Bacterial Growth on DHPS

Bacterial StrainGrowth on R-DHPSGrowth on S-DHPSKey Observation
Ruegeria pomeroyi DSS-3YesYesNo significant difference in growth rate or consumption rate between R- and S-DHPS.
Dinoroseobacter shibae DFL 12YesYesUtilizes chiral DHPS for growth, producing sulfite.
Roseobacter denitrificans OCh 114YesYesUtilizes chiral DHPS for growth, producing sulfite.

Based on studies of DHPS metabolism by Roseobacter bacteria.[2][3]

Experimental Protocols

Protocol 1: Culturing Marine Bacteria with DHPS as a Sulfur Source

This protocol describes the cultivation of marine bacteria, such as Ruegeria pomeroyi, using DHPS as the primary sulfur source.

1. Media Preparation: Artificial Seawater Medium (ASW)

  • Prepare the following basal medium in 1 L of distilled water.

  • Salt Solution I (Anhydrous):

    • NaCl: 21.19 g

    • Na₂SO₄: 3.55 g (omit if DHPS is the sole sulfur source)

    • KCl: 0.599 g

    • NaHCO₃: 0.174 g

    • KBr: 0.0863 g

    • H₃BO₃: 0.0230 g

    • NaF: 0.0028 g

  • Salt Solution II (Hydrated):

    • MgCl₂·6H₂O: 9.592 g

    • CaCl₂·2H₂O: 1.344 g

    • SrCl₂·6H₂O: 0.0218 g

  • Preparation Steps:

    • Dissolve Salt Solution I components in 600 mL of distilled water.

    • Dissolve Salt Solution II components in 300 mL of distilled water.

    • Autoclave the two solutions separately to prevent precipitation.

    • After cooling to room temperature, aseptically combine the two solutions.

    • Bring the final volume to 1 L with sterile distilled water.

    • Aseptically add sterile stock solutions of nutrients (e.g., nitrate, phosphate) and trace metals.

    • For DHPS-specific growth, add a filter-sterilized stock solution of R-DHPS or S-DHPS to a final concentration of 10 mM.

    • Adjust the final pH to 7.5-8.0.

2. Inoculation and Incubation

  • Inoculate the prepared medium with the bacterial strain of interest from a fresh culture.

  • Incubate at the optimal temperature for the strain (e.g., 28°C for R. pomeroyi DSS-3) with shaking (e.g., 150 rpm).

  • Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals.

Protocol 2: Extraction and Quantification of DHPS from Bacterial Cultures

This protocol outlines the steps for extracting and quantifying intracellular and extracellular DHPS.

1. Sample Collection

  • Collect bacterial culture samples at different time points of growth.

  • For intracellular DHPS, centrifuge the culture (e.g., 10,000 x g for 10 min at 4°C) to pellet the cells.

  • For extracellular DHPS, use the supernatant from the centrifugation step.

2. Metabolite Extraction

  • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Resuspend the cell pellet in an extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).

  • Lyse the cells using methods like sonication or bead beating.

  • Centrifuge the lysate to remove cell debris.

  • Collect the supernatant containing the intracellular metabolites.

  • Dry the extracts using a vacuum concentrator.

3. Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Reconstitute the dried extracts in a suitable solvent for LC-MS analysis.

  • Use a hydrophilic interaction liquid chromatography (HILIC) column for separation.

  • Perform targeted metabolomics using a high-resolution mass spectrometer to identify and quantify DHPS based on its mass-to-charge ratio (m/z) and retention time compared to a standard.

  • For chiral analysis of R- and S-DHPS, a chiral derivatization step followed by LC-MS/MS analysis may be necessary.[4]

Protocol 3: Comparative Proteomics of Bacteria Grown on DHPS

This protocol provides a workflow for analyzing the proteomic response of bacteria when grown with DHPS.

1. Bacterial Culture and Protein Extraction

  • Grow the bacterial strain in a minimal medium with DHPS as the sole sulfur source and a control medium with a different sulfur source (e.g., sulfate).

  • Harvest the cells during the exponential growth phase by centrifugation.

  • Wash the cell pellets with PBS.

  • Lyse the cells using a suitable lysis buffer (e.g., containing SDS) and mechanical disruption (e.g., sonication).

2. Protein Digestion

  • Quantify the protein concentration in the lysate using a standard assay (e.g., Bradford assay).

  • Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.

  • Digest the proteins into peptides using sequencing-grade trypsin overnight at 37°C.

3. LC-MS/MS Analysis and Data Processing

  • Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Process the raw mass spectrometry data using software such as MaxQuant or Proteome Discoverer.

  • Identify peptides and proteins by searching against a relevant protein database.

  • Perform label-free quantification to determine the relative abundance of proteins between the DHPS-grown and control samples.

  • Identify differentially expressed proteins based on fold-change and statistical significance (p-value).

Visualizations

DHPS Metabolic Pathways in Marine Bacteria

DHPS_Metabolism cluster_uptake Cellular Uptake cluster_oxidation Oxidation cluster_desulfonation Desulfonation Pathways cluster_fate Fate of Sulfite DHPS_ext Extracellular DHPS DHPS_int Intracellular DHPS DHPS_ext->DHPS_int ABC Transporter Intermediate1 3-sulfolactaldehyde DHPS_int->Intermediate1 DHPS Dehydrogenase Intermediate2 3-sulfolactate Intermediate1->Intermediate2 Dehydrogenase Sulfite1 Sulfite Intermediate2->Sulfite1 L-cysteate sulfo-lyase (R. pomeroyi) Sulfite2 Sulfite Intermediate2->Sulfite2 Sulfolactate sulfo-lyase (D. shibae) Intermediate3 Sulfopyruvate Intermediate2->Intermediate3 Decarboxylase (R. denitrificans) Assimilation Sulfate Assimilation or Oxidation Sulfite1->Assimilation Sulfite2->Assimilation Sulfite3 Sulfite Intermediate3->Sulfite3 Sulfoacetaldehyde acetyltransferase Sulfite3->Assimilation Proteomics_Workflow cluster_culture Bacterial Culture cluster_processing Sample Processing cluster_analysis Data Acquisition and Analysis Culture_Control Control Culture (e.g., with Sulfate) Harvest1 Harvest Cells Culture_Control->Harvest1 Culture_DHPS Experimental Culture (with DHPS) Harvest2 Harvest Cells Culture_DHPS->Harvest2 Lysis1 Cell Lysis & Protein Extraction Harvest1->Lysis1 Lysis2 Cell Lysis & Protein Extraction Harvest2->Lysis2 Digestion1 Protein Digestion (Trypsin) Lysis1->Digestion1 Digestion2 Protein Digestion (Trypsin) Lysis2->Digestion2 LCMS1 LC-MS/MS Analysis Digestion1->LCMS1 LCMS2 LC-MS/MS Analysis Digestion2->LCMS2 Data_Analysis Data Processing & Protein ID LCMS1->Data_Analysis LCMS2->Data_Analysis Quantification Label-Free Quantification Data_Analysis->Quantification Diff_Expression Differential Expression Analysis Quantification->Diff_Expression DHPS_Ecology Phytoplankton Phytoplankton (Diatoms, Coccolithophores) DHPS This compound (DHPS) Phytoplankton->DHPS Production Marine_Bacteria Marine Bacteria (e.g., Roseobacter) DHPS->Marine_Bacteria Utilization as C & S source Community_Structure Microbial Community Structure DHPS->Community_Structure Influences Sulfur_Cycle Biogeochemical Sulfur Cycle Marine_Bacteria->Sulfur_Cycle Contributes to Carbon_Cycle Marine Carbon Cycle Marine_Bacteria->Carbon_Cycle Contributes to

References

Investigating the Role of Deoxyhypusine Synthase (DHPS) in Gut Dysbiosis and Inflammation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the emerging role of Deoxyhypusine Synthase (DHPS) in the pathogenesis of gut inflammation and its potential connection to gut dysbiosis. These application notes summarize the current understanding of DHPS-mediated signaling pathways in inflammatory conditions and offer detailed protocols for investigating its function in the context of intestinal health and disease.

Introduction

Deoxyhypusine synthase (DHPS) is a critical enzyme that catalyzes the first step in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A), leading to the formation of a unique amino acid residue called hypusine. This modification is essential for the activity of eIF5A, which plays a crucial role in the translation of a specific subset of mRNAs, including those involved in cell proliferation, differentiation, and immune responses.

Recent evidence suggests a significant role for the DHPS/eIF5A axis in inflammatory processes. Elevated DHPS activity and subsequent eIF5A hypusination have been linked to pro-inflammatory responses in various immune cells. In the context of gut health, emerging research points towards a complex and potentially cell-type-specific role for DHPS in inflammatory bowel disease (IBD). While a direct causal link between DHPS activity and gut dysbiosis remains to be definitively established, the profound impact of inflammation on the gut microbiota composition suggests that DHPS may indirectly influence the microbial community by modulating the inflammatory environment of the gut.

These application notes and protocols are designed to provide researchers with the necessary background and methodologies to explore the intricate relationship between DHPS, gut inflammation, and dysbiosis, and to facilitate the development of novel therapeutic strategies targeting this pathway.

Data Presentation

Table 1: Expression of DHPS and Hypusinated eIF5A (eIF5AHyp) in Inflammatory Bowel Disease (IBD)
Sample TypeConditionDHPS ExpressioneIF5AHyp ExpressionReference
Colonic Epithelial CellsUlcerative Colitis (UC)DecreasedDecreased[1]
Colonic Epithelial CellsCrohn's Disease (CD)DecreasedDecreased[1]
Lamina Propria CellsCrohn's Disease (CD)IncreasedIncreased[1]
Table 2: Effect of Myeloid-Specific Dhps Deletion on DSS-Induced Colitis in Mice
ParameterWild-Type + DSSDhpsΔmye + DSSSignificanceReference
Disease Activity Index (DAI)SevereNo significant differenceNS[1]
Colon LengthShortenedNo significant differenceNS[1]
Histological ScoreHighNo significant differenceNS[1]

NS: Not Significant

Table 3: Pro-inflammatory Cytokine Levels in DSS-Induced Colitis Models
CytokineAcute DSS Colitis (vs. Control)Chronic DSS Colitis (vs. Control)Reference
IL-6Significantly IncreasedIncreased[2][3][4]
TNF-αSignificantly IncreasedDecreased (compared to acute)[2][3][4]
IL-1βNo significant change / Increased-[2][5]
IL-17Significantly IncreasedDecreased (compared to acute)[3][4]
IL-12Significantly Increased (TNBS model)Increased (TNBS model)[3][4]

Signaling Pathways and Experimental Workflows

DHPS-Mediated Pro-inflammatory Signaling in Macrophages

DHPS_Macrophage_Signaling cluster_extracellular Extracellular cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway DHPS DHPS NFkB_pathway->DHPS Upregulates eIF5A_hypusinated Hypusinated eIF5A DHPS->eIF5A_hypusinated Catalyzes eIF5A_precursor eIF5A Precursor eIF5A_precursor->eIF5A_hypusinated mRNA_translation Translation of pro-inflammatory mRNAs eIF5A_hypusinated->mRNA_translation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-1β) mRNA_translation->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: DHPS signaling in pro-inflammatory macrophage activation.

Proposed Experimental Workflow to Investigate DHPS in Gut Dysbiosis and Inflammation

Experimental_Workflow cluster_analysis Downstream Analysis Animal_Model Induce Colitis in Mice (e.g., DSS model) Treatment_Groups Treatment Groups: 1. Vehicle Control 2. DHPS Inhibitor (e.g., GC7) Animal_Model->Treatment_Groups Sample_Collection Sample Collection: - Colon Tissue - Fecal Pellets - Blood Serum Treatment_Groups->Sample_Collection Gut_Inflammation_Analysis Gut Inflammation Assessment: - Histology (H&E staining) - Cytokine Profiling (ELISA, qPCR) Sample_Collection->Gut_Inflammation_Analysis Gut_Dysbiosis_Analysis Gut Dysbiosis Analysis: - 16S rRNA Gene Sequencing - Metagenomic Sequencing Sample_Collection->Gut_Dysbiosis_Analysis DHPS_Activity_Analysis DHPS Activity/eIF5A Hypusination: - Western Blot for eIF5A-Hyp - Mass Spectrometry Sample_Collection->DHPS_Activity_Analysis

Caption: Workflow for studying DHPS in gut inflammation and dysbiosis.

Experimental Protocols

Protocol 1: Induction of DSS-Induced Colitis and DHPS Inhibitor Treatment

Objective: To induce acute colitis in mice and to evaluate the therapeutic potential of a DHPS inhibitor.

Materials:

  • 8-10 week old C57BL/6 mice

  • Dextran sulfate (B86663) sodium (DSS; molecular weight 36,000-50,000 Da)

  • DHPS inhibitor (e.g., N1-guanyl-1,7-diaminoheptane - GC7)

  • Vehicle control (e.g., sterile saline)

  • Animal caging and husbandry supplies

Procedure:

  • Acclimatize mice for at least one week before the start of the experiment.

  • Induce colitis by administering 2.5-5% (w/v) DSS in the drinking water for 5-7 consecutive days. Provide fresh DSS solution every other day.

  • Divide mice into two groups:

    • Vehicle Control Group: Administer vehicle (e.g., saline) via intraperitoneal (i.p.) injection daily, starting from day 0 or day 3 of DSS administration.

    • DHPS Inhibitor Group: Administer the DHPS inhibitor (e.g., GC7 at 5-10 mg/kg body weight) via i.p. injection daily.

  • Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

  • At the end of the treatment period (e.g., day 7 or 10), euthanize the mice and collect colon tissue, fecal pellets, and blood serum for downstream analysis.

Protocol 2: Assessment of Gut Inflammation

Objective: To quantify the severity of intestinal inflammation.

Materials:

  • Colon tissue collected from Protocol 1

  • Formalin (10%)

  • Paraffin (B1166041)

  • Hematoxylin and Eosin (H&E) staining reagents

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for inflammatory cytokines (e.g., Il6, Tnf, Il1b)

  • ELISA kits for inflammatory cytokines

Procedure:

A. Histological Analysis:

  • Fix a segment of the distal colon in 10% formalin overnight.

  • Embed the fixed tissue in paraffin and cut 5 µm sections.

  • Deparaffinize and rehydrate the sections.

  • Stain with H&E according to standard protocols.

  • Score the sections for severity of inflammation, crypt damage, and immune cell infiltration using a standardized scoring system.

B. Cytokine Gene Expression Analysis (qPCR):

  • Homogenize a portion of the colon tissue and extract total RNA using a suitable kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers specific for target inflammatory cytokines and a housekeeping gene for normalization.

  • Calculate the relative gene expression using the ΔΔCt method.

C. Cytokine Protein Level Analysis (ELISA):

  • Homogenize a portion of the colon tissue in lysis buffer containing protease inhibitors.

  • Centrifuge the homogenate and collect the supernatant.

  • Measure the protein concentration of the supernatant.

  • Perform ELISA for specific cytokines according to the manufacturer's instructions.

Protocol 3: Analysis of Gut Microbiota Composition

Objective: To determine the effect of DHPS inhibition on the gut microbiota composition.

Materials:

  • Fecal pellets collected from Protocol 1

  • DNA extraction kit suitable for fecal samples

  • Primers targeting a variable region of the 16S rRNA gene (e.g., V3-V4)

  • PCR reagents

  • Next-generation sequencing platform

Procedure:

  • Extract microbial DNA from fecal pellets using a specialized kit.

  • Amplify the V3-V4 region of the 16S rRNA gene using PCR.

  • Purify the PCR products.

  • Prepare libraries for next-generation sequencing according to the platform's protocol.

  • Sequence the libraries on a high-throughput sequencing platform.

  • Analyze the sequencing data using bioinformatics pipelines (e.g., QIIME 2, DADA2) to determine the microbial community composition, diversity, and to identify differentially abundant taxa between the treatment groups.

Protocol 4: Measurement of eIF5A Hypusination

Objective: To assess the level of eIF5A hypusination in intestinal tissue.

Materials:

  • Colon tissue collected from Protocol 1

  • Lysis buffer

  • Primary antibodies: anti-eIF5A (total) and anti-hypusine

  • Secondary antibodies (HRP-conjugated)

  • Western blot reagents and equipment

  • Mass spectrometer

Procedure:

A. Western Blot Analysis:

  • Homogenize colon tissue in lysis buffer and extract total protein.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against total eIF5A and hypusine overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and image the blot.

  • Quantify the band intensities to determine the ratio of hypusinated eIF5A to total eIF5A.

B. Mass Spectrometry (for precise quantification):

  • Extract proteins from the colon tissue.

  • Perform immunoprecipitation to enrich for eIF5A.

  • Digest the enriched protein with trypsin.

  • Analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the peptide containing the hypusinated lysine (B10760008) residue.

Conclusion and Future Directions

The evidence to date points towards a significant, albeit complex, role for DHPS in the modulation of gut inflammation. While its involvement in pro-inflammatory signaling within immune cells is becoming clearer, its specific contribution to the development of gut dysbiosis is an area ripe for investigation. The provided protocols offer a framework for researchers to delve deeper into these questions. Future studies should focus on:

  • Investigating the direct impact of DHPS inhibitors on the gut microbiota: The proposed 16S rRNA sequencing experiments are crucial to fill this knowledge gap.

  • Elucidating the cell-type-specific roles of DHPS in the gut: Utilizing cell-type-specific knockout mouse models will be instrumental in dissecting the function of DHPS in intestinal epithelial cells versus various immune cell populations.

  • Identifying the specific mRNA targets of hypusinated eIF5A in the context of gut inflammation: Ribosome profiling and other advanced molecular techniques can uncover the downstream translational targets of the DHPS/eIF5A pathway in the inflamed gut.

A thorough understanding of the role of DHPS in gut dysbiosis and inflammation will be pivotal for the development of novel therapeutic strategies for IBD and other inflammatory disorders of the gastrointestinal tract.

References

Use of 2,3-dihydroxypropane-1-sulfonate as a biomarker for gut health.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Clarifying "DHPS" in Gut Health Research

The acronym "DHPS" can refer to two distinct molecules of interest in gut health and inflammatory diseases:

  • 2,3-dihydroxypropane-1-sulfonate (DHPS): A microbial-derived metabolite involved in the sulfur cycle within the gut. Its levels are indicative of specific microbial activities and have been linked to gut dysbiosis.

  • Deoxyhypusine Synthase (DHPS): A human enzyme essential for the post-translational modification of the eukaryotic translation initiation factor 5A (eIF5A). Its expression is altered in inflammatory bowel disease (IBD) and plays a role in maintaining intestinal homeostasis.

This document provides detailed application notes and protocols for the study of both of these molecules as potential biomarkers for gut health.

Part 1: The Metabolite - this compound (DHPS)

Application Note 1.1: Background and Clinical Relevance

This compound (DHPS) is a key intermediate in the microbial metabolism of dietary sulfonates, particularly sulfoquinovose, which is abundant in green leafy vegetables.[1] Certain gut bacteria convert sulfoquinovose into DHPS, which can then be further metabolized by other bacteria, such as Bilophila wadsworthia, to produce hydrogen sulfide (B99878) (H₂S).[1][2]

The concentration of DHPS in fecal samples can be viewed as a biomarker for the state of gut microbial sulfur metabolism. Dysregulation in this pathway, potentially leading to an overproduction of pro-inflammatory H₂S, has been associated with gut dyshomeostasis.[3][4] Recent studies have identified significantly lower levels of DHPS in individuals with neurodegenerative diseases (NDDs) and in those who smoke or use e-cigarettes, suggesting a potential link between reduced DHPS and compromised gut health.[3][4] While direct quantitative links to Inflammatory Bowel Disease (IBD) are still under investigation, its role in gut inflammation makes it a person of interest.

Data Presentation 1.2: Quantitative Data Summary

The following table summarizes the reported changes in fecal this compound levels in different cohorts compared to healthy controls.

Condition/CohortAnalyteFold Change vs. Healthy ControlsReference
Neurodegenerative Diseases (NDD)This compound~8x lower[3][4]
E-cigarette/SmokingThis compound~20x lower[3][4]
Experimental Protocol 1.3: Quantification of Fecal this compound by UPLC-HRMS

This protocol provides a general methodology for the targeted quantification of the polar metabolite DHPS in human fecal samples, based on established procedures for fecal metabolomics.[5][6][7]

1. Fecal Sample Collection and Storage:

  • Collect fresh stool samples in a sterile container.

  • Immediately freeze the samples at -80°C to quench metabolic activity.

  • For transport, use dry ice to maintain the frozen state.

  • Prior to extraction, lyophilize (freeze-dry) the samples to remove water, which allows for consistent sample weighing and improves extraction efficiency.[4]

2. Metabolite Extraction:

  • Weigh 50 mg of lyophilized fecal powder into a 2 mL microcentrifuge tube.

  • Add 1 mL of a pre-chilled (-20°C) extraction solvent, such as a mixture of methanol (B129727) and water (80:20, v/v). This solvent is effective for extracting polar metabolites.

  • To disrupt microbial cells and ensure thorough extraction, add sterile glass or zirconia beads and homogenize using a bead beater for 5-10 minutes.

  • Following homogenization, centrifuge the samples at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet insoluble debris.

  • Carefully collect the supernatant, which contains the extracted metabolites.

  • For targeted analysis, it is recommended to include an isotopically labeled internal standard similar in chemical nature to DHPS, if available, at the beginning of the extraction process to control for extraction efficiency and matrix effects.

3. UPLC-HRMS Analysis:

  • Chromatographic Separation (UPLC):

    • Instrument: A high-resolution mass spectrometer coupled with a UHPLC system (e.g., Thermo Q-Exactive with a Vanquish UHPLC).

    • Column: A column suitable for polar analytes, such as a hydrophilic interaction liquid chromatography (HILIC) column.

    • Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) in water.

    • Mobile Phase B: Acetonitrile with 5 mM ammonium formate.

    • Gradient: A typical gradient would start at a high percentage of Mobile Phase B (e.g., 95%) and gradually decrease to allow for the retention and subsequent elution of polar compounds like DHPS.

    • Flow Rate: 0.3 - 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (HRMS):

    • Ionization Mode: Negative Electrospray Ionization (ESI-), as sulfonated compounds are readily detected in this mode.

    • Scan Mode: Full scan with a high resolution (e.g., 70,000) to ensure mass accuracy. A targeted Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) scan can be used for enhanced sensitivity and specificity if the exact mass of DHPS is known.

    • Expected Mass: The exact mass of the deprotonated [M-H]⁻ ion for this compound (C₃H₇O₅S⁻) should be used for detection.

    • Calibration: Ensure the mass spectrometer is calibrated according to the manufacturer's guidelines to achieve high mass accuracy.

4. Data Analysis and Quantification:

  • Process the raw data using software such as Xcalibur, TraceFinder, or Compound Discoverer.

  • Identify the DHPS peak based on its accurate mass and retention time, confirmed by running a pure standard if available.

  • Quantify the peak area and normalize it to the internal standard.

  • Use a calibration curve generated from serial dilutions of a pure DHPS standard to determine the absolute concentration in the samples.

Visualizations 1.4: Pathways and Workflows

DHPS_Metabolic_Pathway cluster_diet Dietary Intake cluster_microbiota Gut Microbiota Metabolism cluster_host Host Impact SQ Sulfoquinovose (SQ) (from leafy greens) Bacteria1 e.g., Eubacterium rectale SQ->Bacteria1 Metabolism DHPS 2,3-dihydroxypropane- 1-sulfonate (DHPS) Bacteria2 e.g., Bilophila wadsworthia DHPS->Bacteria2 Metabolism H2S Hydrogen Sulfide (H₂S) Inflammation Gut Inflammation H2S->Inflammation Excess can lead to Bacteria1->DHPS Produces Bacteria2->H2S Produces

Microbial metabolism of Sulfoquinovose to DHPS and H₂S.

DHPS_Metabolite_Workflow SampleCollection 1. Fecal Sample Collection (Freeze immediately at -80°C) Lyophilization 2. Lyophilization (Freeze-drying) SampleCollection->Lyophilization Extraction 3. Metabolite Extraction (Methanol/Water, Bead Beating) Lyophilization->Extraction UPLC_HRMS 4. UPLC-HRMS Analysis (HILIC, ESI-) Extraction->UPLC_HRMS DataProcessing 5. Data Processing (Peak Integration, Normalization) UPLC_HRMS->DataProcessing Quantification 6. Quantification (vs. Standard Curve) DataProcessing->Quantification Interpretation 7. Data Interpretation (Comparison between cohorts) Quantification->Interpretation

Workflow for fecal DHPS (metabolite) analysis.

Part 2: The Enzyme - Deoxyhypusine Synthase (DHPS)

Application Note 2.1: Background and Clinical Relevance

Deoxyhypusine synthase (DHPS) is the rate-limiting enzyme in the biosynthesis of hypusine, a unique amino acid found in the eukaryotic translation initiation factor 5A (eIF5A). This modification is crucial for the proper function of eIF5A in protein translation.

Recent research has highlighted a significant role for DHPS in intestinal health. Studies have shown that the expression of DHPS mRNA and protein is significantly reduced in the colonic tissue of patients with both Ulcerative Colitis and Crohn's disease.[8] This downregulation is associated with impaired intestinal epithelial barrier function and increased susceptibility to colitis.[8] Therefore, measuring the levels or activity of the DHPS enzyme in colon biopsies could serve as a valuable biomarker for IBD diagnosis, prognosis, or monitoring treatment efficacy.

Data Presentation 2.2: Quantitative Data Summary

The following table summarizes the reported changes in colonic DHPS enzyme levels in patients with Inflammatory Bowel Disease.

ConditionAnalyteChange vs. Healthy ControlsTissue SourceReference
Ulcerative ColitisDHPS mRNA & ProteinReducedColon Tissue[8]
Crohn's DiseaseDHPS mRNA & ProteinReducedColon Tissue[8]
Experimental Protocol 2.3: Analysis of DHPS in Colon Biopsies

This section outlines two key protocols for assessing DHPS levels in colonic tissue obtained via biopsy.

Protocol 2.3.1: DHPS Protein Quantification by Immunohistochemistry (IHC)

  • 1. Tissue Preparation:

    • Fix fresh colon biopsy samples in 10% neutral buffered formalin for 24 hours.

    • Process the fixed tissue and embed in paraffin (B1166041) wax.

    • Cut 4-5 µm thick sections and mount them on positively charged glass slides.

  • 2. Staining Procedure:

    • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

    • Perform heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0).

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding sites using a suitable blocking serum (e.g., goat serum).

    • Incubate the sections with a primary antibody specific for human DHPS overnight at 4°C.

    • Wash and apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Develop the signal using a chromogen such as DAB (3,3'-Diaminobenzidine), which produces a brown precipitate.

    • Counterstain with hematoxylin (B73222) to visualize cell nuclei.

    • Dehydrate, clear, and mount the slides.

  • 3. Analysis:

    • Examine the slides under a microscope. The intensity and localization of the brown stain indicate the level and location of DHPS protein expression.

    • Use a semi-quantitative scoring method (e.g., H-score) based on staining intensity (0=none, 1=weak, 2=moderate, 3=strong) and the percentage of positive cells.

Protocol 2.3.2: DHPS mRNA Quantification by RT-qPCR

  • 1. RNA Extraction:

    • Homogenize fresh or RNAlater-stabilized colon biopsy samples.

    • Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions, including a DNase treatment step to remove genomic DNA contamination.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

  • 2. Reverse Transcription (RT):

    • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.

  • 3. Quantitative PCR (qPCR):

    • Prepare a reaction mix containing cDNA, SYBR Green master mix, and forward and reverse primers for the human DHPS gene and a stable housekeeping gene (e.g., GAPDH, ACTB).

    • Human DHPS Primers: (Example sequences, validation required)

      • Forward: 5'-[Sequence]-3'

      • Reverse: 5'-[Sequence]-3'

    • Run the qPCR reaction on a real-time PCR instrument.

  • 4. Data Analysis:

    • Calculate the cycle threshold (Ct) values for both DHPS and the housekeeping gene.

    • Determine the relative expression of DHPS mRNA using the ΔΔCt method, normalizing the DHPS expression to the housekeeping gene and comparing the IBD samples to control samples from healthy individuals.

Visualizations 2.4: Experimental Workflow

DHPS_Enzyme_Workflow cluster_IHC Protein Analysis (IHC) cluster_qPCR mRNA Analysis (RT-qPCR) Biopsy 1. Colon Biopsy Collection SamplePrep 2. Sample Preparation Biopsy->SamplePrep Fixation 2a. Fixation & Embedding SamplePrep->Fixation RNA_Extraction 2b. RNA Extraction SamplePrep->RNA_Extraction Staining 3a. Immunohistochemical Staining Fixation->Staining Microscopy 4a. Microscopic Analysis & Scoring Staining->Microscopy RT_qPCR 3b. Reverse Transcription & qPCR RNA_Extraction->RT_qPCR DataAnalysis 4b. Relative Expression Analysis (ΔΔCt) RT_qPCR->DataAnalysis

Workflow for DHPS (enzyme) analysis in biopsies.

References

Application Notes and Protocols for In Vitro Enzymatic Assays of DHPS Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropteroate Synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of many microorganisms, making it a well-established target for antimicrobial drugs like sulfonamides.[1] Beyond its role as a target for inhibitors, recent research has indicated that mutations in DHPS can lead to protein instability and subsequent degradation.[1] Understanding the enzymatic pathways responsible for DHPS degradation is crucial for developing novel therapeutic strategies that exploit these cellular processes. This could lead to the development of targeted protein degraders, such as proteolysis-targeting chimeras (PROTACs), which offer a novel modality for eliminating pathogenic proteins.

These application notes provide detailed protocols for in vitro enzymatic assays to investigate the degradation pathways of DHPS, primarily focusing on the ubiquitin-proteasome system. The provided methodologies will guide researchers in purifying recombinant DHPS, performing in vitro ubiquitination assays to identify key enzymatic players like E3 ubiquitin ligases, and conducting in vitro degradation assays to monitor the breakdown of DHPS by the proteasome.

DHPS Degradation Signaling Pathway

The degradation of DHPS, particularly mutant forms, is hypothesized to occur via the ubiquitin-proteasome pathway. This intricate process involves the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The E3 ligase is responsible for recognizing the specific substrate, in this case, DHPS, and catalyzing the transfer of ubiquitin to it. A polyubiquitin (B1169507) chain is formed on the substrate, which then acts as a signal for recognition and degradation by the 26S proteasome.

DHPS_Degradation_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation E1 E1 (Ubiquitin-Activating Enzyme) E2 E2 (Ubiquitin-Conjugating Enzyme) E1->E2 Ub AMP_PPi AMP + PPi E1->AMP_PPi E3 E3 (Ubiquitin Ligase) E2->E3 Ub DHPS DHPS (Substrate) E3->DHPS Substrate Recognition polyUb_DHPS Polyubiquitinated DHPS E3->polyUb_DHPS Polyubiquitination Ub Ubiquitin Ub->E1 ATP ATP ATP->E1 Proteasome 26S Proteasome polyUb_DHPS->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation Recycled_Ub Recycled Ubiquitin Proteasome->Recycled_Ub Deubiquitination

Figure 1: Ubiquitin-Proteasome Pathway for DHPS Degradation.

Experimental Workflow for Investigating DHPS Degradation

The following workflow outlines the key experimental stages for identifying the E3 ligase responsible for DHPS degradation and characterizing the in vitro degradation process.

Experimental_Workflow start Start purify_dhps Purify Recombinant DHPS Protein start->purify_dhps purify_e3_library Obtain a Library of Purified E3 Ligases start->purify_e3_library ubiquitination_screen In Vitro Ubiquitination Screen purify_dhps->ubiquitination_screen degradation_assay In Vitro Proteasomal Degradation Assay purify_dhps->degradation_assay purify_e3_library->ubiquitination_screen western_blot_ub Western Blot for Polyubiquitinated DHPS ubiquitination_screen->western_blot_ub identify_e3 Identify Candidate E3 Ligase(s) western_blot_ub->identify_e3 validate_interaction Validate DHPS-E3 Interaction (e.g., Co-IP) identify_e3->validate_interaction validate_interaction->degradation_assay western_blot_deg Western Blot for DHPS Degradation degradation_assay->western_blot_deg quantify_degradation Quantify DHPS Degradation Rate western_blot_deg->quantify_degradation end End quantify_degradation->end

Figure 2: Experimental Workflow for DHPS Degradation Studies.

Data Presentation

Table 1: Key Components for In Vitro DHPS Ubiquitination and Degradation Assays

ComponentStock ConcentrationFinal Concentration (Ubiquitination)Final Concentration (Degradation)
Recombinant DHPS1 mg/mL (25 µM)1 µM0.5 µM
E1 Ubiquitin-Activating Enzyme10 µM100 nM100 nM
E2 Ubiquitin-Conjugating Enzyme50 µM500 nM500 nM
E3 Ubiquitin Ligase (candidate)20 µM0.5 - 1 µM0.5 - 1 µM
Ubiquitin10 mg/mL (1.17 mM)100 µM100 µM
26S Proteasome1 mg/mL-50 nM
ATP100 mM2 mM2 mM
Ubiquitination Buffer (10x)See Protocol 21x1x
Degradation Buffer (10x)See Protocol 3-1x
Proteasome Inhibitor (MG132)10 mM-10 µM (for control)

Experimental Protocols

Protocol 1: Purification of Recombinant His-tagged DHPS

This protocol describes the purification of His-tagged DHPS from E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a His-tagged DHPS expression vector

  • Luria-Bertani (LB) medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole

  • Ni-NTA agarose (B213101) resin

  • Dialysis Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT

Procedure:

  • Inoculate a starter culture of the transformed E. coli and grow overnight.

  • The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 4-6 hours at 30°C or overnight at 18°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Equilibrate the Ni-NTA resin with Lysis Buffer.

  • Incubate the clarified lysate with the equilibrated Ni-NTA resin for 1-2 hours at 4°C with gentle rotation.

  • Load the resin-lysate mixture onto a chromatography column and allow the unbound fraction to flow through.

  • Wash the resin with 10-20 column volumes of Wash Buffer.

  • Elute the His-tagged DHPS with 5-10 column volumes of Elution Buffer.

  • Collect the elution fractions and analyze by SDS-PAGE to check for purity.

  • Pool the fractions containing pure DHPS and dialyze against Dialysis Buffer overnight at 4°C.

  • Determine the protein concentration using a Bradford or BCA assay.

  • Aliquot the purified protein and store at -80°C.

Protocol 2: In Vitro Ubiquitination Assay

This protocol is designed to test the ability of a candidate E3 ligase to ubiquitinate DHPS.

Materials:

  • Purified recombinant DHPS (from Protocol 1)

  • Recombinant E1 ubiquitin-activating enzyme

  • Recombinant E2 ubiquitin-conjugating enzyme (a panel of E2s may be screened)

  • Purified candidate E3 ubiquitin ligase

  • Ubiquitin

  • ATP

  • 10x Ubiquitination Buffer: 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT

  • 5x SDS-PAGE Sample Buffer

Procedure:

  • Set up the ubiquitination reactions in a total volume of 20-30 µL. Prepare a master mix of common reagents.

  • On ice, combine the following components to the final concentrations specified in Table 1:

    • 1x Ubiquitination Buffer

    • ATP

    • E1 enzyme

    • E2 enzyme

    • Ubiquitin

    • Candidate E3 ligase

    • Purified DHPS

  • Include negative controls, such as reactions lacking E1, E2, E3, or ATP, to ensure the specificity of the ubiquitination.

  • Incubate the reactions at 37°C for 1-2 hours.

  • Stop the reactions by adding 5x SDS-PAGE Sample Buffer and boiling at 95°C for 5 minutes.

  • Analyze the reaction products by SDS-PAGE followed by Western blotting using an anti-DHPS antibody and an anti-ubiquitin antibody. A ladder of higher molecular weight bands corresponding to polyubiquitinated DHPS indicates a positive result.

Protocol 3: In Vitro Proteasomal Degradation Assay

This protocol measures the degradation of ubiquitinated DHPS by the 26S proteasome.

Materials:

  • Ubiquitinated DHPS (from the in vitro ubiquitination reaction in Protocol 2, without stopping the reaction) or purified ubiquitinated DHPS

  • Purified 26S proteasome

  • 10x Degradation Buffer: 250 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT

  • ATP

  • Proteasome inhibitor (e.g., MG132) for negative control

  • 5x SDS-PAGE Sample Buffer

Procedure:

  • Perform an in vitro ubiquitination reaction as described in Protocol 2, but do not add the SDS-PAGE sample buffer.

  • To the ubiquitination reaction mixture, add the following components to the final concentrations specified in Table 1:

    • 1x Degradation Buffer

    • ATP

    • 26S proteasome

  • For a negative control, set up a parallel reaction containing a proteasome inhibitor (e.g., MG132).

  • Incubate the degradation reactions at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction and immediately stop the reaction by adding 5x SDS-PAGE Sample Buffer and boiling.

  • Analyze the samples from each time point by SDS-PAGE and Western blotting using an anti-DHPS antibody.

  • Quantify the intensity of the DHPS band at each time point to determine the rate of degradation. A decrease in the DHPS band intensity over time in the absence, but not in the presence, of the proteasome inhibitor indicates successful in vitro degradation.

References

Application Notes and Protocols for Culturing Marine Bacteria with 2,3-Dihydroxypropane-1-sulfonate (DHPS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-dihydroxypropane-1-sulfonate (DHPS) is a globally abundant organosulfur compound that plays a crucial role in marine carbon and sulfur cycles.[1][2] Produced by phytoplankton such as diatoms and coccolithophores, DHPS serves as a significant nutrient and energy source for heterotrophic marine bacteria.[1][3] Notably, members of the Roseobacteraceae family are adept at utilizing DHPS.[4][5] The metabolism of this compound by marine bacteria represents a key link in the marine food web and is of considerable interest for understanding microbial ecology and for potential biotechnological applications, including drug development, due to the production of secondary metabolites.

These application notes provide detailed protocols for the isolation and cultivation of marine bacteria using DHPS as a substrate, methods for quantifying DHPS, and an overview of the known metabolic pathways.

Data Presentation: Growth and DHPS Utilization

The ability to utilize DHPS as a carbon and sulfur source has been demonstrated in several marine bacterial strains. The following table summarizes key quantitative data from studies on DHPS metabolism.

Bacterial StrainDHPS Concentration in MediumGrowth ObservationsDHPS ConsumptionReference
Ruegeria pomeroyi DSS-310 mMUtilized as a sole carbon and sulfur source.No significant difference in consumption rate between R- and S-DHPS.[1][4]
Dinoroseobacter shibae DFL 12Not specifiedCapable of utilizing chiral DHPS for growth.N/A[4][5]
Roseobacter denitrificans OCh 114Not specifiedCapable of utilizing chiral DHPS for growth.N/A[4][5]
Phaeobacter inhibensNot specifiedEfficiently incorporated 34S-labelled DHPS into the antibiotic tropodithietic acid.N/A[6]

Experimental Protocols

Protocol 1: Isolation of DHPS-Utilizing Marine Bacteria

This protocol describes a method for enriching and isolating marine bacteria capable of utilizing DHPS as a primary carbon and sulfur source.

Materials:

  • Seawater sample

  • Sterile artificial seawater (ASW) or modified Silicibacter basal medium (pH 7.2)

  • This compound (R- and S-enantiomers, or a racemic mixture)

  • Sterile petri dishes

  • Agar (B569324)

  • Sterile filtration apparatus (0.22 µm filter)

  • Incubator

Procedure:

  • Enrichment Culture:

    • Prepare a basal medium (e.g., modified Silicibacter basal medium) devoid of other carbon and sulfur sources.

    • Supplement the medium with a defined concentration of DHPS (e.g., 10 mM).

    • Inoculate the medium with a seawater sample.

    • Incubate at a temperature relevant to the source environment (e.g., 20-28°C) with shaking for several days to weeks.

  • Isolation:

    • After visible turbidity is observed in the enrichment culture, perform serial dilutions.

    • Plate the dilutions onto solid basal medium containing DHPS as the sole carbon and sulfur source and agar (1.5% w/v).

    • Incubate the plates until colonies appear.

  • Purification:

    • Pick individual colonies and re-streak them onto fresh DHPS-containing agar plates to ensure purity.

    • Repeat this process until pure cultures are obtained.

Protocol 2: Culturing Marine Bacteria with DHPS

This protocol details the cultivation of isolated bacterial strains using DHPS as a substrate.

Materials:

  • Pure culture of a DHPS-utilizing marine bacterium

  • Modified Silicibacter basal medium (or other suitable marine bacterial medium)

  • Sterile DHPS stock solution (e.g., 1 M)

  • Sterile flasks

  • Shaking incubator

Procedure:

  • Medium Preparation: Prepare the desired volume of modified Silicibacter basal medium and autoclave.

  • Inoculation:

    • Allow the medium to cool to room temperature.

    • Supplement the medium with DHPS from the sterile stock solution to a final concentration of 10 mM. For some strains, a lower concentration of yeast extract (e.g., 0.25 g/L) can be added to stimulate initial growth.[1]

    • Inoculate the medium with a starter culture of the marine bacterium.

  • Incubation: Incubate the culture at the optimal growth temperature for the strain (e.g., 28°C for R. pomeroyi DSS-3) with shaking.[1]

  • Growth Monitoring: Monitor bacterial growth by measuring the optical density at 600 nm (OD600) at regular intervals.

Protocol 3: Quantification of DHPS using HPLC-MS/MS

This protocol provides a method for the quantification of R- and S-DHPS enantiomers.

Materials:

Procedure:

  • Sample Preparation:

    • Centrifuge the bacterial culture to pellet the cells.

    • Collect the supernatant for DHPS analysis.

  • Derivatization of DHPS Enantiomers:

  • HPLC-MS/MS Analysis:

    • Remove the dichloromethane by rotary evaporation and redissolve the residue in methanol.

    • Centrifuge to remove any precipitate.

    • Analyze the supernatant using an HPLC-MS/MS system to separate and quantify the derivatized R- and S-DHPS.[1]

Signaling Pathways and Metabolic Workflows

The catabolism of DHPS in marine bacteria, particularly in Roseobacteraceae, involves stereospecific dehydrogenases that act on the R- and S-enantiomers of DHPS.

DHPS_Catabolism_Workflow cluster_Extracellular Extracellular Environment cluster_Bacterium Marine Bacterium (e.g., Roseobacteraceae) Phytoplankton Phytoplankton (e.g., Diatoms) DHPS R,S-DHPS Phytoplankton->DHPS Release Transport DHPS Transport DHPS->Transport Uptake R_DHPS R-DHPS Transport->R_DHPS S_DHPS S-DHPS Transport->S_DHPS HpsO HpsO (Dehydrogenase) R_DHPS->HpsO HpsN HpsN (Dehydrogenase) R_DHPS->HpsN HpsP HpsP (Dehydrogenase) S_DHPS->HpsP Intermediates Downstream Intermediates HpsO->Intermediates HpsN->Intermediates HpsP->Intermediates Desulfonation Desulfonation Pathways Intermediates->Desulfonation Sulfite (B76179) Sulfite (SO3^2-) Desulfonation->Sulfite Carbon_Metabolism Central Carbon Metabolism Desulfonation->Carbon_Metabolism

Caption: General workflow of DHPS utilization by marine bacteria.

The initial steps in the catabolism of DHPS are enantioselective. In Roseobacteraceae strains, the dehydrogenases HpsO and HpsN specifically act on R-DHPS, while HpsP acts on S-DHPS.[1][7] This initial oxidation is followed by a series of enzymatic reactions leading to desulfonation, releasing sulfite and a carbon backbone that enters central metabolism.

Desulfonation_Pathways cluster_Rpomeroyi Ruegeria pomeroyi DSS-3 cluster_Dshibae Dinoroseobacter shibae DFL 12 cluster_Rdenitrificans Roseobacter denitrificans OCh 114 DHPS_Oxidation_Product DHPS Oxidation Product Cysteate_Lyase L-cysteate sulfo-lyase DHPS_Oxidation_Product->Cysteate_Lyase Sulfolactate_Lyase Sulfolactate sulfo-lyase DHPS_Oxidation_Product->Sulfolactate_Lyase Sulfopyruvate_Decarboxylase Sulfopyruvate (B1220305) decarboxylase DHPS_Oxidation_Product->Sulfopyruvate_Decarboxylase Sulfite_Carbon Sulfite + Carbon Skeleton Cysteate_Lyase->Sulfite_Carbon Sulfolactate_Lyase->Sulfite_Carbon Sulfoacetaldehyde_Acetyltransferase Sulfoacetaldehyde (B1196311) acetyltransferase Sulfopyruvate_Decarboxylase->Sulfoacetaldehyde_Acetyltransferase Sulfoacetaldehyde_Acetyltransferase->Sulfite_Carbon

Caption: Diverse desulfonation pathways in different Roseobacter species.[4][5]

Different species within the Roseobacter clade employ distinct enzymatic pathways for the final desulfonation step. For instance, Ruegeria pomeroyi DSS-3 utilizes an L-cysteate sulfo-lyase, while Dinoroseobacter shibae DFL 12 uses a sulfolactate sulfo-lyase, and Roseobacter denitrificans OCh 114 employs a pathway involving sulfopyruvate decarboxylase and sulfoacetaldehyde acetyltransferase.[4][5] This diversity highlights the varied metabolic strategies marine bacteria have evolved to utilize this important organosulfur compound. The released sulfite can be further oxidized or assimilated.[4][5]

References

Troubleshooting & Optimization

Overcoming matrix effects in DHPS analysis by mass spectrometry.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Deoxyhypusine Synthase (DHPS) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in mass spectrometry-based DHPS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in DHPS analysis?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, which in this case is DHPS or its constituent peptides.[1] These components can include salts, lipids, proteins, and other endogenous molecules from the biological sample.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[1][2] This phenomenon can severely impact the accuracy, sensitivity, and reproducibility of quantitative DHPS analysis, making it a critical challenge to address.[1][3]

Q2: How can I determine if my DHPS analysis is affected by matrix effects?

A2: There are several methods to assess the presence and extent of matrix effects. The most common are:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a DHPS standard solution into the mass spectrometer after the analytical column.[4][5] A separate injection of a blank matrix extract is then performed.[5] Any dip or rise in the baseline signal of the DHPS standard at retention times where matrix components elute indicates ion suppression or enhancement, respectively.[4][5]

  • Post-Extraction Spike Analysis: This quantitative method compares the signal response of an analyte spiked into a blank matrix extract after the extraction process with the response of the same analyte in a pure solvent.[1][4] A significant difference between the two indicates the presence of matrix effects.[2] The matrix effect can be quantified using the formula: Matrix Effect (%) = (Peak area in post-extraction spiked sample / Peak area in pure solvent) x 100. A value below 100% indicates suppression, while a value above 100% signifies enhancement.[2]

Q3: What is an internal standard and how does it help compensate for matrix effects?

A3: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added in a known quantity to all samples, calibrators, and controls.[6] For protein analysis like DHPS, the ideal internal standard is a stable isotope-labeled (SIL) version of a peptide derived from DHPS.[5] The IS co-elutes with the analyte and experiences similar matrix effects.[1] By measuring the ratio of the analyte signal to the internal standard signal, variations caused by ion suppression or enhancement can be effectively normalized, leading to more accurate and precise quantification.[1][6]

Troubleshooting Guide

This guide addresses common issues encountered during DHPS analysis by mass spectrometry, with a focus on problems arising from matrix effects.

Issue 1: Low or No Signal for DHPS Peptides (Ion Suppression)

Possible Cause: Co-elution of DHPS peptides with interfering components from the sample matrix, such as phospholipids, salts, or detergents.[1][7][8]

Solutions:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering substances before analysis.[1][5]

    • Solid-Phase Extraction (SPE): Use SPE to selectively isolate the DHPS protein or its peptides while washing away matrix components.[1]

    • Protein Precipitation: While a simpler method, it may be less effective at removing all interfering components.

    • Liquid-Liquid Extraction (LLE): Can be used to separate analytes from interfering substances based on their differential solubility.[1]

  • Improve Chromatographic Separation: Modifying the LC method can help separate the DHPS peptides from matrix components.[1][5]

    • Adjust the gradient elution profile to increase resolution.

    • Try a different column chemistry (e.g., a column with a different stationary phase).

    • Divert the flow to waste during the elution of highly interfering components (e.g., early-eluting salts).

  • Sample Dilution: A straightforward approach is to dilute the sample. This reduces the concentration of both the analyte and the interfering matrix components, which can lessen the matrix effect.[4] However, this may compromise the limit of detection.

Issue 2: High Variability in Quantitative Results (%RSD > 15%)

Possible Cause: Inconsistent matrix effects between samples and standards, or variability introduced during sample preparation.[6]

Solutions:

  • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method for correcting variability.[5] A known amount of a SIL peptide from DHPS should be added to every sample before the sample preparation process begins. This standard will account for variability in both sample processing and ionization.

  • Use Matrix-Matched Calibrants: Prepare your calibration standards in the same biological matrix as your samples (e.g., plasma, cell lysate) that is known to be free of the analyte.[1] This ensures that the calibration curve is subjected to the same matrix effects as the unknown samples, improving accuracy.[1]

  • Standard Addition Method: If a blank matrix is unavailable, the standard addition method can be used.[5] This involves adding known, varying amounts of a DHPS standard to aliquots of the unknown sample. The resulting data is used to extrapolate the endogenous concentration, effectively correcting for matrix effects within that specific sample.

Data & Protocols

Table 1: Comparison of Sample Preparation Techniques on DHPS Peptide Recovery and Matrix Effect
Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Coefficient of Variation (%CV, n=5)
Protein Precipitation (Acetonitrile) 85 ± 845 (Suppression)18%
Liquid-Liquid Extraction (Methyl-tert-butyl ether) 70 ± 1260 (Suppression)15%
Solid-Phase Extraction (Mixed-Mode Cation Exchange) 95 ± 492 (Minimal Effect)5%

Data is representative and for illustrative purposes.

Experimental Workflows and Protocols

Diagram 1: General Workflow for DHPS Analysis with Matrix Effect Mitigation

DHPS_Workflow cluster_pre Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_post Data Processing Sample Biological Sample (e.g., Cell Lysate) IS_Spike Spike with SIL Internal Standard Sample->IS_Spike Cleanup Protein Cleanup (e.g., SPE) IS_Spike->Cleanup Digestion Tryptic Digestion Cleanup->Digestion Peptide_Cleanup Peptide Desalting (e.g., C18) Digestion->Peptide_Cleanup LC Chromatographic Separation (LC) Peptide_Cleanup->LC MS Mass Spectrometry (MS/MS) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quant Quantification Ratio->Quant

Caption: Workflow for DHPS quantification, highlighting key steps to mitigate matrix effects.

Diagram 2: Troubleshooting Logic for Low DHPS Signal

Troubleshooting_Logic Start Low or Inconsistent DHPS Signal? Check_Prep Is Sample Prep Sufficiently Rigorous? Start->Check_Prep Use_SPE Implement SPE or other advanced cleanup Check_Prep->Use_SPE No Check_LC Is there co-elution with matrix peaks? Check_Prep->Check_LC Yes Use_SPE->Check_LC Optimize_LC Optimize LC Gradient or Change Column Check_LC->Optimize_LC Yes Check_IS Are you using a SIL Internal Standard? Check_LC->Check_IS No Optimize_LC->Check_IS Use_IS Incorporate SIL-IS for normalization Check_IS->Use_IS No Success Problem Resolved Check_IS->Success Yes Use_IS->Success

Caption: Decision tree for troubleshooting low or inconsistent DHPS signals.

Protocol 1: Solid-Phase Extraction (SPE) for DHPS Peptide Cleanup

This protocol is a general guideline for cleaning up DHPS-containing peptide digests from a complex biological matrix using a mixed-mode cation exchange SPE cartridge.

Materials:

  • Mixed-mode cation exchange SPE cartridge

  • SPE vacuum manifold

  • Conditioning Solvent: Methanol

  • Equilibration Solvent: 0.1% Formic Acid in Water

  • Wash Solvent 1: 0.1% Formic Acid in Water

  • Wash Solvent 2: 0.1% Formic Acid in 20% Acetonitrile

  • Elution Solvent: 5% Ammonium Hydroxide in 50% Acetonitrile

  • Lyophilizer or vacuum concentrator

Procedure:

  • Conditioning: Pass 1 mL of Methanol through the SPE cartridge. Do not allow the cartridge to dry.

  • Equilibration: Pass 2 mL of 0.1% Formic Acid in Water through the cartridge. Do not allow the cartridge to dry.

  • Sample Loading: Load the acidified peptide sample (previously digested and containing the SIL-IS) onto the cartridge. Allow the sample to pass through slowly (approx. 1 drop/second).

  • Washing 1: Pass 1 mL of 0.1% Formic Acid in Water to wash away salts and other polar contaminants.

  • Washing 2: Pass 1 mL of 0.1% Formic Acid in 20% Acetonitrile to wash away less polar contaminants.

  • Elution: Elute the bound peptides with 1 mL of 5% Ammonium Hydroxide in 50% Acetonitrile into a clean collection tube.

  • Dry Down: Dry the eluted sample using a lyophilizer or vacuum concentrator.

  • Reconstitution: Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% Formic Acid in 2% Acetonitrile) for LC-MS/MS analysis.

Protocol 2: Assessment of Matrix Effects by Post-Column Infusion

This protocol provides a method to qualitatively identify regions in the chromatogram where ion suppression or enhancement occurs.

Materials:

  • HPLC system coupled to a mass spectrometer

  • Syringe pump

  • Tee-junction

  • DHPS peptide standard solution (e.g., 100 ng/mL)

  • Blank matrix extract (prepared using the same method as the samples)

Procedure:

  • System Setup: Connect the analytical column outlet to a tee-junction. Connect the syringe pump outlet to the second port of the tee. Connect the third port of the tee to the mass spectrometer's ion source.

  • Infusion: Begin infusing the DHPS peptide standard solution at a constant, low flow rate (e.g., 5-10 µL/min) using the syringe pump.

  • Stabilize Signal: Start the mass spectrometer and monitor the signal for the DHPS peptide. Allow the signal to stabilize to a constant baseline.

  • Blank Injection: While continuously infusing the standard, inject a blank matrix extract onto the LC system and run your standard chromatographic gradient.

  • Data Analysis: Monitor the signal of the infused DHPS peptide throughout the chromatographic run.

    • A decrease in the signal intensity indicates a region of ion suppression .

    • An increase in the signal intensity indicates a region of ion enhancement .

  • Interpretation: Compare the retention times of the suppression/enhancement zones with the retention time of your target DHPS peptides from a normal run. If they overlap, your analysis is likely affected by matrix effects.[4][5]

References

Technical Support Center: Extraction of 2,3-Dihydroxypropane-1-sulfonate (DHPS) from Phytoplankton

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of 2,3-Dihydroxypropane-1-sulfonate (DHPS) extraction from phytoplankton. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your extraction workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHPS) and why is it important?

A1: this compound (DHPS) is a small, polar organosulfur compound that is abundant in many marine phytoplankton, particularly diatoms. It serves as a significant metabolic currency in marine ecosystems, facilitating nutrient and energy transfer between phytoplankton and bacteria.[1][2] Its role in these fundamental processes makes it a molecule of interest for ecological studies and potentially for novel drug discovery, given the diverse biological activities of sulfonated compounds.

Q2: Which phytoplankton species are known to be good sources of DHPS?

A2: Diatoms and haptophytes are known to produce significant intracellular concentrations of DHPS, with levels reported to be in the millimolar range.[1][2] Specific examples include various species of diatoms where both R- and S-enantiomers of DHPS have been detected.[1]

Q3: What are the main challenges in extracting a polar metabolite like DHPS from phytoplankton?

A3: The primary challenges include:

  • Efficient cell lysis: Phytoplankton have diverse and often tough cell walls (e.g., silica (B1680970) frustules in diatoms) that can be resistant to disruption, hindering the release of intracellular metabolites.[3][4]

  • Preventing metabolite degradation: DHPS, like many other metabolites, can be subject to enzymatic or chemical degradation during the extraction process. The stability of sulfonated compounds can be influenced by factors such as temperature and pH.[5]

  • Co-extraction of interfering substances: Crude extracts contain a complex mixture of pigments, lipids, and other polar molecules that can interfere with the downstream analysis and quantification of DHPS.

  • Solvent selection: Choosing an appropriate solvent system is critical to efficiently solubilize the polar DHPS while minimizing the extraction of undesirable compounds.

Q4: Are there advanced extraction techniques that can improve DHPS yield compared to conventional solvent extraction?

A4: Yes, advanced techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) have been shown to be more efficient for extracting bioactive compounds from microalgae.[6][7][8] These methods can enhance cell disruption and mass transfer, potentially leading to higher yields of polar metabolites like DHPS in shorter extraction times and with reduced solvent consumption.[7][8][9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low DHPS Yield 1. Incomplete cell lysis: The phytoplankton cell walls may not be sufficiently disrupted. 2. Inappropriate solvent system: The solvent may not be polar enough to efficiently solubilize DHPS. 3. Insufficient extraction time or temperature: The extraction conditions may not be optimal for diffusion of DHPS from the cells. 4. Degradation of DHPS: The compound may be degrading during extraction due to enzymatic activity or harsh conditions.1. Enhance cell disruption: Incorporate a mechanical disruption step like bead beating or sonication prior to or during solvent extraction. For diatoms, consider a pre-treatment step to partially break down the silica frustules. 2. Optimize solvent polarity: Use a highly polar solvent system. A mixture of acetonitrile, methanol, and water (e.g., 40:40:20 v/v/v) is a good starting point. Test different ratios to find the optimal polarity for your specific phytoplankton species. 3. Optimize extraction parameters: Systematically vary the extraction time and temperature. For advanced methods like MAE and UAE, optimize power and frequency settings. 4. Ensure rapid quenching and cold extraction: Flash-freeze the phytoplankton biomass in liquid nitrogen immediately after harvesting to halt enzymatic activity. Perform the extraction at low temperatures (e.g., -20°C or 4°C) to minimize degradation.[5]
High Variability in Replicate Samples 1. Inhomogeneous sample: The phytoplankton pellet may not be uniformly resuspended before aliquoting. 2. Inconsistent cell disruption: The mechanical disruption method (e.g., bead beating, sonication) may not be applied consistently across all samples. 3. Inaccurate solvent and sample volumes: Pipetting errors can lead to significant variability.1. Thoroughly vortex or homogenize the phytoplankton pellet before taking aliquots for extraction. 2. Standardize the disruption protocol: Ensure the same bead size and quantity, sonication time and power, and sample position within the sonicator bath for all samples. 3. Use calibrated pipettes and ensure accurate measurement of all liquids and biomass.
Presence of Interfering Peaks in LC-MS Analysis 1. Co-extraction of other polar metabolites: The solvent system is likely extracting other compounds with similar polarity to DHPS. 2. Salt contamination: High salt concentrations from the culture medium or buffers can interfere with mass spectrometry. 3. Pigment interference: Chlorophylls and carotenoids, although less polar than DHPS, can still be present in the extract and cause ion suppression.1. Implement a Solid-Phase Extraction (SPE) clean-up step: Use a suitable SPE cartridge (e.g., a polymeric reversed-phase or ion-exchange sorbent) to separate DHPS from interfering compounds. 2. Wash the cell pellet: Before extraction, wash the phytoplankton pellet with a salt-free solution (e.g., isotonic ammonium (B1175870) formate) to remove residual salts from the culture medium. 3. Optimize the chromatographic separation: Adjust the gradient, mobile phase composition, or column chemistry to achieve better separation of DHPS from co-eluting compounds.
Evidence of DHPS Degradation 1. Appearance of unexpected peaks with masses corresponding to potential degradation products of DHPS. 2. Loss of signal over time in stored extracts.1. Use fresh extracts immediately for analysis whenever possible. 2. Store extracts at -80°C to minimize degradation. 3. Investigate the stability of DHPS in your chosen extraction solvent and storage conditions. Acidic conditions (pH 2.5-3) have been shown to improve the stability of some sulfonated aromatic compounds in aqueous matrices.[5]

Data Presentation

Table 1: Comparison of Extraction Methodologies for Polar Metabolites from Microalgae
Extraction Method Typical Solvent(s) Temperature Time Relative Yield of Polar Compounds Advantages Disadvantages
Conventional Solvent Extraction (CSE) Methanol, Ethanol (B145695), Acetone, Chloroform/Methanol/WaterRoom Temperature or HeatedHours to >24 hoursBaselineSimple, low equipment costTime-consuming, large solvent volume, potential for thermal degradation if heated
Microwave-Assisted Extraction (MAE) Polar solvents (e.g., Ethanol, Water)40 - 100°C5 - 30 minutesHigher than CSE[7][9]Rapid, reduced solvent consumption, higher efficiency[7][9]Requires specialized equipment, potential for localized overheating
Ultrasound-Assisted Extraction (UAE) Polar solvents (e.g., Ethanol, Water)25 - 60°C10 - 60 minutesHigher than CSE[8]Efficient at lower temperatures, good for heat-sensitive compoundsRequires specialized equipment, potential for free radical formation

Note: The relative yields are based on studies of various polar metabolites from microalgae and are indicative of the potential improvements for DHPS extraction. Specific yield enhancements for DHPS may vary.

Experimental Protocols

Protocol 1: Conventional Solvent Extraction for DHPS

This protocol is adapted from established methods for phytoplankton metabolite extraction.

1. Biomass Harvesting and Quenching: a. Harvest phytoplankton cells from culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C). b. Discard the supernatant and immediately flash-freeze the cell pellet in liquid nitrogen to quench metabolic activity. c. Store pellets at -80°C until extraction.

2. Extraction: a. Pre-chill the extraction solvent (e.g., acetonitrile:methanol:water, 40:40:20 v/v/v) to -20°C. b. Add 1 mL of the cold extraction solvent to the frozen cell pellet. c. Add an equal volume of sterile glass or zirconia beads (0.1-0.5 mm diameter). d. Homogenize the mixture using a bead beater for 30-60 seconds. Repeat 3-5 times with cooling on ice between cycles to prevent heating. e. Incubate the homogenate at -20°C for 2 hours to allow for complete extraction. f. Centrifuge the extract at high speed (e.g., 12,000 rpm) for 15 minutes at 4°C. g. Carefully transfer the supernatant containing the DHPS to a new tube. h. The extract is now ready for analysis (e.g., by LC-MS) or can be stored at -80°C.

Protocol 2: Microwave-Assisted Extraction (MAE) of Polar Metabolites

This is a general protocol for MAE of polar compounds from phytoplankton, which can be optimized for DHPS.

1. Biomass Preparation: a. Use either freeze-dried or fresh, dewatered phytoplankton biomass. b. Weigh a known amount of biomass (e.g., 100 mg) into a microwave-safe extraction vessel.

2. Extraction: a. Add a polar solvent (e.g., 70% ethanol in water) at a specific solid-to-liquid ratio (e.g., 1:20 w/v). b. Place the vessel in the microwave extractor. c. Set the extraction parameters. Typical starting points are:

  • Microwave power: 300-500 W
  • Temperature: 60-80°C
  • Time: 5-15 minutes d. After extraction, allow the vessel to cool. e. Separate the extract from the solid residue by centrifugation or filtration. f. The supernatant is ready for analysis.

Protocol 3: Ultrasound-Assisted Extraction (UAE) of Polar Metabolites

This is a general protocol for UAE of polar compounds from phytoplankton, which can be optimized for DHPS.

1. Biomass Preparation: a. Prepare a suspension of phytoplankton biomass in the desired extraction solvent (e.g., water or ethanol) in a glass beaker or flask. A typical solid-to-liquid ratio is 1:20 to 1:50 w/v.

2. Extraction: a. Place the vessel in an ultrasonic bath or use an ultrasonic probe. b. Set the extraction parameters. Typical starting points are:

  • Frequency: 20-40 kHz
  • Power: 100-200 W
  • Temperature: 30-50°C
  • Time: 15-45 minutes c. The ultrasonic waves will induce cavitation, disrupting the cell walls and enhancing extraction. d. After sonication, separate the extract from the solid residue by centrifugation or filtration. e. The supernatant is ready for analysis.

Visualizations

DHPS Extraction Workflow

DHPS_Extraction_Workflow General Workflow for DHPS Extraction and Analysis cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Harvest 1. Harvest Phytoplankton (Centrifugation) Quench 2. Quench Metabolism (Liquid Nitrogen) Harvest->Quench Store 3. Store at -80°C Quench->Store AddSolvent 4. Add Cold Solvent & Mechanical Disruption Store->AddSolvent Incubate 5. Incubate/Extract (e.g., -20°C or MAE/UAE) AddSolvent->Incubate Separate 6. Separate Extract (Centrifugation) Incubate->Separate Cleanup 7. Optional: Clean-up (e.g., SPE) Separate->Cleanup Analysis 8. Quantify DHPS (LC-MS) Separate->Analysis Direct Analysis Cleanup->Analysis

Caption: A generalized workflow for the extraction and analysis of DHPS from phytoplankton.

DHPS Metabolic and Signaling Pathway

DHPS_Metabolism DHPS Production by Phytoplankton and Consumption by Bacteria cluster_phytoplankton Phytoplankton Cell (e.g., Diatom) cluster_bacteria Marine Bacterium Cell (e.g., Roseobacter) SQ Sulfoquinovose (SQ) (from Sulfolipid Biosynthesis) DHPS_phyto This compound (DHPS) (Intracellular Pool) SQ->DHPS_phyto Transformation DHPS_uptake DHPS Uptake DHPS_phyto->DHPS_uptake Release into marine environment DHPS_degradation DHPS Dehydrogenases (e.g., HpsN, HpsO, HpsP) DHPS_uptake->DHPS_degradation Sulfolactate Sulfolactate DHPS_degradation->Sulfolactate Desulfonation Desulfonation Pathways (e.g., L-cysteate sulfo-lyase) Sulfolactate->Desulfonation Sulfite Sulfite (SO3^2-) Desulfonation->Sulfite Carbon_Metabolism Carbon enters Central Metabolism Desulfonation->Carbon_Metabolism Sulfur_Assimilation Sulfur Assimilation or Oxidation Sulfite->Sulfur_Assimilation

Caption: The metabolic pathway of DHPS from its origin in phytoplankton to its degradation by marine bacteria.

References

Technical Support Center: Synthesis of Enantiomerically Pure L-threo-3,4-dihydroxyphenylserine (Droxidopa)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of enantiomerically pure L-threo-3,4-dihydroxyphenylserine (L-DOPS, Droxidopa). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this crucial pharmaceutical compound. The biological activity of Droxidopa (B1670964) resides exclusively in the L-threo-enantiomer, making enantiomeric purity a critical quality attribute.[1][2] The D-stereoisomer may even competitively inhibit the desired therapeutic effect.[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is achieving high enantiomeric and diastereomeric purity in Droxidopa synthesis so challenging?

The synthesis of Droxidopa presents a significant stereochemical challenge due to the presence of two chiral centers, leading to four possible stereoisomers (L-threo, D-threo, L-erythro, and D-erythro). The primary difficulties arise from:

  • Stereocontrol: Precisely controlling the formation of the desired L-threo configuration during the reaction is inherently difficult.

  • Reactive Functional Groups: The molecule contains several reactive groups, including a catechol, an amine, and a carboxylic acid. These often require protection and deprotection steps, which can add complexity and potentially compromise stereochemical integrity.[1]

  • Purification: Separating the four stereoisomers, particularly the diastereomers (threo and erythro), can be a complex process requiring specialized chromatographic techniques or multiple recrystallization steps.

2. My asymmetric synthesis is resulting in low enantiomeric excess (ee). What are the common causes and how can I troubleshoot this?

Low enantiomeric excess is a frequent issue in asymmetric synthesis. The following guide provides a systematic approach to troubleshooting.

Troubleshooting Guide: Low Enantiomeric Excess (ee)
Potential Cause Troubleshooting Steps
Catalyst Inactivity/Degradation - Ensure the chiral catalyst is of high purity and handled under appropriate inert conditions. - Verify the catalyst loading; sometimes, an increase is necessary. - Consider a fresh batch of catalyst if deactivation is suspected.
Sub-optimal Reaction Conditions - Temperature: Lowering the reaction temperature can often improve enantioselectivity.[3] - Solvent: The polarity and nature of the solvent can significantly impact stereochemical outcomes. Screen a variety of solvents. - Reaction Time: Monitor the reaction progress to avoid side reactions or racemization over extended periods.
Impurities in Starting Materials - Use highly purified starting materials (e.g., 3,4-dihydroxybenzaldehyde (B13553) and glycine). Impurities can interfere with the catalyst or the reaction pathway.
Incorrect Reagent Stoichiometry - Precisely control the stoichiometry of all reactants and reagents as per the established protocol.

3. What are the primary methods for synthesizing enantiomerically pure Droxidopa, and how do they compare?

There are three main strategies for obtaining enantiomerically pure Droxidopa. The choice often depends on scalability, cost, and available expertise.

Comparison of Synthetic Strategies for L-DOPS
Method Principle Advantages Challenges
Asymmetric Synthesis A chiral catalyst or auxiliary is used to directly synthesize the L-threo isomer with high selectivity.- Potentially more efficient and atom-economical. - Avoids discarding 50% of the material.- Development of highly efficient and cost-effective catalysts remains a challenge.[4] - Can be expensive and less scalable than other routes.[4] - Requires careful optimization of reaction conditions.
Chiral Resolution A racemic mixture of threo-DOPS is synthesized and then separated using a chiral resolving agent.- A well-established and often reliable method.- The maximum theoretical yield is only 50% as the undesired enantiomer is discarded.[5] - The process can be costly and tedious due to the use of resolving agents and requires additional processing for agent recycling.[5]
Enzymatic/Biocatalytic Synthesis Enzymes, such as L-threonine aldolase (B8822740) (L-TA), are used to catalyze the stereoselective synthesis.- High stereoselectivity. - Environmentally friendly ("green") chemistry.- Enzyme instability, low yields, and low stereoselectivity can be significant issues.[3] - Can be difficult to scale up for commercial production.[3]

4. I'm observing significant side product formation. What are the likely side reactions?

Side reactions can significantly reduce the yield and purity of the final product.[6] Common side reactions in Droxidopa synthesis can include:

  • Over-oxidation of the Catechol Ring: The dihydroxyphenyl group is susceptible to oxidation, especially in the presence of air or certain reagents. It is crucial to use protecting groups (e.g., forming a methylenedioxy or benzyl (B1604629) ether) and/or conduct reactions under an inert atmosphere.[1]

  • Formation of the Erythro Diastereomer: Sub-optimal reaction conditions or certain synthetic routes can lead to the formation of the undesired erythro diastereomer, complicating purification.

  • Intramolecular Cyclization: Under certain conditions, particularly involving the activation of the carboxylic acid, intramolecular cyclization reactions can occur.[7]

To mitigate these, careful control of reaction parameters like temperature and pH is essential, along with the strategic use of protecting groups.[6]

Experimental Protocols

Protocol 1: Enzymatic Synthesis using L-Threonine Aldolase (L-TA)

This protocol is based on the aldol (B89426) condensation of glycine (B1666218) and 3,4-dihydroxybenzaldehyde catalyzed by whole E. coli cells expressing a thermostabilized L-TA mutant.

  • Materials:

    • Whole cells of Escherichia coli expressing a stability-enhanced L-TA mutant (e.g., H44).

    • Glycine

    • 3,4-dihydroxybenzaldehyde

    • Reaction Buffer (e.g., phosphate (B84403) buffer, pH adjusted)

  • Methodology:

    • Prepare a reaction mixture containing glycine and 3,4-dihydroxybenzaldehyde in the reaction buffer.

    • Add the whole E. coli cells containing the L-TA enzyme to initiate the reaction.

    • Incubate the reaction mixture at an optimized temperature (e.g., 30-37°C) with gentle agitation.

    • Monitor the formation of L-threo-DOPS over time using a suitable analytical method like HPLC.

    • For repeated batch reactions, the cells can be recovered by centrifugation and reused in a fresh reaction mixture.

    • A study using a thermostabilized mutant L-TA (H44) in repeated batch reactions over 100 hours yielded 4.0 mg/ml of L-threo-DOPS, which was double the yield of the wild-type enzyme.[8]

Protocol 2: Chiral HPLC for Enantiomeric Purity Analysis

This protocol outlines a general method for determining the enantiomeric excess of Droxidopa.

  • Materials:

    • Droxidopa sample

    • HPLC system with a UV or fluorescence detector

    • Chiral stationary phase column (e.g., teicoplanin-based)

    • Mobile phase (e.g., ethanol-water mixture)

    • Derivatizing agent (optional, e.g., o-phthaldialdehyde and N-acetyl-L-cysteine for fluorescence detection)[9]

  • Methodology:

    • Prepare a standard solution of racemic DL-threo-DOPS and a solution of the synthesized Droxidopa sample in the mobile phase.

    • If using derivatization for enhanced sensitivity, react the samples with the derivatizing agent according to an established procedure.[9]

    • Set up the HPLC system with the chiral column and equilibrate with the mobile phase at a constant flow rate.

    • Inject the racemic standard to determine the retention times for the L- and D-enantiomers. A good separation should achieve a resolution factor greater than 2.0.[9]

    • Inject the synthesized Droxidopa sample.

    • Integrate the peak areas for the L- and D-enantiomers and calculate the enantiomeric excess (ee%) using the formula: ee% = [ (Area_L - Area_D) / (Area_L + Area_D) ] * 100.

Visualizations

G cluster_purification Purification & Deprotection A 3,4-Protected Benzaldehyde C Asymmetric Aldol Addition (Chiral Catalyst) A->C D Formation of Racemic threo-DOPS Intermediate A->D B Glycine Derivative B->C B->D F Separation of Diastereomers C->F High ee E Chiral Resolution (Resolving Agent) D->E E->F Separated Enantiomer G Deprotection F->G H Final Crystallization G->H I Enantiomerically Pure L-threo-DOPS H->I

Caption: General workflow for Droxidopa synthesis pathways.

G start Low Enantiomeric Excess (ee) Observed q1 Is the chiral catalyst fresh and handled correctly? start->q1 q2 Are reaction conditions (temp, solvent) optimized? q1->q2 Yes a1 Use fresh catalyst; ensure inert atmosphere. q1->a1 No q3 Are starting materials of high purity? q2->q3 Yes a2 Screen lower temperatures and different solvents. q2->a2 No q4 Is reaction stoichiometry accurate? q3->q4 Yes a3 Re-purify starting materials. q3->a3 No a4 Recalculate and carefully measure all reagents. q4->a4 No end_node Problem Resolved a1->end_node a2->end_node a3->end_node a4->end_node

Caption: Troubleshooting decision tree for low enantiomeric excess.

G center DOPS (2 Chiral Centers) L_threo L-threo (Active) D_threo D-threo L_threo->D_threo Enantiomers L_erythro L-erythro L_threo->L_erythro Diastereomers D_erythro D-erythro L_threo->D_erythro Diastereomers D_threo->L_erythro Diastereomers D_threo->D_erythro Diastereomers L_erythro->D_erythro Enantiomers

Caption: Stereoisomeric relationships of Droxidopa (DOPS).

References

Stability of 2,3-Dihydroxypropane-1-sulfonate under different storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,3-Dihydroxypropane-1-sulfonate

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound under various storage conditions. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (DHPS) is an organosulfonate compound that plays a significant role in the biogeochemical sulfur cycle.[1][2] It is a highly water-soluble molecule studied in various biological contexts, including its metabolism by marine bacteria and its potential role in the human gut microbiome.[3][4][5] Due to its hydroxyl and sulfonate functional groups, its stability can be influenced by environmental factors.

Q2: What are the ideal storage conditions for this compound?

To ensure maximum stability, the compound should be stored in a cool, dry, and dark environment. General recommendations for sulfonated compounds include:

  • Atmosphere: Store in tightly sealed containers to prevent moisture absorption, as the compound is likely hygroscopic.

  • Purity: Store in a well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[7][8]

Q3: How do temperature, pH, and light affect the stability of this compound?

  • pH: Most sulfonate groups are stable in moderately acidic to neutral conditions.[10] However, exposure to strong bases or hot, strongly acidic conditions can lead to cleavage or other degradation reactions.[10][11] For solutions, maintaining a neutral pH (approx. 6.5-7.5) with a non-reactive buffer is recommended.

Q4: What are the common signs of degradation?

Degradation of this compound may be indicated by:

  • Visual Changes: Discoloration of the solid material or solution.

  • Solubility Issues: Difficulty in dissolving the compound, which was previously soluble.

  • Analytical Changes: Appearance of new peaks or a decrease in the main peak area in chromatographic analysis (e.g., HPLC).[12]

  • pH Shift: A noticeable change in the pH of an unbuffered solution over time.

Q5: What is the recommended analytical method for assessing its stability?

High-Performance Liquid Chromatography (HPLC) is a highly suitable and widely used technique for stability testing of pharmaceutical and chemical compounds, including sulfonates.[12][13][14] An HPLC method can separate the parent compound from potential degradants, allowing for accurate quantification and purity assessment over time.[12][13]

Quantitative Data Summary

The following tables provide illustrative data based on the expected behavior of sulfonated polyol compounds under stress conditions. This data should be used as a general guideline; users must perform their own stability studies for specific formulations or applications.

Table 1: Illustrative Example of Temperature Effect on Stability (Stored as a 10 mM aqueous solution at pH 7.0 for 90 days in the dark)

Storage Temperature (°C)Purity (%)Major Degradant Peak Area (%)
499.8< 0.1
2598.51.2
4095.24.5
6088.111.3

Table 2: Illustrative Example of pH Effect on Stability (Stored as a 10 mM aqueous solution at 25°C for 90 days in the dark)

pHBuffer SystemPurity (%)
3.0Citrate99.1
5.0Acetate99.5
7.0Phosphate98.5
9.0Borate96.8
11.0Carbonate92.4

Table 3: Illustrative Example of Light Exposure Effect on Stability (Stored as a 10 mM aqueous solution at pH 7.0 and 25°C for 30 days)

ConditionPurity (%)
Dark (Amber Vial)99.6
Ambient Lab Light98.1
Direct Sunlight (Simulated)91.5

Troubleshooting Guides

Issue: Assay results show low purity or the presence of unexpected peaks in HPLC.

This issue often points to compound degradation due to improper storage or handling. Follow the logical troubleshooting workflow below to identify the potential cause.

G start Low Purity / Extra Peaks in HPLC Analysis check_storage Review Storage Conditions of the Stock Compound start->check_storage check_temp Stored at high temperature (>8°C)? check_storage->check_temp Stock Solid check_solution Review Solution Preparation and Storage check_storage->check_solution Working Solution check_light Exposed to light? check_temp->check_light No cause_thermal Root Cause: Potential Thermal Degradation check_temp->cause_thermal Yes cause_photo Root Cause: Potential Photodegradation check_light->cause_photo Yes other_issues Issue Persists: Consider other factors like solvent contamination or instrument issues. check_light->other_issues No check_ph Solution pH extreme (<4 or >9)? check_solution->check_ph check_ph->check_light No cause_ph Root Cause: Potential pH-driven Degradation check_ph->cause_ph Yes solution_storage Action: Discard sample. Use fresh stock stored at 2-8°C in the dark. cause_thermal->solution_storage cause_photo->solution_storage solution_ph Action: Prepare fresh solution using a neutral pH buffer (e.g., PBS). cause_ph->solution_ph

Troubleshooting workflow for unexpected analytical results.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method

This protocol describes a general-purpose reverse-phase HPLC method for assessing the purity of this compound and detecting potential degradation products.

1. Objective: To quantify the purity of this compound and separate it from potential degradants.

2. Materials & Reagents:

  • HPLC System: With UV or PDA detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size). An amide column could also be suitable.[15]

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 6.8.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Deionized water.

  • Sample: this compound solid or solution.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detector Wavelength: 210 nm (as the compound lacks a strong chromophore, low UV is required).

  • Gradient Program:

    • 0-2 min: 2% B

    • 2-10 min: Ramp from 2% to 30% B

    • 10-12 min: Hold at 30% B

    • 12-13 min: Ramp back to 2% B

    • 13-18 min: Re-equilibrate at 2% B

4. Sample Preparation:

  • Accurately weigh and dissolve the compound in deionized water to create a 1 mg/mL stock solution.

  • Dilute the stock solution with water to a final concentration of approximately 100 µg/mL.

  • Filter the final sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Identify the peak for this compound based on the retention time of a freshly prepared reference standard.

  • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks in the chromatogram (Area Percent method).

  • Monitor for the appearance of new peaks or the growth of existing impurity peaks over the course of the stability study.

G cluster_prep Sample Preparation & Storage cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Solutions (e.g., in different pH buffers) store_c1 Store at Condition 1 (e.g., 4°C, Dark) prep->store_c1 store_c2 Store at Condition 2 (e.g., 25°C, Dark) prep->store_c2 store_c3 Store at Condition 3 (e.g., 40°C, Light) prep->store_c3 pull_samples Pull Samples at Time Points (T0, T1, T2...) store_c1->pull_samples store_c2->pull_samples store_c3->pull_samples hplc Inject into HPLC System pull_samples->hplc acquire Acquire Chromatogram hplc->acquire integrate Integrate Peaks & Calculate Purity (%) acquire->integrate compare Compare to T0 & Determine Degradation Rate integrate->compare

General experimental workflow for a stability study.

References

Technical Support Center: Method Development for DHPS Detection in Low-Abundance Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of deoxyhypusine (B1670255) synthase (DHPS) in low-abundance samples.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during experimental procedures for DHPS detection.

Sample Preparation & Lysis

Question: I am having trouble detecting DHPS in my samples. Could my lysis buffer be the issue?

Answer: Yes, the choice of lysis buffer is critical for successful protein extraction, especially for low-abundance proteins like DHPS. An inappropriate lysis buffer can lead to incomplete cell lysis, protein degradation, or protein aggregation.

  • Recommendation: Start with a RIPA (Radioimmunoprecipitation Assay) buffer, which is a robust buffer suitable for whole-cell extracts. However, for co-immunoprecipitation experiments where protein-protein interactions need to be preserved, a milder buffer like a Triton X-100-based buffer is recommended.

  • Troubleshooting:

    • Low Yield: If you suspect incomplete lysis, you can increase the detergent concentration or add mechanical disruption steps like sonication or freeze-thaw cycles. Always keep samples on ice to minimize proteolysis.

    • Protein Degradation: Always supplement your lysis buffer with a fresh protease and phosphatase inhibitor cocktail to protect DHPS from degradation.

Question: How can I enrich for DHPS from my low-abundance sample?

Answer: For samples with very low DHPS expression, an enrichment step prior to detection is often necessary.

  • Immunoprecipitation (IP): This is the most common method to enrich for a specific protein. Use a validated anti-DHPS antibody to pull down DHPS from your lysate.[1][2]

  • Fractionation: You can perform cellular fractionation to isolate the cellular compartment where DHPS is most abundant (e.g., cytoplasm), thereby increasing its relative concentration.

Western Blotting

Question: I am performing a Western blot for DHPS, but I am getting a very weak or no signal. What can I do?

Answer: A weak or no signal in a Western blot for a low-abundance protein like DHPS is a common issue. Here are several factors to consider and troubleshoot:

  • Protein Loading:

    • Increase Protein Amount: Load a higher amount of total protein onto the gel (e.g., 30-50 µg of cell lysate).[3]

    • Enrichment: As mentioned, consider performing immunoprecipitation (IP) to enrich for DHPS before running the gel.[1][2]

  • Antibody:

    • Primary Antibody Concentration: Increase the concentration of your primary anti-DHPS antibody or try incubating it overnight at 4°C.[4][5]

    • Antibody Validation: Ensure your primary antibody is validated for Western blotting and is specific to DHPS. Check the manufacturer's datasheet for recommended dilutions and positive control lysates.

  • Transfer:

    • Membrane Choice: Use a PVDF membrane as it generally has a higher protein binding capacity than nitrocellulose, which is advantageous for low-abundance proteins.[4]

    • Transfer Efficiency: Confirm successful protein transfer by staining the membrane with Ponceau S before blocking. Optimize transfer time and voltage, especially if DHPS is a larger or smaller protein than usual.

  • Detection:

    • Secondary Antibody: Ensure your secondary antibody is appropriate for the primary antibody's host species and is used at the optimal dilution.

    • Enhanced Chemiluminescence (ECL): Use a high-sensitivity ECL substrate to enhance the signal.[5]

Question: I am seeing multiple non-specific bands in my DHPS Western blot. How can I improve specificity?

Answer: Non-specific bands can be due to several factors:

  • Blocking:

    • Blocking Agent: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for at least 1 hour at room temperature.[3]

    • Blocking Time: Increasing the blocking time can sometimes reduce background.

  • Antibody Concentrations:

    • Primary Antibody: Titrate your primary antibody to find the optimal concentration that gives a strong specific signal with minimal background.

    • Secondary Antibody: High concentrations of the secondary antibody can also lead to non-specific binding.

  • Washing: Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove unbound antibodies.

Immunoprecipitation (IP)

Question: My immunoprecipitation of DHPS resulted in a very low yield. What are the possible reasons?

Answer: Low yield in an IP experiment can be frustrating. Here are some common causes and solutions:

  • Antibody Issues:

    • Antibody Affinity: Use a high-affinity, IP-validated antibody. Polyclonal antibodies sometimes perform better in IP than monoclonal antibodies as they can recognize multiple epitopes.[6]

    • Antibody Amount: Titrate the amount of antibody used for the IP. Too little antibody will result in incomplete capture of the target protein.

  • Lysis and Incubation:

    • Lysis Buffer: As mentioned, a harsh lysis buffer can denature the epitope recognized by the antibody. Consider using a milder lysis buffer.

    • Incubation Time: Incubate the lysate with the antibody overnight at 4°C to maximize binding.

  • Washing: While washing is necessary to remove non-specific binders, overly stringent washing conditions (e.g., high salt or detergent concentrations) can disrupt the antibody-antigen interaction. Reduce the stringency of your wash buffers if you suspect this is an issue.[6]

Question: I see heavy and light chains from my IP antibody obscuring my DHPS band on the Western blot. How can I avoid this?

Answer: This is a common problem when the molecular weight of the target protein is close to that of the antibody heavy chain (~50 kDa) or light chain (~25 kDa).

  • Use IP/WB-Specific Secondary Antibodies: These secondary antibodies are designed to recognize the native primary antibody used for the Western blot but not the denatured antibody from the IP.

  • Cross-linking: Covalently cross-link the IP antibody to the beads (e.g., Protein A/G agarose) before adding the cell lysate. This allows you to elute the target protein without eluting the antibody.

Enzymatic Assay

Question: I am trying to measure DHPS activity in my samples, but the signal is too low. How can I increase the sensitivity of my enzymatic assay?

Answer: Measuring enzymatic activity in low-abundance samples requires a highly sensitive assay.

  • Assay Principle: A sensitive, coupled enzymatic spectrophotometric assay can be used. In this assay, the product of the DHPS reaction is used in a subsequent reaction that results in a measurable change in absorbance, such as the oxidation of NADPH, which can be monitored at 340 nm.[7]

  • Optimization:

    • Substrate Concentrations: Ensure that the concentrations of the substrates (e.g., spermidine (B129725) and the eIF5A precursor) are not limiting.

    • Enzyme Concentration: If the DHPS concentration in your lysate is too low, you may need to enrich it first using immunoprecipitation.

    • Reaction Time: Increase the reaction time to allow for more product formation, ensuring you are still within the linear range of the assay.

Data Presentation

Table 1: Qualitative Comparison of DHPS Detection Methods

MethodSensitivityThroughputQuantitative CapabilityPrimary Application
Western Blot (WB) ModerateLowSemi-quantitativeDetection and size estimation
Immunoprecipitation-Western Blot (IP-WB) HighLowSemi-quantitativeDetection of very low-abundance protein
ELISA HighHighQuantitativeQuantification of protein levels in many samples
Enzymatic Assay HighMediumQuantitativeMeasurement of DHPS functional activity
Mass Spectrometry (MS) Very HighLowQuantitativeUnbiased protein identification and quantification

Experimental Protocols

Protocol 1: Immunoprecipitation-Western Blot for Low-Abundance DHPS

This protocol is designed to enrich for DHPS from cell lysates prior to detection by Western blotting.[4][8][9]

A. Cell Lysis

  • Wash cells with ice-cold PBS.

  • Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a BCA or Bradford assay.

B. Immunoprecipitation

  • Pre-clear the lysate by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C on a rotator.

  • Centrifuge and transfer the supernatant to a new tube.

  • Add 1-5 µg of a validated anti-DHPS antibody to 500-1000 µg of pre-cleared lysate.

  • Incubate overnight at 4°C on a rotator.

  • Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C on a rotator.

  • Pellet the beads by centrifugation and wash 3-5 times with ice-cold wash buffer (e.g., a modified RIPA buffer with lower detergent concentration).

  • Elute the immunoprecipitated proteins by resuspending the beads in 2X Laemmli sample buffer and boiling for 5-10 minutes.

C. Western Blotting

  • Load the eluted samples onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-DHPS antibody (at a concentration optimized for low-abundance targets) overnight at 4°C.

  • Wash the membrane extensively with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the signal using a high-sensitivity ECL substrate.

Protocol 2: Sensitive DHPS Enzymatic Activity Assay

This protocol is based on a coupled spectrophotometric assay.[7]

A. Reagent Preparation

  • Assay Buffer: Prepare a buffer suitable for the enzymatic reaction (e.g., Tris-HCl or glycine-NaOH buffer, pH 8.5-9.5).

  • Substrates: Prepare stock solutions of spermidine and a recombinant eIF5A precursor protein.

  • Coupling Enzymes and Cofactors: Prepare solutions of dihydrofolate reductase (DHFR) and NADPH.

B. Assay Procedure

  • In a 96-well plate, add the assay buffer, DHFR, NADPH, spermidine, and the eIF5A precursor to each well.

  • Initiate the reaction by adding the cell lysate or enriched DHPS sample.

  • Immediately place the plate in a spectrophotometer pre-set to 340 nm and 37°C.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • The rate of NADPH oxidation is proportional to the DHPS activity in the sample.

Mandatory Visualization

DHPS_Signaling_Pathway Spermidine Spermidine DHPS DHPS Spermidine->DHPS eIF5A_precursor eIF5A Precursor (inactive) eIF5A_precursor->DHPS Deoxyhypusine_eIF5A Deoxyhypusinated eIF5A DHPS->Deoxyhypusine_eIF5A Transfers aminobutyl group DOHH DOHH Deoxyhypusine_eIF5A->DOHH Hypusinated_eIF5A Hypusinated eIF5A (active) DOHH->Hypusinated_eIF5A Hydroxylation Translation_Elongation Translation Elongation Hypusinated_eIF5A->Translation_Elongation

Caption: The eIF5A hypusination pathway initiated by DHPS.

DHPS_Detection_Workflow cluster_SamplePrep Sample Preparation cluster_Enrichment Enrichment (Optional but Recommended) cluster_Detection Detection Sample Low-Abundance Sample (Cells or Tissue) Lysis Cell Lysis (RIPA + Protease Inhibitors) Sample->Lysis Clarification Centrifugation (Clarify Lysate) Lysis->Clarification IP Immunoprecipitation (with anti-DHPS antibody) Clarification->IP WB Western Blot Clarification->WB Direct Detection (if not enriching) EnzymeAssay Enzymatic Assay Clarification->EnzymeAssay IP->WB MS Mass Spectrometry IP->MS

Caption: Experimental workflow for detecting low-abundance DHPS.

References

Troubleshooting poor peak shape in HPLC analysis of 2,3-Dihydroxypropane-1-sulfonate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the High-Performance Liquid Chromatography (HPLC) analysis of 2,3-Dihydroxypropane-1-sulfonate (DHPS), with a focus on addressing poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (tailing or fronting) in the HPLC analysis of this compound?

A1: Poor peak shape for a highly polar and anionic compound like this compound often stems from several factors:

  • Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the surface of silica-based columns can interact with the sulfonate group of DHPS, leading to peak tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of both the analyte and the column's stationary phase, influencing peak shape.

  • Sample Overload: Injecting too high a concentration of the sample can saturate the stationary phase, causing peak fronting or tailing.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.

  • Column Contamination or Degradation: Accumulation of contaminants from the sample matrix or degradation of the stationary phase over time can result in poor peak shapes for all analytes.

Q2: Which HPLC modes are most suitable for analyzing this compound?

A2: Due to its high polarity, conventional reversed-phase chromatography can be challenging. The following modes are generally more effective:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. It is well-suited for retaining and separating highly polar compounds like DHPS.

  • Ion-Pair Chromatography: This method involves adding an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged analyte. This complex has a greater affinity for the non-polar stationary phase in reversed-phase chromatography, improving retention and peak shape.

  • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering a dual retention mechanism that can be highly effective for polar, charged analytes.

Q3: How can I improve the peak shape of my this compound analysis?

A3: To improve peak shape, consider the following strategies:

  • Optimize Mobile Phase:

    • pH Adjustment: Adjust the mobile phase pH to suppress the ionization of residual silanols on the column (typically a lower pH for silica-based columns).

    • Buffer Concentration: Ensure the buffer concentration is sufficient to maintain a stable pH.

    • Ion-Pair Reagent: If using ion-pair chromatography, optimize the type and concentration of the ion-pairing reagent.

  • Column Selection:

    • Use a column specifically designed for polar analytes, such as a HILIC column or a mixed-mode column.

    • Consider using a column with a highly inert stationary phase and end-capping to minimize silanol interactions.

  • Sample Preparation:

    • Dissolve the sample in a solvent that is of similar or weaker strength than the initial mobile phase.

    • Filter all samples to remove particulate matter that could block the column frit.

  • Injection Volume and Concentration:

    • Reduce the injection volume or dilute the sample to avoid column overload.

Troubleshooting Guide: Poor Peak Shape

This guide provides a systematic approach to diagnosing and resolving poor peak shape issues in the HPLC analysis of this compound.

Problem: Peak Tailing

Peak tailing is characterized by an asymmetry factor > 1, where the latter half of the peak is broader than the front half.

Potential Cause Recommended Solution
Secondary Interactions with Silanols 1. Lower Mobile Phase pH: Decrease the pH to 2.5-3.5 to suppress silanol ionization. 2. Add a Competing Base: Incorporate a small amount of a basic modifier like triethylamine (B128534) (TEA) into the mobile phase to block active silanol sites. 3. Use a High-Purity, End-Capped Column: Switch to a column with minimal residual silanols.
Column Contamination 1. Flush the Column: Use a strong solvent wash to remove strongly retained compounds. 2. Use a Guard Column: A guard column will protect the analytical column from contaminants. 3. Improve Sample Preparation: Implement solid-phase extraction (SPE) or filtration to clean up the sample before injection.
Low Buffer Concentration Increase the buffer concentration in the mobile phase to ensure consistent pH and ionic strength.
Column Void 1. Reverse Flush the Column: This may sometimes resolve minor voids at the inlet. 2. Replace the Column: If the problem persists, the column may be irreversibly damaged.
Problem: Peak Fronting

Peak fronting is characterized by an asymmetry factor < 1, where the front half of the peak is broader than the latter half.

Potential Cause Recommended Solution
Sample Overload 1. Reduce Injection Volume: Inject a smaller volume of the sample. 2. Dilute the Sample: Decrease the concentration of the analyte in the sample.
Incompatible Sample Solvent 1. Dissolve Sample in Mobile Phase: Whenever possible, prepare the sample in the initial mobile phase. 2. Use a Weaker Solvent: If the mobile phase is not a suitable solvent, use a solvent that is weaker than the mobile phase.
Low Column Temperature Increase the column temperature to improve analyte solubility and mass transfer kinetics.

Experimental Protocols

A specific, validated protocol for this compound was not found in the immediate search results. However, based on the analysis of the structurally similar compound, sodium 3-chloro-2-hydroxypropane-1-sulfonate, and general principles for analyzing polar sulfonates, a plausible starting method is proposed below. This method should be optimized for your specific application.

Proposed HPLC Method for this compound Analysis (Mixed-Mode Chromatography)

  • Column: Mixed-Mode Anion Exchange and Reversed-Phase Column (e.g., Newcrom BH, 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0

  • Mobile Phase B: Acetonitrile (B52724)

  • Gradient:

    • 0-2 min: 95% B

    • 2-10 min: 95% to 50% B

    • 10-12 min: 50% B

    • 12.1-15 min: 95% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detector:

    • Evaporative Light Scattering Detector (ELSD)

    • or Mass Spectrometer (MS) with Electrospray Ionization (ESI) in negative mode.

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (e.g., 80:20 v/v) to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Visualizations

Troubleshooting Workflow for Poor Peak Shape

Troubleshooting_Workflow Troubleshooting Poor Peak Shape for this compound start Observe Poor Peak Shape check_all_peaks Are all peaks affected? start->check_all_peaks system_issue System Issue Likely check_all_peaks->system_issue Yes analyte_issue Analyte-Specific Issue check_all_peaks->analyte_issue No check_leaks Check for leaks system_issue->check_leaks check_blockage Check for blockages (frit, tubing) check_leaks->check_blockage check_detector Check detector settings check_blockage->check_detector check_tailing Peak Tailing? analyte_issue->check_tailing tailing_causes Potential Tailing Causes check_tailing->tailing_causes Yes fronting_causes Potential Fronting Causes check_tailing->fronting_causes No (Fronting) silanol_interaction Secondary silanol interactions tailing_causes->silanol_interaction column_contamination Column contamination tailing_causes->column_contamination low_buffer Insufficient buffer tailing_causes->low_buffer overload Sample overload fronting_causes->overload sample_solvent Incompatible sample solvent fronting_causes->sample_solvent

Caption: A logical workflow for troubleshooting poor peak shape in HPLC.

Technical Support Center: Optimization of Derivatization Agents for GC-MS Analysis of DHPS-Related Analytes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of derivatization agents for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Deoxyhypusine Synthase (DHPS) related analytes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the derivatization and GC-MS analysis of DHPS substrates (e.g., spermidine) and related polyamines.

General Derivatization Issues

Q1: What is the purpose of derivatization for GC-MS analysis of compounds like spermidine (B129725)?

A1: Polyamines like spermidine are polar and have low volatility, making them unsuitable for direct GC-MS analysis. Derivatization is a chemical modification process that converts these non-volatile compounds into volatile and thermally stable derivatives. This is achieved by replacing active hydrogen atoms in the amine groups with less polar functional groups, allowing them to be vaporized and separated by gas chromatography.

Q2: My derivatization reaction seems incomplete, resulting in low signal intensity. What are the possible causes?

A2: Incomplete derivatization is a common issue and can be caused by several factors:

  • Presence of Moisture: Water in your sample or reagents will react with and consume the derivatization agent, preventing it from reacting with your analyte. Ensure your samples are completely dry before adding the derivatization reagent. Lyophilization or drying under a stream of inert gas (e.g., nitrogen) is recommended.

  • Insufficient Reagent: An excess of the derivatizing agent is necessary to drive the reaction to completion. A common recommendation is to use at least a 2:1 molar ratio of the derivatizing agent to the active hydrogens on the analyte.

  • Suboptimal Reaction Conditions: The reaction temperature and time are critical. For many derivatization reactions, heating is required to ensure completion. However, excessive temperatures can lead to degradation of the analyte or the derivative. It is crucial to optimize these parameters for your specific analyte and derivatization agent.

  • Reagent Degradation: Derivatization reagents are often sensitive to moisture and can degrade over time. Use fresh reagents and store them under anhydrous conditions (e.g., in a desiccator or under an inert atmosphere).

Q3: I am observing multiple peaks for a single analyte in my chromatogram. What could be the reason?

A3: The presence of multiple peaks for a single analyte can be attributed to:

  • Incomplete Derivatization: If not all active sites on the analyte molecule are derivatized, you may see peaks for partially derivatized products in addition to the fully derivatized one.

  • Side Reactions: The derivatization reagent may react with other functional groups on your analyte or with components of the sample matrix, leading to the formation of unexpected byproducts.

  • Tautomerization: Some molecules can exist in different isomeric forms (tautomers). If these tautomers are derivatized, they can appear as separate peaks. A methoximation step before silylation can often prevent this for compounds with keto groups.

  • Thermal Degradation: The derivatized analyte might be degrading in the hot GC inlet, resulting in multiple degradation products. Consider lowering the injector temperature.

Troubleshooting Specific Derivatization Agents

Spermidine Derivatization with Pentafluoropropionic Anhydride (B1165640) (PFPA)

Q4: I am experiencing poor peak shape (tailing) when analyzing PFPA-derivatized spermidine. How can I improve this?

A4: Peak tailing for PFPA derivatives of polyamines can be caused by:

  • Active Sites in the GC System: Exposed silanol (B1196071) groups in the injector liner or on the column can interact with the derivatives. Using a deactivated liner and a high-quality, inert GC column is crucial. Regular conditioning of the column can also help.

  • Incomplete Derivatization: Any remaining underivatized amine groups will be highly polar and interact strongly with the column, causing tailing. Ensure your derivatization reaction goes to completion by optimizing reagent concentration, temperature, and time.

  • Injector Temperature: An injector temperature that is too low can lead to slow vaporization and peak tailing. Conversely, a temperature that is too high can cause degradation. Optimization of the injector temperature is key.

Q5: I am seeing significant signal loss or variability with my PFPA-derivatized spermidine samples.

A5: Signal loss or variability can be due to:

  • Derivative Instability: While generally stable, the stability of PFPA derivatives can be influenced by the solvent used for reconstitution and injection. Ethyl acetate (B1210297) has been shown to be a suitable solvent for PFPA-derivatized polyamines, offering good stability for several hours at room temperature.[1]

  • Extraction Efficiency: The extraction of the derivatized polyamines from the reaction mixture into the injection solvent can be a source of variability. Ensure thorough mixing and phase separation during the extraction step.

  • Carryover: PFPA derivatives can sometimes adhere to surfaces in the injection port, leading to carryover in subsequent runs. Using a solvent wash between injections and regular maintenance of the injector can mitigate this.

Spermidine Derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Q6: My BSTFA derivatization of spermidine is giving inconsistent results. What should I check?

A6: Inconsistent results with BSTFA are often related to:

  • Moisture Contamination: BSTFA is highly sensitive to moisture. Ensure all glassware, solvents, and the sample itself are scrupulously dry. Store BSTFA under an inert atmosphere and use a fresh vial if you suspect contamination.

  • Incomplete Reaction with Secondary Amines: Spermidine contains both primary and secondary amine groups. Secondary amines are generally less reactive than primary amines and may require more stringent derivatization conditions (higher temperature, longer reaction time, or the use of a catalyst like TMCS) to ensure complete silylation.

  • Derivative Hydrolysis: TMS derivatives are susceptible to hydrolysis. Analyze the samples as soon as possible after derivatization. If samples need to be stored, ensure they are kept in a tightly sealed vial under anhydrous conditions.

Q7: I am observing extraneous peaks in my chromatogram after derivatizing with BSTFA. What is their origin?

A7: Extraneous peaks can arise from several sources:

  • Reagent Byproducts: Excess BSTFA and its byproducts are volatile and will be detected by the GC-MS. While they usually elute early in the chromatogram, they can sometimes interfere with the peaks of interest.

  • Contaminants in the Sample or Solvent: Any compounds in your sample or solvent that have active hydrogens can also be derivatized by BSTFA, leading to extra peaks.

  • Septum Bleed: Particles from the injector septum can be a source of siloxane peaks, which can be confused with TMS derivatives. Using high-quality, low-bleed septa can help minimize this.

Data Presentation: Comparison of Derivatization Agents for Polyamine Analysis

The choice of derivatization agent is critical for successful GC-MS analysis of polyamines. Below is a summary of the characteristics of three common derivatization agents.

FeaturePentafluoropropionic Anhydride (PFPA)N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Ethyl Chloroformate (ECF)
Reaction Type AcylationSilylationAlkoxycarbonylation
Target Groups Primary and secondary aminesPrimary and secondary amines, hydroxyls, carboxylsPrimary and secondary amines
Reaction Conditions Typically 60-70°C for 20-60 minutesTypically 60-100°C for 30-60 minutes; catalyst (e.g., TMCS) may be needed for secondary aminesRoom temperature, rapid reaction
Derivative Stability Generally stableSensitive to moisture, can hydrolyzeGood stability
Byproducts Acidic (Pentafluoropropionic acid), may need removalVolatile and generally non-interferingVolatile and generally non-interfering
Sensitivity (MS) Excellent, produces characteristic high-mass fragmentsGood, but fragmentation can sometimes be complexGood, produces stable derivatives
Key Advantages Forms stable derivatives with high detector response.Versatile, reacts with multiple functional groups.Rapid reaction at room temperature in aqueous conditions.
Key Disadvantages Byproducts can be corrosive to the GC system.Highly sensitive to moisture.May require a multi-step extraction procedure.

Experimental Protocols

Protocol 1: Derivatization of Spermidine with PFPA for GC-MS Analysis

This protocol is adapted from established methods for polyamine analysis.[2]

Materials:

  • Spermidine standard or dried biological extract

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl acetate (anhydrous, GC grade)

  • Toluene (B28343) (anhydrous, GC grade)

  • 1 M Sodium Hydroxide (NaOH)

  • GC vials with inserts

  • Vortex mixer

  • Heating block or oven

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: Ensure the sample containing spermidine is completely dry. If starting from an aqueous solution, evaporate to dryness under a gentle stream of nitrogen at 60°C.

  • Derivatization:

    • To the dried sample in a GC vial, add 50 µL of ethyl acetate.

    • Add 50 µL of PFPA.

    • Tightly cap the vial and vortex for 30 seconds.

    • Incubate the mixture at 70°C for 30 minutes in a heating block.

  • Extraction:

    • Cool the vial to room temperature.

    • Add 100 µL of 1 M NaOH to stop the reaction.

    • Add 200 µL of toluene to extract the derivatized spermidine.

    • Vortex vigorously for 1 minute.

    • Centrifuge for 5 minutes to separate the layers.

  • Analysis:

    • Carefully transfer the upper organic layer (toluene) to a new GC vial with an insert.

    • Inject 1 µL of the solution into the GC-MS system.

Protocol 2: Derivatization of Spermidine with BSTFA for GC-MS Analysis

This protocol is a general guideline for the silylation of amines.

Materials:

  • Spermidine standard or dried biological extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous, GC grade)

  • GC vials with inserts

  • Vortex mixer

  • Heating block or oven

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: The sample must be completely anhydrous. Dry the sample thoroughly in a GC vial under a stream of nitrogen.

  • Derivatization:

    • To the dried sample, add 50 µL of anhydrous pyridine to act as a solvent and catalyst.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Tightly cap the vial and vortex for 1 minute.

    • Incubate at 80°C for 45 minutes.

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for direct injection into the GC-MS. Inject 1 µL.

Workflow for a DHPS Activity Assay with GC-MS Analysis

This workflow outlines the key steps to measure DHPS activity by quantifying the consumption of its substrate, spermidine, using GC-MS.

DHPS_Activity_Assay_Workflow cluster_prep Enzyme Reaction cluster_derivatization Sample Preparation & Derivatization cluster_analysis GC-MS Analysis A Combine Assay Components: - DHPS Enzyme - eIF5A Precursor (substrate) - Spermidine (substrate) - NAD+ (cofactor) - Buffer B Incubate at 37°C (Time course experiment) A->B C Stop Reaction (e.g., with trichloroacetic acid) B->C D Centrifuge and collect supernatant C->D E Dry supernatant under Nitrogen D->E F Derivatize with PFPA or BSTFA (Follow Protocol 1 or 2) E->F G Inject derivatized sample into GC-MS F->G H Quantify remaining Spermidine G->H I Calculate DHPS Activity H->I

Caption: Experimental workflow for determining DHPS activity by GC-MS.

Signaling Pathway and Logical Relationships

The DHPS/eIF5A Signaling Pathway

Deoxyhypusine synthase (DHPS) is a critical enzyme in the post-translational modification of the eukaryotic translation initiation factor 5A (eIF5A). This modification, termed hypusination, is essential for the biological activity of eIF5A.

DHPS_eIF5A_Pathway cluster_upstream Upstream Regulation cluster_modification Hypusination Cascade cluster_downstream Downstream Effects Spermidine Spermidine DHPS DHPS Spermidine->DHPS Substrate eIF5A_precursor eIF5A Precursor (inactive) eIF5A_precursor->DHPS Substrate Deoxyhypusinated_eIF5A Deoxyhypusinated eIF5A DHPS->Deoxyhypusinated_eIF5A Catalyzes DOHH DOHH Deoxyhypusinated_eIF5A->DOHH Substrate Hypusinated_eIF5A Hypusinated eIF5A (active) DOHH->Hypusinated_eIF5A Catalyzes Translation Translation Elongation (specific mRNAs, e.g., those with polyproline tracts) Hypusinated_eIF5A->Translation mRNA_transport mRNA Nuclear Export Hypusinated_eIF5A->mRNA_transport Cell_Proliferation Cell Proliferation Translation->Cell_Proliferation Apoptosis Apoptosis Regulation Translation->Apoptosis

Caption: The DHPS/eIF5A signaling pathway and its downstream cellular functions.

References

Minimizing interferences in the quantification of DHPS in complex biological matrices.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Deoxyhypusine (B1670255) Synthase (DHPS) in complex biological matrices. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interferences and obtain accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference when quantifying DHPS in biological matrices like plasma or serum?

A1: The primary sources of interference, often referred to as matrix effects, stem from the complexity of biological samples.[1][2] These include:

  • High-abundance proteins: Proteins like albumin in serum and plasma can co-precipitate with DHPS or interfere with antibody binding in immunoassays.[3]

  • Lipids and Phospholipids: These molecules are notorious for causing ion suppression in mass spectrometry (LC-MS) by competing with the analyte for ionization.[4][5][6] They can also cause non-specific binding in immunoassays.

  • Salts and other small molecules: High concentrations of salts can affect pH, protein solubility, and instrument performance.[1][7]

  • Cross-reactivity: In immunoassays, antibodies may bind to other proteins with similar epitopes, leading to inaccurate quantification.[8]

  • Hemolysis: The rupture of red blood cells during sample collection or preparation can release interfering substances.[9]

Q2: How can I detect if matrix effects are impacting my DHPS quantification?

A2: Several methods can be used to identify and quantify matrix effects:

  • Spike-in Experiments: Add a known amount of purified DHPS standard to your sample matrix and a clean buffer. A lower-than-expected recovery in the sample matrix indicates interference (e.g., ion suppression in LC-MS or non-specific binding in immunoassays).[7] An acceptable recovery range is typically 80-120%.[7]

  • Post-extraction Spike Method (for LC-MS): Compare the response of an analyte spiked into a blank matrix extract to the response of the analyte in a pure solvent.[2][10] This provides a quantitative measure of ion suppression or enhancement.

  • Serial Dilutions: Diluting your sample can help reduce the concentration of interfering substances.[2][7] If the measured DHPS concentration does not scale linearly with the dilution factor, matrix effects are likely present.

Q3: What is the best sample preparation strategy to minimize interference?

A3: There is no single "best" strategy, as the optimal approach depends on the analytical method (e.g., LC-MS, ELISA) and the specific matrix. However, a combination of techniques is often most effective.[10] Common strategies include:

  • Protein Precipitation (PPT): A simple and fast method using organic solvents (like acetonitrile) or acids to precipitate the majority of proteins.[3][10]

  • Liquid-Liquid Extraction (LLE): Separates analytes from interferences based on their differential solubility in two immiscible liquids.[10]

  • Solid-Phase Extraction (SPE): A highly effective technique that uses a solid sorbent to selectively bind and elute DHPS, while washing away interfering components.[1][4]

Q4: Should I use serum or plasma for DHPS quantification?

A4: Both serum and plasma are complex matrices, and the choice may depend on your specific assay. Plasma is collected with an anticoagulant, preventing the clotting process and preserving coagulation factors.[3][11] Serum is the supernatant after blood has clotted.[3][11] The clotting process in serum preparation can sometimes release proteins that might interfere with your assay.[3] It is crucial to be consistent with your choice of matrix throughout a study.

Troubleshooting Guides

High Background Signal in DHPS ELISA

Problem: My ELISA for DHPS shows a high background signal, even in my negative controls.

Possible Cause Recommended Solution
Insufficient Washing Increase the number of wash steps and the soaking time between washes. Ensure that wells are completely aspirated after each wash.[12]
Non-specific Antibody Binding Increase the concentration of blocking agents (e.g., BSA, non-fat dry milk) in your blocking buffer. Adding a detergent like Tween-20 to wash buffers can also help.[12]
Cross-Reactivity of Secondary Antibody Run a control with only the secondary antibody to check for non-specific binding.[8] Ensure the secondary antibody is specific to the primary antibody's host species.
High Antibody Concentration Titrate your primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[12]
Contaminated Reagents Use fresh, sterile buffers and reagents.[8] Sodium azide, a common preservative, can inhibit HRP activity and should be avoided in HRP-based assays.
Poor Recovery of DHPS in LC-MS Analysis

Problem: I am experiencing low signal intensity and poor recovery for DHPS when analyzing plasma samples with LC-MS.

Possible Cause Recommended Solution
Ion Suppression from Matrix Components Improve sample cleanup to remove interfering substances, especially phospholipids.[1][5] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective than simple protein precipitation.[4][10]
Suboptimal Chromatographic Separation Optimize your LC method to separate DHPS from co-eluting matrix components. Adjusting the gradient, flow rate, or using a different column chemistry can improve resolution.[1]
Use of an Inappropriate Internal Standard Use a stable isotope-labeled (SIL) DHPS as an internal standard. A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate quantification.[1][10]
Sample Dilution If sensitivity allows, dilute the sample to reduce the concentration of matrix components introduced into the system.[2]
Matrix-Matched Calibrators Prepare your calibration standards in the same biological matrix as your samples (e.g., DHPS-free plasma) to compensate for matrix effects.[1][7]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for DHPS from Human Plasma

This protocol is a general guideline for enriching DHPS and removing interfering matrix components prior to LC-MS analysis.

  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol, followed by 1 mL of ultrapure water.

  • Equilibration: Equilibrate the cartridge with 1 mL of an equilibration buffer (e.g., 25 mM ammonium (B1175870) acetate (B1210297), pH 6.0).

  • Sample Loading:

    • Thaw plasma samples on ice.

    • Centrifuge at 2,000 x g for 15 minutes at 4°C to pellet any precipitates.[11]

    • Take 200 µL of plasma and dilute 1:1 with the equilibration buffer.

    • Load the diluted sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of the equilibration buffer to remove unbound components.

    • Wash with 1 mL of a wash buffer (e.g., 25 mM ammonium acetate with 5% methanol, pH 6.0) to remove weakly bound interferences.

  • Elution: Elute DHPS with 500 µL of an elution buffer (e.g., 5% ammonium hydroxide (B78521) in 50:50 methanol:water).

  • Dry-down and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent for LC-MS analysis.

Protocol 2: DHPS Activity Assay

This protocol measures the enzymatic activity of DHPS by quantifying the incorporation of radiolabeled spermidine (B129725) into its substrate, eIF5A.[13][14]

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • 50 mM Tris-HCl buffer (pH 9.0)

    • 1 mM DTT

    • 100 µM NAD+

    • 5 µM eIF5A (substrate)

    • 10 µM [1,8-³H]spermidine (approx. 20 Ci/mmol)

    • Sample containing DHPS (e.g., 10-20 µg of cell lysate)

    • Bring the final volume to 50 µL with ultrapure water.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Stopping the Reaction: Stop the reaction by adding 5 µL of 100% trichloroacetic acid (TCA).

  • Protein Precipitation:

    • Incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

  • Washing:

    • Carefully remove the supernatant.

    • Wash the pellet twice with 500 µL of cold 10% TCA containing 1 mM unlabeled spermidine to remove non-covalently bound [³H]spermidine.[13]

  • Quantification:

    • Dissolve the final pellet in 100 µL of 0.1 N NaOH.

    • Measure the radioactivity using a liquid scintillation counter.

Visualizations

cluster_prep Sample Preparation cluster_analysis Analysis cluster_optimization Optimization start Biological Sample (e.g., Plasma) ppt Protein Precipitation start->ppt Choose Method spe Solid-Phase Extraction (SPE) start->spe Choose Method lle Liquid-Liquid Extraction (LLE) start->lle Choose Method dilute Sample Dilution start->dilute Choose Method lcms LC-MS/MS ppt->lcms elisa Immunoassay (ELISA) ppt->elisa spe->lcms spe->elisa lle->lcms lle->elisa dilute->lcms dilute->elisa is Internal Standard (e.g., SIL-DHPS) lcms->is mmc Matrix-Matched Calibrators lcms->mmc elisa->mmc end Accurate DHPS Quantification elisa->end is->end mmc->end

Caption: Workflow for Minimizing Interference in DHPS Quantification.

cluster_dhps DHPS Catalysis cluster_dohh DOHH Catalysis spermidine Spermidine eIF5A_dhp eIF5A (with Deoxyhypusine) spermidine->eIF5A_dhp aminobutyl transfer eIF5A_lys eIF5A Precursor (with Lysine) eIF5A_lys->eIF5A_dhp eIF5A_hyp Active eIF5A (with Hypusine) eIF5A_dhp->eIF5A_hyp Hydroxylation nad NAD+ nadh NADH nad->nadh

Caption: Biosynthesis of Hypusine via DHPS and DOHH Enzymes.

start High Background in DHPS Immunoassay? wash Increase wash steps/duration? start->wash Start Here block Optimize blocking buffer? wash->block No solution Problem Resolved wash->solution Yes ab_conc Titrate antibody concentrations? block->ab_conc No block->solution Yes reagents Check for contaminated reagents? ab_conc->reagents No ab_conc->solution Yes reagents->solution Yes contact Consult Antibody Manufacturer reagents->contact No

Caption: Troubleshooting High Background in a DHPS Immunoassay.

References

Technical Support Center: Enhancing the Recovery of 2,3-Dihydroxypropane-1-sulfonate from Solid Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of 2,3-Dihydroxypropane-1-sulfonate (DHPS) from solid environmental samples such as soil and sediment.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and analysis of DHPS.

Scenario 1: Low or No Recovery of DHPS

Question: I am performing the extraction, but my final analysis shows very low or no DHPS. What are the potential causes and solutions?

Answer: Low recovery is a common issue when working with polar analytes in complex solid matrices. The problem can typically be traced to one of several steps in your workflow.

Potential Cause Explanation Troubleshooting Steps
Inefficient Extraction from Sample Matrix DHPS is highly polar and may bind strongly to soil/sediment components (e.g., clays, organic matter). The chosen extraction solvent may not be effective at disrupting these interactions.1. Optimize Extraction Solvent: Consider a more polar solvent system. Methanol (B129727)/water or acetonitrile (B52724)/water mixtures are good starting points. The addition of a small amount of a basic modifier (e.g., ammonium (B1175870) hydroxide) can help to deprotonate the sulfonic acid group and improve solubility in the extraction solvent. 2. Increase Extraction Efficiency: Employ physical disruption methods such as ultrasonication or pressurized liquid extraction (PLE) to enhance the release of DHPS from the sample matrix. 3. Adjust Sample pH: Modifying the pH of the sample slurry can alter the surface charge of the matrix components and the ionization state of DHPS, potentially reducing adsorption.
Analyte Loss During Solid-Phase Extraction (SPE) The chosen SPE sorbent may not be appropriate for retaining the highly polar DHPS, causing it to pass through during the loading step. Alternatively, the wash solvent may be too strong, leading to premature elution.1. Select an Appropriate Sorbent: For a polar, anionic compound like DHPS, consider hydrophilic-lipophilic balanced (HLB) sorbents, which are effective for a wide range of polarities. Anion exchange (AX) or mixed-mode (HLB-AX) sorbents can also provide good retention. 2. Optimize SPE Method: Ensure the cartridge is properly conditioned and equilibrated. Use a weak wash solvent (e.g., low percentage of organic solvent in water) to remove interferences without eluting the analyte. Elute with a solvent that will disrupt the interaction with the sorbent (e.g., a higher percentage of organic solvent, potentially with a pH modifier).[1][2][3]
Degradation of DHPS Although generally stable, prolonged exposure to harsh chemical conditions or microbial activity in the sample after collection could lead to degradation.1. Sample Storage: Store samples at -20°C or lower prior to extraction to minimize microbial activity. 2. Minimize Processing Time: Process samples as quickly as possible after collection.

Scenario 2: High Signal Variability and Poor Reproducibility

Question: My replicate injections are showing inconsistent results. What could be causing this lack of reproducibility?

Answer: Poor reproducibility often points to issues with matrix effects or inconsistencies in the sample preparation workflow.

Potential Cause Explanation Troubleshooting Steps
Matrix Effects in LC-MS/MS Analysis Co-extracted matrix components can interfere with the ionization of DHPS in the mass spectrometer, leading to ion suppression or enhancement. This effect can vary between samples, causing poor reproducibility.1. Matrix-Matched Calibration: Prepare your calibration standards in an extract from a blank (DHPS-free) sample matrix to compensate for consistent matrix effects. 2. Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components. 3. Improve Sample Cleanup: Optimize the SPE wash step to more effectively remove interfering compounds. Consider using a different SPE sorbent with higher selectivity.
Inconsistent Sample Homogeneity Solid environmental samples can be heterogeneous. If subsamples are not representative, results will vary.1. Homogenize Samples: Thoroughly mix, dry, and sieve soil or sediment samples before taking a subsample for extraction to ensure uniformity.
SPE Cartridge Overloading Exceeding the capacity of the SPE sorbent can lead to breakthrough of the analyte during sample loading, resulting in inconsistent recoveries.1. Reduce Sample Load: Decrease the amount of sample extract loaded onto the SPE cartridge. 2. Increase Sorbent Mass: Use an SPE cartridge with a larger sorbent bed.

II. Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for extracting DHPS from soil?

A1: A good starting point is a solid-liquid extraction using a polar solvent mixture, followed by solid-phase extraction for cleanup and concentration. For instance, an extraction with a 1:1 (v/v) mixture of acetonitrile and water, assisted by ultrasonication, is a promising approach. The subsequent cleanup could be performed using an HLB or a mixed-mode anion exchange SPE cartridge.

Q2: How can I confirm that matrix effects are impacting my analysis?

A2: You can assess matrix effects by comparing the signal response of a standard spiked into a post-extraction blank sample matrix with the response of the same standard in a clean solvent. A significant difference in signal intensity indicates the presence of matrix effects.

Q3: Are there any specific considerations for the LC-MS/MS analysis of DHPS?

A3: Yes. Due to its high polarity, DHPS may have poor retention on traditional reversed-phase columns (e.g., C18). Consider using a column designed for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a column with a polar-embedded stationary phase. The mobile phase should be optimized accordingly, typically consisting of a high percentage of organic solvent with a small amount of aqueous buffer.

Q4: My recovery is still low after optimizing the extraction and SPE steps. What else can I try?

A4: If recovery remains low, consider the possibility of strong binding to specific matrix components. You could try a more aggressive extraction technique like pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE). Additionally, ensure that your analytical standards are accurate and that the instrument is performing optimally.

III. Experimental Protocols

Recommended Protocol: Extraction and SPE Cleanup of Short-Chain Sulfonates from Soil/Sediment

This protocol is a generalized procedure and should be validated for your specific sample matrix and analytical setup.

  • Sample Preparation:

    • Air-dry the soil/sediment sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of an extraction solvent (e.g., 1:1 acetonitrile:water, v/v) to the centrifuge tube.

    • Vortex the sample for 1 minute to ensure thorough mixing.

    • Place the tube in an ultrasonic bath for 15 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the sorbent to dry.

    • Loading: Load the supernatant from the extraction step onto the SPE cartridge at a slow and steady flow rate (approx. 1-2 mL/min).

    • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

    • Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes.

    • Elution: Elute the DHPS from the cartridge with 5 mL of methanol into a clean collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for your LC-MS/MS analysis.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

IV. Data Presentation

The following table summarizes recovery data for analogous short-chain sulfonated compounds from solid matrices, providing a benchmark for expected performance.

Table 1: Recovery of Short-Chain Sulfonates from Solid Environmental Matrices

AnalyteMatrixExtraction MethodAnalytical TechniqueAverage Recovery (%)Reference
Linear Alkylbenzene Sulfonates (LAS)Sewage SludgeSolid-Phase ExtractionLC-ESI-MS58 - 90[4]
Linear Alkylbenzene Sulfonates (LAS)SoilNot SpecifiedLC-ESI-IT-MS> 65[5]

Note: This data is for compounds structurally related to DHPS and should be used as a general guide. Actual recovery of DHPS will depend on the specific matrix and optimized protocol.

V. Visualization

Bacterial Metabolic Pathway of this compound (DHPS)

The following diagram illustrates a known bacterial metabolic pathway for the degradation of DHPS. In this pathway, DHPS is first oxidized to sulfolactaldehyde, which is then further converted to sulfolactate.[6] This pathway is significant as it represents a key step in the biogeochemical cycling of sulfur in the environment.

DHPS_Metabolic_Pathway Bacterial Degradation Pathway of DHPS DHPS This compound (DHPS) Sulfolactaldehyde Sulfolactaldehyde DHPS->Sulfolactaldehyde Oxidation (DHPS Dehydrogenase) Sulfolactate Sulfolactate Sulfolactaldehyde->Sulfolactate Oxidation (Sulfolactaldehyde Dehydrogenase) Experimental_Workflow Workflow for DHPS Analysis in Solid Samples cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis SampleCollection Sample Collection Homogenization Homogenization (Drying & Sieving) SampleCollection->Homogenization Subsampling Subsampling Homogenization->Subsampling SolidLiquidExtraction Solid-Liquid Extraction (e.g., Ultrasonication) Subsampling->SolidLiquidExtraction Centrifugation Centrifugation SolidLiquidExtraction->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Supernatant Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Analysis LCMS->Data

References

Strategies for Preventing DHPS Degradation During Sample Preparation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of dihydropteroate (B1496061) synthase (DHPS) degradation during experimental sample preparation. DHPS is a key enzyme in the folate biosynthesis pathway of many microorganisms, making it a critical target for antimicrobial drug development. Maintaining the structural integrity and activity of DHPS is paramount for reliable experimental outcomes. This guide offers strategies, protocols, and troubleshooting advice to minimize degradation and ensure high-quality DHPS samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of DHPS degradation during sample preparation?

A1: DHPS degradation during sample preparation can be attributed to several factors, including:

  • Proteolytic Activity: Endogenous proteases released during cell lysis are a primary cause of protein degradation.

  • Temperature Instability: Elevated temperatures can lead to protein unfolding and aggregation.

  • Suboptimal pH: Extreme pH values can cause denaturation and loss of activity.

  • Mechanical Stress: Harsh cell disruption methods, such as sonication, can generate heat and mechanical stress, leading to protein damage.

  • Oxidation: Exposure to atmospheric oxygen can lead to the oxidation of sensitive amino acid residues.

  • Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can cause protein denaturation and aggregation.

Q2: What is the first step I should take to minimize DHPS degradation?

A2: The most critical first step is to work at low temperatures (0-4°C) throughout the entire sample preparation process. This includes keeping all buffers, reagents, and samples on ice. Low temperatures significantly reduce the activity of most proteases and increase the stability of the DHPS enzyme.

Q3: Are there specific protease inhibitors that are recommended for DHPS?

A3: While specific studies on protease inhibitors for DHPS are limited, a broad-spectrum protease inhibitor cocktail is highly recommended. These cocktails typically contain inhibitors for various protease classes, including serine, cysteine, and metalloproteases. For metalloprotease inhibition, EDTA is often included; however, if your purification method involves immobilized metal affinity chromatography (IMAC) for His-tagged DHPS, an EDTA-free cocktail should be used to avoid stripping the metal ions from the column.

Q4: What is the optimal pH for maintaining DHPS stability?

A4: The optimal pH for DHPS activity and stability is generally around pH 7.0 to 8.0. It is crucial to use a well-buffered solution to maintain a stable pH throughout the sample preparation process.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments and provides actionable solutions.

Problem Possible Cause Troubleshooting Steps
Low DHPS activity in the final purified sample. Proteolytic degradation during purification.- Add a fresh protease inhibitor cocktail to all buffers.- Minimize the duration of each purification step.- Perform all steps at 4°C.
Inactivation due to suboptimal buffer conditions.- Ensure the pH of all buffers is within the optimal range for DHPS (pH 7.0-8.0).- Screen different buffer systems (e.g., phosphate, Tris, HEPES) to find the most stabilizing one for your specific DHPS construct.
Loss of activity during storage.- Aliquot the purified protein into small, single-use volumes to avoid repeated freeze-thaw cycles.- Store frozen at -80°C for long-term stability.- Consider adding a cryoprotectant like glycerol (B35011) (10-20%) to the storage buffer.
Smearing or multiple lower molecular weight bands on SDS-PAGE. Extensive proteolytic degradation.- Increase the concentration of the protease inhibitor cocktail.- Use a gentler cell lysis method (e.g., lysozyme (B549824) treatment followed by gentle sonication on ice).- Reduce the time between cell lysis and the first purification step.
Protein instability leading to fragmentation.- Confirm the optimal temperature and pH for your specific DHPS protein.- Analyze the protein sequence for potential cleavage sites and consider site-directed mutagenesis if a specific protease is suspected.
Visible protein precipitation or aggregation. High protein concentration.- Work with lower protein concentrations during purification and storage.
Incorrect buffer composition.- Optimize the salt concentration in your buffers; both very low and very high salt can sometimes promote aggregation.- Screen for stabilizing additives such as L-arginine or non-detergent sulfobetaines.
Misfolding of recombinant DHPS.- If expressing recombinantly, try lowering the induction temperature and IPTG concentration to slow down expression and promote proper folding.- Co-express with molecular chaperones.

Experimental Protocols

Protocol 1: Cell Lysis for Recombinant DHPS with Minimized Degradation

This protocol is designed for the lysis of E. coli cells expressing His-tagged DHPS.

Materials:

  • Lysis Buffer: 50 mM Sodium Phosphate, pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF (add fresh), 1x Protease Inhibitor Cocktail (EDTA-free for IMAC).

  • Lysozyme (10 mg/mL solution).

  • DNase I (1 mg/mL solution).

  • Ice and a refrigerated centrifuge.

Procedure:

  • Thaw the pelleted E. coli cells expressing DHPS on ice.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes with gentle rocking.

  • Add DNase I to a final concentration of 5 µg/mL.

  • Sonicate the cell suspension on ice using short bursts (e.g., 10 seconds on, 30 seconds off) to avoid overheating. Monitor the viscosity of the lysate; sonication is complete when the lysate is no longer viscous.

  • Clarify the lysate by centrifugation at >12,000 x g for 30 minutes at 4°C.

  • Carefully collect the supernatant containing the soluble DHPS for the next purification step.

Protocol 2: DHPS Activity Assay

This is a general spectrophotometric assay to measure DHPS activity.

Materials:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2.

  • p-Aminobenzoic acid (pABA) solution.

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) solution.

  • Purified DHPS enzyme.

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, pABA, and DHPP at their optimal concentrations.

  • Pre-incubate the reaction mixture at the desired assay temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of the purified DHPS enzyme.

  • Monitor the increase in absorbance at a specific wavelength (this will depend on the specific substrates and products of the reaction and may require a coupled enzyme assay).

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. One unit of DHPS activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Visualizing Experimental Workflows

DHPS_Purification_Workflow cluster_lysis Cell Lysis cluster_purification Purification lysis Resuspend Cell Pellet in Lysis Buffer (+ Protease Inhibitors) incubation Lysozyme Incubation (30 min on ice) lysis->incubation sonication Sonication (Short bursts on ice) incubation->sonication centrifugation Clarification by Centrifugation (>12,000 x g, 4°C) sonication->centrifugation supernatant Collect Supernatant (Soluble DHPS) centrifugation->supernatant imac IMAC (Ni-NTA Column) supernatant->imac Load wash Wash with Wash Buffer imac->wash elution Elute with Elution Buffer wash->elution dialysis Buffer Exchange/ Dialysis elution->dialysis purified_dhps Purified DHPS dialysis->purified_dhps

Troubleshooting_Logic cluster_checks Potential Causes cluster_solutions Solutions start Low DHPS Activity? proteolysis Proteolysis? start->proteolysis buffer Suboptimal Buffer? start->buffer storage Improper Storage? start->storage add_inhibitors Add/Increase Protease Inhibitors proteolysis->add_inhibitors optimize_buffer Optimize pH and Buffer Composition buffer->optimize_buffer aliquot_storage Aliquot and Store at -80°C storage->aliquot_storage

Addressing analytical challenges in distinguishing DHPS from isomeric compounds.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing the analytical challenges in distinguishing Dihydroxyphenyl-scopoletin (DHPS) from its isomeric compounds. This resource is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions (FAQs) to resolve common experimental issues.

Disclaimer: Specific literature on the analytical separation of Dihydroxyphenyl-scopoletin (DHPS) isomers is limited. The following guidance is based on established principles and successful methodologies for separating structurally similar phenolic and flavonoid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating DHPS isomers?

A1: The primary challenges in separating DHPS isomers stem from their inherent physicochemical similarities. Isomers possess identical molecular weights and often have very similar polarities and chemical structures, making them difficult to resolve with standard analytical techniques.[1][2] This structural similarity leads to similar interactions with chromatographic stationary phases, frequently resulting in peak co-elution or poor resolution.[1][2][3]

Q2: Which analytical techniques are most effective for distinguishing DHPS isomers?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and robust technique for separating isomers.[4] When coupled with Mass Spectrometry (LC-MS/MS), it provides an orthogonal approach that combines chromatographic separation with mass fragmentation patterns for more confident identification.[5][6][7] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE) also offer powerful alternatives depending on the specific properties of the DHPS isomers and the sample matrix.[8]

Q3: Why is derivatization sometimes necessary for isomer analysis?

A3: Derivatization is a technique used to modify the chemical structure of the isomers to enhance their separation or detection.[9] For GC-MS analysis, it can increase the volatility of the compounds.[8] In LC-MS, on-the-fly derivatization can generate unique fragment ions for different isomers, enabling their differentiation even if they are not fully separated chromatographically.[5] For HPLC, it can alter the polarity or introduce chiral centers to facilitate separation on specific columns.[4]

Comparative Overview of Analytical Techniques

The selection of an analytical method is critical and depends on factors like required sensitivity, selectivity, and available instrumentation.[8]

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Combines HPLC separation with mass analysis of precursor and fragment ions.
Selectivity Good; highly dependent on column chemistry and mobile phase composition.[3][10]Excellent; provides structural information from mass spectra.[8]Excellent; offers high specificity through fragmentation patterns (MS/MS).[5][6]
Sensitivity Moderate.High; ideal for trace-level analysis.[8]Very High.
Derivatization Not always required, but can be used.[4]Often required to increase volatility.[8]Can be used to enhance ionization and create diagnostic fragments.[5]
Best For Routine quality control, robust quantification.[8]Analysis of volatile compounds, complex matrices.[8]Complex mixtures, definitive identification of isomers, high-sensitivity applications.[6][7]

Troubleshooting Guide

This guide addresses specific issues encountered during the HPLC separation of DHPS isomers.

Issue 1: Poor resolution or complete co-elution of isomer peaks.

  • Potential Cause: Inappropriate Stationary Phase. Standard C18 columns may not provide sufficient selectivity for structurally similar isomers.[2][3]

    • Solution: Test columns with different selectivities. A Phenyl-Hexyl column can offer alternative π-π interactions, which are beneficial for aromatic compounds like DHPS.[1][11] For particularly challenging separations, consider mixed-mode columns that combine reversed-phase with ion-exchange properties.[2]

  • Potential Cause: Suboptimal Mobile Phase Composition. The organic modifier, pH, and additives are critical for achieving separation.[3][10]

    • Solution 1 (Organic Modifier): If using methanol (B129727), switch to acetonitrile, or vice versa. These solvents have different selectivities and can significantly alter the separation.[1][10]

    • Solution 2 (pH Adjustment): Since DHPS contains phenolic hydroxyl groups, the mobile phase pH is crucial. Add 0.1% formic acid or acetic acid to the aqueous phase to suppress the ionization of these groups. This leads to sharper, more retained peaks and often improves resolution.[1][3]

    • Solution 3 (Gradient Optimization): If using a gradient, make the slope shallower around the elution time of the isomers. A shallower gradient provides more time for the compounds to interact with the stationary phase, enhancing separation.[1]

  • Potential Cause: Non-Optimal Column Temperature. Temperature can influence the selectivity of the separation.[3][12]

    • Solution: Systematically vary the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C) to see if resolution improves.[12]

Issue 2: Poor peak shape (tailing or fronting).

  • Potential Cause: Secondary Interactions. Peak tailing is often caused by interactions between the phenolic hydroxyl groups of DHPS and residual silanols on the silica-based stationary phase.[1]

    • Solution 1 (Acidify Mobile Phase): Use a mobile phase additive like 0.1% formic acid or trifluoroacetic acid (TFA) to suppress silanol (B1196071) interactions.[1][13]

    • Solution 2 (Use End-capped Column): Ensure your column is high-quality and properly end-capped to minimize the number of exposed silanol groups.[1]

  • Potential Cause: Column Overload. Injecting too much sample can lead to broad, asymmetric peaks.

    • Solution: Reduce the injection volume or dilute the sample concentration.[1][14]

Issue 3: Unstable or drifting retention times.

  • Potential Cause: Insufficient Column Equilibration. The column must be fully equilibrated with the mobile phase before analysis.

    • Solution: Allow sufficient time for the column to equilibrate before starting a sequence, especially when changing mobile phases.[1]

  • Potential Cause: Mobile Phase Inconsistency. The composition of the mobile phase can change over time due to evaporation or pH drift.

    • Solution: Prepare fresh mobile phase daily. If pH is critical, ensure it is adequately buffered.[1]

  • Potential Cause: System Leaks or Pump Malfunction. Fluctuating pressure can indicate air bubbles or leaks in the system, leading to variable flow rates and retention times.[13][14]

    • Solution: Purge the pump to remove air bubbles and check all fittings for leaks.[13][14]

Experimental Protocols

Protocol 1: HPLC Method Development for DHPS Isomer Separation

This protocol outlines a systematic approach to developing a separation method.

  • Initial Column and Mobile Phase Selection:

    • Column: Begin with a high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). Also, have a Phenyl-Hexyl column available as an alternative.[1]

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both mobile phases before use.[4]

  • Scouting Gradient Run:

    • Perform a broad gradient run to determine the approximate elution time of the isomers (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: Set to the absorbance maximum of DHPS.

    • Injection Volume: 5 µL.

  • Optimization of Selectivity (α):

    • Gradient Adjustment: Based on the scouting run, create a shallower gradient around the elution window of the isomers. For example, if isomers elute around 40% B, try a gradient of 30% to 50% B over 30 minutes.[1]

    • Vary Organic Modifier: If resolution is still poor with acetonitrile, repeat the optimization process using methanol as Mobile Phase B.[10]

    • Adjust pH/Additive: If necessary, test different acidic modifiers (e.g., 0.1% acetic acid) to see how it impacts selectivity.

  • Method Validation:

    • Once adequate separation is achieved (Resolution > 1.5), validate the method for its intended purpose according to relevant guidelines (e.g., ICH Q2(R2)).[8][15]

Protocol 2: General Sample Preparation for Analysis
  • Weighing: Accurately weigh a suitable amount of the sample material.

  • Dissolution: Dissolve the sample in a solvent that is compatible with the initial mobile phase conditions (e.g., a mixture of Water/Acetonitrile or Methanol). Use HPLC-grade solvents.

  • Sonication: If the sample does not dissolve readily, sonicate the solution for 5-10 minutes.

  • Dilution: Dilute the stock solution to the desired final concentration for analysis.

  • Filtration: Filter the final sample solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial to remove particulates that could block the column.[4][10]

Visualizations

MethodSelectionWorkflow cluster_start cluster_assess cluster_technique Initial Technique Selection cluster_optimize Method Optimization cluster_end Start Start: Isomer Separation Challenge Assess Assess Isomer Properties (Polarity, Volatility, Chirality) Start->Assess HPLC HPLC / UHPLC Assess->HPLC Most common GCMS GC-MS (if volatile) Assess->GCMS LCMS LC-MS/MS (for complex matrix) Assess->LCMS Opt_Mobile Optimize Mobile Phase (Solvent, pH, Gradient) HPLC->Opt_Mobile GCMS->Opt_Mobile LCMS->Opt_Mobile Opt_Stationary Change Stationary Phase (C18, Phenyl, etc.) Opt_Mobile->Opt_Stationary if needed Opt_Temp Adjust Temperature Opt_Stationary->Opt_Temp if needed Validate Validate Method (Resolution > 1.5) Opt_Temp->Validate Validate->Opt_Mobile Fail End Routine Analysis Validate->End Success

Caption: A logical workflow for selecting and developing an analytical method for isomer separation.

HPLCTroubleshooting cluster_phase1 Phase 1: Mobile Phase Optimization cluster_phase2 Phase 2: Stationary Phase & Temperature Problem Problem Identified: Poor Peak Resolution / Co-elution ChangeSolvent 1. Change Organic Solvent (ACN <=> MeOH) Problem->ChangeSolvent AdjustpH 2. Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) ChangeSolvent->AdjustpH OptimizeGradient 3. Optimize Gradient Slope (Make shallower) AdjustpH->OptimizeGradient Result Resolution Achieved? OptimizeGradient->Result Evaluate ChangeColumn 4. Change Column Chemistry (e.g., C18 -> Phenyl-Hexyl) ChangeTemp 5. Adjust Column Temperature ChangeColumn->ChangeTemp ChangeTemp->Result Evaluate Result->ChangeColumn No Success Method Optimized Result->Success Yes

Caption: A systematic troubleshooting workflow for resolving co-eluting peaks in HPLC.

References

Improving the sensitivity of fluorescence-based detection methods for DHPS.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fluorescence-based dihydropteroate (B1496061) synthase (DHPS) detection methods. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments. Our goal is to help you improve the sensitivity and reliability of your DHPS assays.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high background fluorescence in my DHPS assay?

High background fluorescence can be attributed to several factors:

  • Autofluorescence: Biological samples inherently fluoresce, which can contribute to the background signal.[1][2]

  • Non-specific binding: The fluorescent probe or other reagents may bind to components in the assay well or to proteins other than DHPS.[1][3]

  • Excess reagent concentration: Using too high a concentration of the fluorescent probe or other labeled reagents can lead to elevated background.[1][4]

  • Contaminated reagents or buffers: Impurities in your buffers or reagents can be a source of fluorescence.[5]

Q2: How can I reduce photobleaching of my fluorescent probe?

Photobleaching is the irreversible destruction of a fluorophore due to light exposure.[6][7] To minimize this effect:

  • Reduce the intensity and duration of light exposure.[6]

  • Use more photostable fluorophores, such as Alexa Fluor or DyLight dyes.[6]

  • Incorporate photostabilizing agents or oxygen scavengers in your buffer system.[8]

Q3: What is the inner filter effect and how does it affect my results?

The inner filter effect (IFE) is the absorption of excitation or emission light by components in the sample, leading to a reduction in the observed fluorescence intensity.[9][10][11] This can be caused by high concentrations of the fluorophore itself or other absorbing substances in the assay mixture.[12] To mitigate IFE, it is advisable to work with lower concentrations of fluorescent probes and to measure the absorbance of your samples.[9]

Q4: My fluorescence polarization (FP) signal window (ΔmP) is too small. How can I increase it?

A small signal window in an FP assay can be due to:

  • Inefficient binding: The fluorescent probe may have a low affinity for DHPS.

  • Probe size: If the fluorescent probe is too large relative to the protein, the change in polarization upon binding will be minimal.[5]

  • Suboptimal reagent concentrations: The concentrations of the fluorescent probe and DHPS need to be optimized to achieve a maximal binding signal.[13]

  • Unsuitable fluorophore: The chosen fluorophore may not be appropriate for FP assays.[14]

Troubleshooting Guides

Guide 1: High Background Fluorescence
Potential Cause Troubleshooting Step Expected Outcome
Autofluorescence Include an unstained control sample to quantify the level of intrinsic fluorescence.[1][2]A significant signal in the unstained control indicates high autofluorescence.
Use a red-shifted fluorophore to avoid the common blue-green autofluorescence of biological samples.[1]Reduced background signal from the sample matrix.
Non-specific Binding Optimize the blocking buffer by testing different agents (e.g., BSA, casein) and concentrations.[15]Decreased binding of the fluorescent probe to well surfaces and non-target proteins.
Include a mild non-ionic detergent (e.g., 0.01% Tween-20 or NP-40) in the wash buffers.[3][16]Reduced non-specific interactions.
Excess Reagent Perform a titration of the fluorescent probe and DHPS to determine the optimal concentrations that provide a good signal-to-noise ratio.[1][5]A lower reagent concentration that maintains a robust signal with reduced background.
Contamination Prepare fresh buffers and reagent solutions using high-purity water and reagents.[5]Elimination of fluorescent contaminants.
Guide 2: Low Signal or Poor Sensitivity
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Assay Conditions Optimize the assay buffer pH, ionic strength, and temperature.[16][17][18]Enhanced enzyme activity and probe binding, leading to a stronger signal.
Determine the optimal incubation time for the binding reaction to reach equilibrium.[16]A stable and maximal signal.
Inactive Enzyme Verify the activity of the DHPS enzyme using a known substrate and a validated assay method.Confirmation of enzyme functionality.
Photobleaching Reduce the exposure time and intensity of the excitation light on the plate reader.[6]A more stable fluorescence signal over time.
Use a more photostable fluorescent dye for labeling.[6]Increased signal stability.
Inner Filter Effect Dilute the sample to reduce the concentration of the fluorophore and other absorbing species.[9]A more linear relationship between fluorescence and concentration.
Measure the absorbance of the sample at the excitation and emission wavelengths to check for potential IFE.[9]Identification of interfering substances.

Quantitative Data Summary

The following tables summarize key quantitative data from fluorescence-based DHPS assays to provide a reference for expected performance.

Table 1: Performance of a Fluorescence Polarization (FP) Assay for DHPS [13]

Parameter Value Description
Fluorescent Probe (4) KD 2.7 µMDissociation constant of the fluorescent probe for B. anthracis DHPS, determined by ITC.
Optimal DHPS Concentration 8 µMConcentration of B. anthracis DHPS used for the FP assay.
Assay Window (ΔmP) ~150 mPThe change in millipolarization units between the bound and unbound states of the probe.
Z'-factor > 0.8A measure of assay robustness and suitability for high-throughput screening.
DMSO Tolerance Up to 10% (v/v)The assay maintains performance in the presence of dimethyl sulfoxide.

Table 2: IC50 Values of Known Inhibitors from FP Assay [13]

Inhibitor IC50 (µM) Target Enzyme
Compound 2 (Pterin-based inhibitor) 1.8B. anthracis DHPS
Sulfathiazole > 200B. anthracis DHPS
Dapsone > 200B. anthracis DHPS

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Competition Assay for DHPS Inhibitors

This protocol is adapted from a method for identifying inhibitors of the pterin-binding site of DHPS.[13]

Materials:

  • Purified DHPS enzyme (e.g., from B. anthracis)

  • Fluorescent probe (e.g., a pterin-based fluorophore with known affinity for DHPS)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • Test compounds (dissolved in DMSO)

  • 384-well, low-binding black microplates

  • Fluorescence polarization plate reader

Methodology:

  • Reagent Preparation:

    • Prepare a 2X solution of DHPS in assay buffer at the optimized concentration (e.g., 16 µM for a final concentration of 8 µM).

    • Prepare a 2X solution of the fluorescent probe in assay buffer at its optimized concentration (e.g., 5.4 µM for a final concentration of 2.7 µM).

    • Prepare serial dilutions of test compounds in 100% DMSO. Then, dilute these compounds into assay buffer to create a 10X working stock.

  • Assay Procedure:

    • Add 2.5 µL of the 10X test compound solution to the wells of the 384-well plate. For controls, add 2.5 µL of assay buffer with the corresponding DMSO concentration.

    • Add 12.5 µL of the 2X DHPS solution to all wells.

    • Mix gently and incubate for 15 minutes at room temperature.

    • Add 10 µL of the 2X fluorescent probe solution to all wells to initiate the binding reaction. The final volume should be 25 µL.

    • Mix the plate on a plate shaker for 1 minute.

    • Incubate the plate at room temperature for a predetermined time (e.g., 2 hours) to allow the binding to reach equilibrium. Protect the plate from light.

  • Data Acquisition:

    • Measure the fluorescence polarization on a plate reader using the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high (no inhibitor) and low (probe only) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

DHPS in the Folate Biosynthesis Pathway

Folate_Biosynthesis cluster_DHPS DHPS Reaction GTP GTP DHPPP Dihydropterin pyrophosphate (DHPPP) GTP->DHPPP Multiple steps DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS pABA p-Aminobenzoic acid (pABA) pABA->DHPS DHP 7,8-Dihydropteroate DHF 7,8-Dihydrofolate (DHF) DHP->DHF DHFS THF Tetrahydrofolate (THF) DHF->THF DHFR DHPS->DHP Sulfa Sulfonamides Sulfa->DHPS Inhibition

Caption: Role of DHPS in the bacterial folate biosynthesis pathway and its inhibition by sulfonamides.

Fluorescence Polarization Assay Workflow

FP_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_read Data Acquisition & Analysis prep_reagents Prepare 2X DHPS and 2X Fluorescent Probe add_dhps Add DHPS prep_reagents->add_dhps add_probe Add Fluorescent Probe prep_reagents->add_probe prep_compounds Prepare 10X Test Compound Dilutions add_compound Add Test Compound (or DMSO control) to well prep_compounds->add_compound add_compound->add_dhps incubate1 Incubate add_dhps->incubate1 incubate1->add_probe incubate2 Incubate to Equilibrium add_probe->incubate2 read_plate Read Fluorescence Polarization incubate2->read_plate analyze_data Calculate % Inhibition and determine IC50 read_plate->analyze_data

Caption: General workflow for a competitive fluorescence polarization assay to screen for DHPS inhibitors.

References

Validation & Comparative

Comparative Guide for the Validation of Analytical Methods for 2,3-Dihydroxypropane-1-sulfonate (DHPS) in Seawater

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of 2,3-dihydroxypropane-1-sulfonate (DHPS) in seawater. It is intended for researchers, scientists, and professionals in drug development and environmental science who are involved in the analysis of sulfonated compounds in complex environmental matrices.

Introduction

This compound (DHPS) is a biogenic sulfonate that plays a significant role in the marine sulfur cycle.[1] Accurate and reliable quantification of DHPS in seawater is crucial for understanding its biogeochemical importance. This document outlines a validated analytical method based on targeted metabolomics using liquid chromatography-mass spectrometry (LC-MS) and compares it with other potential analytical techniques for sulfonated compounds.

Primary Validated Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

Targeted metabolomics using LC-MS is a highly sensitive and selective method for the quantification of DHPS in seawater.[2][3] This approach allows for the precise measurement of DHPS concentrations, even at the low levels typically found in marine environments.

Experimental Protocol: LC-MS for DHPS Analysis

This protocol is synthesized from methodologies described in recent studies on DHPS in marine environments.[4][5]

1. Sample Collection and Preparation:

  • Collect seawater samples from the desired depth using standard oceanographic techniques (e.g., Niskin bottles).

  • Pre-filter the seawater through a 200 µm nylon screen to remove larger organisms and particles.[5]

  • Subsequently, filter the seawater through a 0.75 µm glass fiber filter (e.g., Whatman GF/F) to collect particulate matter containing DHPS.[5]

  • Store the filters at -80°C until extraction.

2. Extraction of DHPS:

  • The specific extraction procedure from the filters would typically involve a solvent-based extraction, often using a mixture of methanol, chloroform, and water to separate metabolites. While the cited articles do not provide an exhaustive step-by-step extraction protocol for DHPS from filters, a common approach for polar metabolites is a Bligh-Dyer extraction.

3. Chromatographic Separation (UHPLC):

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column, such as a UHPLC BEH Amide column (1.7 µm, 2.1 mm × 100 mm), is effective for retaining and separating polar compounds like DHPS.[5]

  • Mobile Phase: A gradient elution is typically used. For example:

    • Solvent A: Acetonitrile

    • Solvent B: 10 mM Ammonium Acetate in water

  • Gradient Program: The column is equilibrated with a high percentage of solvent A, and the percentage of solvent B is gradually increased to elute the analytes.

  • Flow Rate: A typical flow rate is around 0.25 ml/min.[5]

  • Injection Volume: A small injection volume, such as 2 µl, is used.[5]

4. Mass Spectrometric Detection:

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is suitable for detecting deprotonated DHPS molecules.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) is used for accurate mass measurements.

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for targeted quantification of DHPS. The [M-H]⁻ ion for DHPS would be monitored.

Method Validation Parameters

The following table summarizes the typical validation parameters for an LC-MS method. While specific performance data for a fully validated DHPS method in seawater is not detailed in the search results, the table provides expected targets for such a method.

ParameterTypical Performance MetricDescription
Linearity (R²) > 0.99The method demonstrates a linear response to varying concentrations of the analyte.
Limit of Detection (LOD) Low ng/L to µg/L rangeThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) Low ng/L to µg/L rangeThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Precision (RSD%) < 15%The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Accuracy (Recovery %) 80 - 120%The closeness of the measured value to the true value, often assessed by spiking a known quantity of the analyte into a blank matrix.
Selectivity HighThe ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Comparison with Alternative Analytical Methods

While LC-MS is a powerful technique, other methods have been successfully applied for the analysis of sulfonates and other surfactants in aqueous samples, including seawater. These methods could potentially be adapted for DHPS analysis.

Analytical TechniquePrincipleAdvantagesDisadvantagesPotential Applicability for DHPS
Ion Chromatography (IC) Separation of ions based on their affinity to an ion-exchange resin, followed by conductivity detection.[6]Robust and reliable for a wide range of inorganic and organic ions.May have lower sensitivity and selectivity compared to LC-MS. Matrix effects from high salt content in seawater can be a challenge.[6]Potentially applicable, but would require significant method development to overcome matrix interference and achieve sufficient sensitivity.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in a capillary filled with an electrolyte.[7]High separation efficiency, low sample and reagent consumption.Can be less robust than HPLC for complex matrices. Achieving low detection limits may require pre-concentration steps.[7]Feasible, especially with a pre-concentration step like solid-phase extraction (SPE). Method development would be necessary.
Colorimetric/Spectrophotometric Methods Formation of a colored complex with a dye, followed by measurement of absorbance.[8][9]Simple, rapid, and cost-effective instrumentation.Generally lower sensitivity and selectivity. Prone to interferences from other compounds in the sample matrix.[8][10]Unlikely to be suitable for direct quantification of DHPS in seawater due to the complexity of the matrix and the need for high sensitivity.

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method, such as the LC-MS method for DHPS.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Define Analytical Requirements MD2 Select Appropriate Technique (e.g., LC-MS) MD1->MD2 MD3 Optimize Method Parameters (e.g., Gradient, Ionization) MD2->MD3 V1 Specificity / Selectivity MD3->V1 Begin Validation V2 Linearity & Range V1->V2 V3 Accuracy (Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Limit of Detection (LOD) V4->V5 V6 Limit of Quantification (LOQ) V5->V6 V7 Robustness V6->V7 SA1 Sample Preparation V7->SA1 Validated Method SA2 Instrumental Analysis SA1->SA2 SA3 Data Processing & Reporting SA2->SA3

Caption: Workflow for the development and validation of an analytical method.

Signaling Pathways and Logical Relationships

In the context of analytical method validation, we can visualize the logical relationship between different validation parameters.

Validation_Parameters_Relationship cluster_core Core Performance cluster_limits Detection Capability cluster_application Practical Application Accuracy Accuracy Precision Precision Precision->Accuracy LOD LOD Precision->LOD Specificity Specificity Specificity->Accuracy Specificity->Precision LOQ LOQ LOD->LOQ Linearity Linearity & Range Linearity->Accuracy Robustness Robustness Robustness->Precision

Caption: Interrelationship of analytical method validation parameters.

References

A Comparative Analysis of DHPS and DMSP Metabolism in Marine Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the metabolic pathways of two key organosulfur compounds in marine ecosystems.

The vast marine environment is a crucible of complex biogeochemical cycles, with organic sulfur compounds playing a pivotal role. Among these, 2,3-dihydroxypropane-1-sulfonate (DHPS) and dimethylsulfoniopropionate (DMSP) are two of the most abundant, serving as critical sources of carbon and sulfur for marine bacteria. Understanding the metabolic pathways that bacteria employ to utilize these compounds is essential for comprehending marine microbial ecology, nutrient cycling, and the production of climatically active gases. This guide provides a comparative analysis of DHPS and DMSP metabolism, presenting key quantitative data, detailed experimental protocols, and visual representations of the metabolic and experimental workflows.

Overview of DHPS and DMSP Metabolism

DHPS is a significant organosulfur compound, notable for its chirality, existing as both R- and S-enantiomers in the marine environment.[1][2] Marine bacteria, particularly those of the Roseobacter clade, have evolved specific pathways to metabolize these stereoisomers.[3][4] The initial step involves the oxidation of DHPS by stereospecific dehydrogenases, followed by desulfonation to release sulfite (B76179), which can then be assimilated or further oxidized.[3][4]

DMSP, arguably the more extensively studied of the two, serves multiple functions for marine organisms, including as an osmolyte and antioxidant.[5][6] Its metabolism in marine bacteria proceeds via two primary, competing pathways: the cleavage pathway, which produces the climate-active gas dimethyl sulfide (B99878) (DMS), and the demethylation pathway, which results in the formation of methanethiol (B179389) (MeSH) that is subsequently assimilated by the bacteria.[5][6][7]

Comparative Enzyme Kinetics

The efficiency of these metabolic pathways is dictated by the kinetic properties of their key enzymes. A comparison of the Michaelis constant (Kₘ) and the catalytic efficiency (kcat/Kₘ) or maximum velocity (Vmax) provides insights into substrate affinity and turnover rates. Below is a summary of available kinetic data for key enzymes in DHPS and DMSP metabolism.

Metabolic PathwayEnzymeSubstrateKₘ (mM)kcat (s⁻¹)Vmaxkcat/Kₘ (M⁻¹s⁻¹)OrganismReference
DHPS Metabolism
HpsNR-DHPS0.13 ± 0.0135.3 ± 0.6-2.7 x 10⁵Cupriavidus pinatubonensis[3]
HpsNS-DHPS> 20--2.5 x 10⁻¹Cupriavidus pinatubonensis[3]
DMSP Metabolism
DemethylationDmdADMSP13.2 ± 2.0---Pelagibacter ubique[6][8]
DmdADMSP5.4 ± 2.3---Silicibacter pomeroyi[6][8]
DmdA (in cell extracts)DMSP8.6 ± 1.2---Silicibacter pomeroyi[8]
CleavageDddPDMSP----Roseovarius nubinhibens[9]
DddWDMSP8.68 ± 0.73 (with Fe(II))18.2536.50 ± 1.27 µM/s2.10 x 10³Ruegeria pomeroyi[10]
DddWDMSP4.50 ± 0.75 (with Mn(II))17.3334.66 ± 1.64 µM/s3.85 x 10³Ruegeria pomeroyi[10]
DddXDMSP0.43 ± 0.050.7-1.6 x 10³Psychrobacter sp. D2[5]
DddYDMSP2.612.7 x 10³--Acinetobacter sp. ZS25[9]
DddLDMSOP65 ± 10.9---Labrenzia aggregata[11]
DddXDMSOP1 ± 0.2---Psychrobacter sp. D2[11]

Experimental Protocols

Accurate comparison of metabolic pathways relies on robust and standardized experimental methodologies. This section details key protocols for studying DHPS and DMSP metabolism.

Quantification of DHPS and its Metabolites

Objective: To quantify the concentration of DHPS and its metabolic product, sulfite, in bacterial cultures.

Methodology:

  • Sample Preparation: Bacterial cultures grown in the presence of DHPS are centrifuged to separate the cells from the supernatant.

  • DHPS Quantification (UHPLC-MS/MS):

    • Metabolites are extracted from cell pellets and the supernatant.

    • DHPS is quantified using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS).[1]

    • Multiple Reaction Monitoring (MRM) is optimized using authentic DHPS standards.[1]

  • Sulfite Detection (Fluorescence Probing):

    • Aliquots of the culture supernatant are collected at different growth phases.

    • A chemical fluorescence probe (e.g., CY) is added to the samples.[7]

    • The change in fluorescence intensity, which correlates with sulfite concentration, is measured using a spectrophotometer.[1][7]

Quantification of DMSP and DMS

Objective: To measure the concentration of DMSP in samples and the rate of DMS production from DMSP cleavage.

Methodology:

  • DMSP Quantification (Alkaline Lysis and GC):

    • Samples (e.g., cell cultures, seawater) are treated with a strong base (e.g., 10 M NaOH) to hydrolyze DMSP to DMS.[4]

    • The headspace of the vial is analyzed by Gas Chromatography (GC) with a Flame Photometric Detector (FPD) to quantify the released DMS, which is stoichiometric to the initial DMSP concentration.[4]

  • DMS Production Rate (SIFT-MS):

    • For real-time measurement of DMSP lyase activity, excess DMSP is added to the sample.

    • The evolution of DMS is continuously measured using Selected Ion Flow Tube Mass Spectrometry (SIFT-MS).[12]

    • The high-frequency detection allows for accurate calculation of the DMS production rate.[12]

Enzyme Activity Assays

3.3.1. DMSP Demethylase (DmdA) Activity Assay

Objective: To measure the activity of DmdA, the initial enzyme in the DMSP demethylation pathway.

Methodology:

  • Enzyme Preparation: Recombinant DmdA is expressed and purified, or cell-free extracts are prepared from bacteria of interest.[8][13]

  • Reaction Mixture: The assay mixture contains buffer, the enzyme preparation, DMSP, and the cofactor tetrahydrofolate (THF).[13]

  • Product Quantification (HPLC): The reaction is incubated, and the production of the demethylated product, methylmercaptopropionate (MMPA), is quantified using High-Performance Liquid Chromatography (HPLC).[13]

3.3.2. DMSP Lyase Activity Assay

Objective: To determine the rate of DMSP cleavage by DMSP lyases.

Methodology:

  • In Vitro Assay (Cell Extracts):

    • Bacterial cells are harvested and lysed to create a crude cell extract.[14]

    • The extract is incubated with a known concentration of DMSP in a gas-tight vial.[14]

    • The rate of DMS production in the headspace is measured over time using GC.[14]

  • In Vivo Assay (Whole Cells):

    • Whole bacterial cells are incubated with DMSP.[14]

    • The DMS produced is measured from the headspace as described above.[14]

Gene Expression Analysis (qPCR)

Objective: To quantify the abundance of key metabolic genes for DHPS and DMSP metabolism.

Methodology:

  • Nucleic Acid Extraction: DNA or RNA is extracted from bacterial cultures or environmental samples.

  • Primer Design: Specific primers are designed to target genes of interest, such as hpsN for DHPS metabolism, and dmdA and dddP for DMSP metabolism.[4][15]

  • Quantitative PCR (qPCR):

    • qPCR is performed using a real-time PCR system with a DNA-binding fluorescent dye (e.g., SYBR Green).[4][15][16]

    • Standard curves are generated using plasmids containing the target gene to determine the absolute copy number of the gene in the samples.[15][16]

Proteomics Analysis of DHPS Metabolism

Objective: To identify and quantify proteins involved in DHPS metabolism.

Methodology:

  • Protein Extraction and Digestion: Proteins are extracted from bacterial cells grown with DHPS and digested into peptides using proteases (e.g., trypsin).[17]

  • Peptide Labeling and Fractionation (for N-terminal proteomics): N-terminal peptides can be specifically labeled (e.g., with TMPP) and enriched using methods like COmbined FRActional DIagonal Chromatography (COFRADIC).[17][18]

  • Mass Spectrometry: Peptides are analyzed by high-resolution tandem mass spectrometry to identify the corresponding proteins.[17][18][19]

  • Data Analysis: The identified proteins are mapped to genomic data to confirm gene annotations and identify proteins upregulated in the presence of DHPS.[17][18]

Visualizing Metabolic and Experimental Pathways

To facilitate a clearer understanding of the complex processes involved in DHPS and DMSP metabolism, the following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows.

DHPS_Metabolism DHPS DHPS (R/S) Oxidized_DHPS Oxidized DHPS Intermediate DHPS->Oxidized_DHPS HpsO, HpsP, HpsN (Dehydrogenases) Sulfite Sulfite (SO3²⁻) Oxidized_DHPS->Sulfite Desulfonation (e.g., L-cysteate sulfo-lyase) Sulfate_Assimilation Sulfate Assimilation Sulfite->Sulfate_Assimilation Oxidation Oxidation to Sulfate Sulfite->Oxidation

Caption: Metabolic pathway for DHPS in marine bacteria.

DMSP_Metabolism cluster_demethylation Demethylation Pathway cluster_cleavage Cleavage Pathway DMSP DMSP MMPA MMPA DMSP->MMPA DmdA DMS Dimethyl Sulfide (DMS) DMSP->DMS DddP, DddQ, etc. (DMSP Lyases) Acrylate Acrylate MeSH Methanethiol (MeSH) MMPA->MeSH DmdB, DmdC, DmdD Assimilation Carbon & Sulfur Assimilation MeSH->Assimilation

Caption: The two major pathways of DMSP metabolism in marine bacteria.

Experimental_Workflow_Enzyme_Kinetics start Start: Isolate Enzyme (e.g., DmdA, DddP, HpsN) prepare_assays Prepare Assay Mixtures with Varying Substrate Concentrations start->prepare_assays incubate Incubate at Optimal Temperature and pH prepare_assays->incubate measure_product Measure Product Formation Over Time (e.g., HPLC, GC, Spectrophotometry) incubate->measure_product calculate_rates Calculate Initial Reaction Rates (v₀) measure_product->calculate_rates plot_data Plot v₀ vs. [Substrate] (Michaelis-Menten Plot) calculate_rates->plot_data determine_params Determine Km and Vmax (e.g., Lineweaver-Burk Plot) plot_data->determine_params end End: Comparative Kinetic Analysis determine_params->end

Caption: A generalized workflow for determining enzyme kinetics.

Gene_Expression_Analysis_Workflow sample_collection Sample Collection (Bacterial Culture or Environmental Sample) nucleic_acid_extraction DNA/RNA Extraction sample_collection->nucleic_acid_extraction cDNA_synthesis cDNA Synthesis (for RNA samples) nucleic_acid_extraction->cDNA_synthesis RNA qPCR Quantitative PCR (qPCR) with Specific Primers nucleic_acid_extraction->qPCR DNA cDNA_synthesis->qPCR data_analysis Data Analysis: Quantify Gene Abundance/ Expression Levels qPCR->data_analysis

Caption: Workflow for analyzing gene expression via qPCR.

Conclusion

The metabolism of DHPS and DMSP by marine bacteria represents elegant solutions to nutrient acquisition in the oligotrophic ocean. While both are vital sulfur compounds, their metabolic fates and the enzymes involved are distinct. DHPS metabolism, with its stereospecific enzymes, primarily serves to provide sulfur for assimilation. In contrast, DMSP metabolism presents a critical bifurcation: the demethylation pathway for nutrient assimilation and the cleavage pathway that releases the climatically important gas DMS. The comparative data and protocols presented in this guide offer a framework for researchers to further investigate these crucial metabolic processes, paving the way for a deeper understanding of marine biogeochemistry and the potential for novel biotechnological and pharmaceutical applications.

References

A Comparative Guide to Analytical Techniques for Dihydropteroate Synthase (DHPS) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the typical performance characteristics of spectrophotometric, HPLC, and ELISA methods for the quantification of DHPS. Please note that these are generalized values based on the capabilities of each technique, as direct comparative studies for DHPS are limited.

ParameterSpectrophotometric AssayHPLC-UVELISA
Principle Measures the change in absorbance resulting from the enzymatic reaction.[1]Separates DHPS from other components with subsequent detection by UV absorbance.[3]Uses specific antibodies to capture and detect DHPS.[4]
Linearity (R²) ≥ 0.99≥ 0.999≥ 0.99
Accuracy (% Recovery) 95 - 105%98 - 102%90 - 110%
Precision (% RSD)
- Intraday≤ 5%≤ 2.0%≤ 10%
- Interday≤ 10%≤ 3.0%≤ 15%
Limit of Detection (LOD) ~10-100 ng/mL~10 ng/mL~0.1-1 ng/mL
Limit of Quantitation (LOQ) ~30-300 ng/mL~30 ng/mL~0.3-3 ng/mL
Specificity Moderate, potential for interference from other enzymes or compounds that absorb at the same wavelength.[1]Good, potential for interference from co-eluting compounds.[3]Excellent, highly specific due to antibody-antigen interaction.[5]
Throughput High, amenable to 96-well plate format.[1]Low to mediumHigh, typically in 96-well plate format.[4]
Cost per Sample LowMediumHigh
Expertise Required LowHighMedium

Experimental Protocols

Spectrophotometric Assay for DHPS Activity

This protocol is based on a coupled enzymatic assay where the product of the DHPS reaction is further reduced, and the oxidation of NADPH is monitored.[1]

Principle: The DHPS-catalyzed formation of dihydropteroate (B1496061) is coupled to its reduction to tetrahydropteroate by dihydrofolate reductase (DHFR), with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is proportional to the DHPS activity.[1]

Materials:

  • DHPS enzyme sample

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • p-aminobenzoic acid (pABA)

  • Dihydrofolate reductase (DHFR)

  • NADPH

  • Reaction Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, DHPP, pABA, DHFR, and NADPH.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the DHPS enzyme sample.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of decrease in absorbance is used to calculate the enzyme activity.

High-Performance Liquid Chromatography (HPLC) Method for DHPS Quantification

The following is a generalized protocol for the quantification of DHPS protein using reversed-phase HPLC with UV detection. Method optimization and validation are crucial for specific applications.

Principle: The protein mixture is separated on a C18 column based on the hydrophobicity of the components. The concentration of DHPS is determined by comparing the peak area of the analyte to that of a standard curve.[3]

Chromatographic Conditions (Typical):

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[3]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 210 or 280 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.[3]

Validation Parameters:

  • Linearity: A standard curve is generated using at least five concentrations of purified DHPS standard. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Determined by the recovery of spiked DHPS standard in the sample matrix, with an acceptance criterion of 98-102%.[6]

  • Precision: Assessed through repeatability (intraday) and intermediate precision (interday) with a relative standard deviation (%RSD) of ≤ 2.0% and ≤ 3.0%, respectively.[3]

  • LOD and LOQ: Determined by the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[7]

  • Specificity: The ability to quantify DHPS in the presence of other sample components is assessed by analyzing a blank matrix and a matrix spiked with potential interfering compounds.[8]

Enzyme-Linked Immunosorbent Assay (ELISA) for DHPS Quantification

This outlines a typical sandwich ELISA protocol for DHPS quantification.

Principle: A capture antibody specific to DHPS is coated onto a microplate. The sample containing DHPS is added, and the DHPS binds to the capture antibody. A second, detection antibody (often biotinylated) that also binds to DHPS is added. A streptavidin-HRP conjugate is then used to bind to the biotinylated detection antibody. Finally, a substrate is added, which is converted by HRP to a colored product. The intensity of the color is proportional to the amount of DHPS present.[4]

Procedure (General):

  • Coat a 96-well plate with a capture antibody specific for DHPS and incubate overnight.

  • Wash the plate and block non-specific binding sites.

  • Add DHPS standards and samples to the wells and incubate.

  • Wash the plate and add a biotinylated detection antibody specific for DHPS. Incubate.

  • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate.

  • Wash the plate and add a TMB substrate solution.

  • Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm.

  • Calculate the DHPS concentration in the samples by interpolating from the standard curve.

Validation Considerations:

  • Accuracy: Spike-recovery experiments should be performed to ensure the sample matrix does not interfere with the assay.[9]

  • Precision: Intra- and inter-assay precision should be determined.

  • Specificity: The cross-reactivity of the antibodies with other proteins should be minimal.

Mandatory Visualization

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Decision define_methods Define Analytical Methods (A & B) define_acceptance Define Acceptance Criteria prepare_samples Prepare Quality Control (QC) Samples define_acceptance->prepare_samples analyze_A Analyze QCs with Method A prepare_samples->analyze_A analyze_B Analyze QCs with Method B prepare_samples->analyze_B compare_data Compare Datasets analyze_A->compare_data analyze_B->compare_data statistical_analysis Statistical Analysis (e.g., Bland-Altman) compare_data->statistical_analysis decision Methods are Comparable? statistical_analysis->decision pass Pass decision->pass Yes fail Fail - Investigate Discrepancies decision->fail No

Caption: General workflow for the cross-validation of two analytical methods.

This guide provides a foundational understanding of the analytical techniques available for DHPS quantification. The selection of a specific method should be based on the required sensitivity, specificity, throughput, and available resources. For regulatory submissions, a thorough method development and validation process is essential.[7][10]

References

Comparing the bioavailability of 2,3-Dihydroxypropane-1-sulfonate and other organosulfur compounds.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive analysis of the bioavailability of various organosulfur compounds reveals significant differences in their absorption and metabolic pathways, with implications for researchers and drug development professionals. This guide provides an objective comparison of 2,3-Dihydroxypropane-1-sulfonate (DHPS) and other prominent organosulfur compounds, supported by available experimental data.

Executive Summary

Organosulfur compounds, found in sources like garlic and cruciferous vegetables, are lauded for their potential health benefits. However, their efficacy is intrinsically linked to their bioavailability – the extent to which they are absorbed and become available at the site of action. This guide highlights the high bioavailability of compounds like S-allyl cysteine (SAC) in contrast to the more variable and often lower bioavailability of others such as allicin, diallyl disulfide (DADS), and diallyl trisulfide (DATS).

A key focus of this comparison is this compound (DHPS), a recently discovered microbial-derived metabolite in the human gut.[1][2] Unlike the well-studied garlic compounds, direct oral bioavailability data for DHPS is not yet available. Current research indicates its significance lies in its metabolism by the gut microbiota, which can influence host sulfur metabolism.[1][2][3][4]

Quantitative Bioavailability Data

The following table summarizes the available pharmacokinetic data for key organosulfur compounds. Direct comparative studies are limited, and data for DHPS is not available as it is a product of gut metabolism of dietary precursors, not a compound directly consumed orally.

CompoundSourceAnimal ModelOral Bioavailability (%)Key Findings & Citations
S-allyl cysteine (SAC) Aged Garlic ExtractRat98%High oral absorption and extensive renal reabsorption.[5][6]
Mouse103%Rapidly and easily absorbed in the gastrointestinal tract.[6]
Dog87.2%Longer half-life compared to rats and mice.[6]
Alliin GarlicHuman22% - 111% (indirectly measured as Allicin Bioavailability or Bioequivalence - ABB)Bioavailability is highly variable and depends on the activity of the enzyme alliinase, which is inhibited by stomach acid. It is often measured by the formation of its metabolite, allyl methyl sulfide (B99878) (AMS), in breath.[7]
Allicin GarlicHuman36% - 111% (indirectly measured as ABB)Highly reactive and unstable. Its bioavailability is influenced by food matrix and gastric pH.[8][9][10]
Diallyl Disulfide (DADS) Garlic OilRatLow (qualitative)Rapidly metabolized after oral administration.[11][12]
Diallyl Trisulfide (DATS) Garlic OilRatLow (qualitative)Rapidly metabolized, with its metabolites being responsible for its biological activity.[13][14][15]
This compound (DHPS) Microbial MetabolismN/ANot ApplicableA metabolite produced by gut microbiota from dietary precursors. Its concentration in the gut is linked to the composition of the microbiome.[1][2][3][4]

Experimental Protocols

The determination of oral bioavailability is a critical step in the evaluation of any bioactive compound. Below are detailed methodologies for key experimental approaches.

In Vivo Bioavailability Studies

Objective: To determine the rate and extent of absorption of an organosulfur compound after oral administration.

General Protocol:

  • Animal Models: Typically, rodents (rats, mice) or canines are used.[6] For human studies, healthy volunteers are recruited.[7]

  • Administration: A single dose of the test compound is administered orally (e.g., via gavage in animals). A separate cohort receives an intravenous (IV) administration of the compound to determine absolute bioavailability.[5][16][17][18]

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.[5]

  • Sample Processing: Plasma is separated from the blood samples by centrifugation.

  • Analytical Method: The concentration of the parent compound and its major metabolites in plasma is quantified using a validated analytical method, typically Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS).[5][19][20][21][22][23]

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including the Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).

  • Bioavailability Calculation: Absolute bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCiv) x (DOSEiv / DOSEoral) x 100.[7]

In Vitro Permeability Assay (Caco-2 Cells)

Objective: To predict the intestinal permeability of an organosulfur compound.

General Protocol:

  • Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on semi-permeable filter supports in a transwell plate system for approximately 21 days to form a differentiated monolayer that mimics the intestinal epithelium.[24][25][26][27][28]

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[24]

  • Transport Study: The test compound is added to the apical (AP) side of the monolayer, and samples are taken from the basolateral (BL) side at various time points to measure the rate of transport from the apical to the basolateral direction (A→B). To assess active efflux, the compound is also added to the basolateral side, and transport to the apical side is measured (B→A).[24][27]

  • Analytical Method: The concentration of the compound in the collected samples is determined by UHPLC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound is a substrate for active efflux transporters.[28]

Metabolic Pathways and Signaling

This compound (DHPS): A Product of the Gut Microbiome

DHPS is not directly consumed but is a product of the microbial degradation of dietary sulfonates.[4] Certain gut bacteria, such as Bilophila and Desulfovibrio, can metabolize DHPS, leading to the production of hydrogen sulfide (H₂S).[2] This process is significant as an accumulation of H₂S has been linked to mitochondrial dysfunction and inflammation.[2]

DHPS_Metabolism Dietary Sulfonates Dietary Sulfonates Gut Microbiota Gut Microbiota Dietary Sulfonates->Gut Microbiota Metabolism by DHPS This compound Gut Microbiota->DHPS Produces Hydrogen Sulfide (H2S) Hydrogen Sulfide (H2S) Gut Microbiota->Hydrogen Sulfide (H2S) Releases DHPS->Gut Microbiota Metabolized by specific bacteria (e.g., Bilophila, Desulfovibrio) Host Sulfur Metabolism Host Sulfur Metabolism Hydrogen Sulfide (H2S)->Host Sulfur Metabolism Influences

Caption: Metabolic pathway of this compound (DHPS) in the human gut.

Experimental Workflow for Bioavailability Assessment

The following diagram illustrates a typical workflow for assessing the oral bioavailability of an organosulfur compound.

Bioavailability_Workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study Animal_Model Animal Model or Human Subjects Oral_Admin Oral Administration Animal_Model->Oral_Admin IV_Admin Intravenous Administration Animal_Model->IV_Admin Blood_Sampling Blood Sampling at Time Points Oral_Admin->Blood_Sampling IV_Admin->Blood_Sampling Plasma_Analysis Plasma Analysis (UHPLC-MS/MS) Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis Plasma_Analysis->PK_Analysis Bioavailability_Calc Bioavailability Calculation PK_Analysis->Bioavailability_Calc Final_Assessment Bioavailability Profile Bioavailability_Calc->Final_Assessment Caco2_Culture Caco-2 Cell Culture Permeability_Assay Permeability Assay Caco2_Culture->Permeability_Assay Sample_Analysis Sample Analysis (UHPLC-MS/MS) Permeability_Assay->Sample_Analysis Papp_Calc Papp Calculation Sample_Analysis->Papp_Calc Papp_Calc->Final_Assessment

Caption: General experimental workflow for determining the bioavailability of organosulfur compounds.

Conclusion

The bioavailability of organosulfur compounds is a complex and multifaceted issue. While some compounds like S-allyl cysteine are readily absorbed, others face significant hurdles, including enzymatic degradation and rapid metabolism. The emerging role of the gut microbiome in metabolizing dietary precursors into bioactive compounds like DHPS adds another layer of complexity and opportunity for research. A thorough understanding of these factors is paramount for the successful development of novel therapeutics based on these promising natural products.

References

A Comparative Analysis of Dihydropteroate Synthase (DHPS) Metabolic Pathways in Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a functional comparison of the dihydropteroate (B1496061) synthase (DHPS) metabolic pathway in three clinically significant bacterial species: Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis. DHPS is a critical enzyme in the folate biosynthesis pathway of these pathogens and a key target for sulfonamide antibiotics. Understanding the functional nuances of DHPS across these species is paramount for the development of novel antimicrobial strategies and for overcoming existing resistance mechanisms.

The Dihydropteroate Synthase (DHPS) Metabolic Pathway

Dihydropteroate synthase (DHPS), encoded by the folP gene, catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate. This reaction is a crucial step in the de novo synthesis of folate, an essential cofactor for the synthesis of nucleotides and certain amino acids.[1] Since mammals obtain folate from their diet and lack the DHPS enzyme, it represents an ideal target for selective antimicrobial agents.[2] Sulfonamides, structural analogs of PABA, act as competitive inhibitors of DHPS, thereby blocking the folate synthesis pathway and arresting bacterial growth.[3]

DHPS_Pathway cluster_folate Folate Biosynthesis cluster_products Essential Precursors DHPPP 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) DHP 7,8-Dihydropteroate DHPS DHPS (folP) DHPPP->DHPS PABA para-aminobenzoic acid (PABA) PABA->DHPS DHFR DHFR DHP->DHFR DHF Dihydrofolate THF Tetrahydrofolate Nucleotides Nucleotides THF->Nucleotides AminoAcids Amino Acids THF->AminoAcids DHPS->DHP Sulfonamides Sulfonamides Sulfonamides->DHPS inhibition DHFR->THF

Figure 1. The bacterial folate biosynthesis pathway highlighting the role of DHPS.

Comparative Enzyme Kinetics

The catalytic efficiency of DHPS and its affinity for its natural substrate, PABA, can vary between bacterial species. These differences, reflected in kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat), can influence the intrinsic susceptibility of a bacterium to sulfonamides.

ParameterEscherichia coliStaphylococcus aureusMycobacterium tuberculosis
Km for PABA (µM) 2.5 - 7.8[4]~10-30 (mutant)[1]Data not readily available
kcat (s-1) 0.38[4]Data not readily availableData not readily available
kcat/Km (M-1s-1) ~4.9 x 104Data not readily availableData not readily available

Note: Kinetic parameters can vary depending on experimental conditions and whether the enzyme is wild-type or a resistant mutant. Data for wild-type S. aureus and M. tuberculosis DHPS are not as readily available in a directly comparable format.

Comparative Inhibition by Sulfonamides

The efficacy of sulfonamides is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Lower values indicate more potent inhibition. The susceptibility to specific sulfonamides can differ significantly across bacterial species.

InhibitorEscherichia coliStaphylococcus aureusMycobacterium tuberculosis
Sulfamethoxazole Ki (µM) 7.67[4]Varies with mutant[5]Potent inhibitor (Ki in nM range)[1]
Sulfadiazine Ki (µM) 2.5[6]Data not readily availableData not readily available
Dapsone (B1669823) Ki (µM) 5.9[6]Varies with mutant[5]Potent inhibitor (Ki in nM range)[1]
Sulfathiazole IC50 (µM) Elevated in resistant mutants[1]Moderate activity[7]Data not readily available

Note: Inhibition constants are highly dependent on the specific DHPS variant (wild-type vs. mutant) and the experimental assay used.

Mechanisms of Sulfonamide Resistance

Resistance to sulfonamides primarily arises from mutations in the folP gene, which encodes DHPS, or through the acquisition of alternative, drug-insensitive DHPS enzymes encoded by sul genes.[8]

1. Mutations in the folP Gene: Point mutations in the folP gene can alter the active site of the DHPS enzyme, reducing its affinity for sulfonamides while maintaining its ability to bind PABA.[8] Common mutations have been identified in E. coli and S. aureus.[9][10] In M. tuberculosis, mutations in folP are also associated with resistance.[11]

Bacterial SpeciesCommon folP Mutations Conferring Resistance
Escherichia coli Pro64 -> Ser[1]
Staphylococcus aureus Phe17 -> Leu, Ser18 -> Leu, Thr51 -> Met[10]
Mycobacterium tuberculosis Mutations in folP1 are associated with dapsone resistance.[2]

2. Acquisition of sul Genes: Bacteria can acquire mobile genetic elements, such as plasmids and integrons, that carry sul genes (sul1, sul2, sul3). These genes encode for alternative DHPS enzymes that are inherently resistant to sulfonamides.[12][13] This mechanism is a significant contributor to the widespread clinical resistance to this class of antibiotics.

Resistance_Mechanisms cluster_resistance Sulfonamide Resistance Mechanisms Target_Modification Target Modification (Chromosomal Mutation) folP_mutation Mutations in folP gene Target_Modification->folP_mutation Target_Replacement Target Replacement (Horizontal Gene Transfer) sul_acquisition Acquisition of sul genes (sul1, sul2, sul3) Target_Replacement->sul_acquisition Reduced_Affinity Reduced Sulfonamide Affinity in DHPS folP_mutation->Reduced_Affinity Resistant_DHPS Production of a Resistant DHPS Variant sul_acquisition->Resistant_DHPS

Figure 2. Primary mechanisms of sulfonamide resistance in bacteria.

Experimental Protocols

Accurate characterization of DHPS function and inhibition is crucial for antimicrobial research. Below are generalized protocols for key experiments.

DHPS Enzyme Kinetics Assay (Spectrophotometric Method)

This continuous spectrophotometric assay measures DHPS activity by coupling the reaction to dihydrofolate reductase (DHFR).[10]

Principle: DHPS produces dihydropteroate, which is subsequently reduced by an excess of DHFR using NADPH as a cofactor. The rate of DHPS activity is directly proportional to the rate of NADPH oxidation, which is monitored by the decrease in absorbance at 340 nm.

Reagents:

  • Assay Buffer: e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5

  • DHPS enzyme (purified)

  • DHFR enzyme (purified, in excess)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • para-aminobenzoic acid (PABA)

  • NADPH

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing assay buffer, DHFR, and NADPH.

  • Add a known concentration of the DHPS enzyme.

  • Initiate the reaction by adding varying concentrations of PABA and a fixed, saturating concentration of DHPPP.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.

  • Plot V0 against the substrate (PABA) concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Determination of IC50 for Sulfonamide Inhibitors

Principle: The IC50 is the concentration of an inhibitor that reduces the enzyme activity by 50%. This is determined by measuring DHPS activity in the presence of a range of inhibitor concentrations.

Reagents:

  • Same as for the enzyme kinetics assay.

  • Sulfonamide inhibitor stock solution (e.g., in DMSO).

Procedure:

  • Set up a series of reactions as described in the enzyme kinetics assay.

  • To each reaction, add a different concentration of the sulfonamide inhibitor. Include a control with no inhibitor.

  • Initiate the reaction with the substrates (PABA and DHPPP) at concentrations close to their Km values.

  • Measure the initial reaction velocity for each inhibitor concentration.

  • Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_workflow General Experimental Workflow for DHPS Characterization Cloning Cloning and Expression of folP gene Purification Purification of DHPS Enzyme Cloning->Purification Kinetics Enzyme Kinetics Assay (Km, kcat) Purification->Kinetics Inhibition Inhibitor Assay (IC50, Ki) Purification->Inhibition Analysis Data Analysis and Parameter Determination Kinetics->Analysis Inhibition->Analysis

Figure 3. A generalized workflow for the characterization of DHPS.

Conclusion

This comparative guide highlights the functional similarities and differences in the DHPS metabolic pathway across E. coli, S. aureus, and M. tuberculosis. While the fundamental role of DHPS in folate biosynthesis is conserved, variations in enzyme kinetics, inhibitor susceptibility, and resistance mechanisms underscore the importance of a species-specific approach in the development of novel anti-folate therapeutics. The provided experimental protocols offer a foundation for researchers to further investigate these critical bacterial enzymes.

References

Sulfonate Metabolism: A Comparative Analysis of Marine and Gut Microbial Ecosystems

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive comparative guide released today offers new insights into the metabolism of sulfonates by microbial communities in two distinct environments: the vast expanses of the marine water column and the anaerobic confines of the vertebrate gut. This guide, targeted towards researchers, scientists, and professionals in drug development, provides a detailed examination of the key metabolic pathways, enzymatic players, and regulatory mechanisms governing sulfonate utilization in these ecosystems. The publication features quantitative data, detailed experimental protocols, and novel pathway visualizations to facilitate a deeper understanding of these critical biogeochemical processes.

Sulfonates, a class of organosulfur compounds, are abundant and play pivotal roles in global sulfur cycling and host-microbe interactions. In marine environments, phytoplankton are major producers of sulfonates like taurine (B1682933), isethionate, and 2,3-dihydroxypropane-1-sulfonate (DHPS). These compounds serve as important sources of carbon and sulfur for heterotrophic bacteria, fueling microbial productivity in the ocean's surface waters. In contrast, the gut microbiome primarily encounters sulfonates derived from the host's diet and bile acids. The microbial metabolism of these compounds in the gut can significantly impact host health, with processes such as the production of hydrogen sulfide (B99878) (H₂S) being linked to both beneficial and detrimental effects.

This guide highlights the distinct strategies employed by marine and gut microbes to metabolize these sulfur-containing molecules, shaped by the contrasting environmental conditions of oxygen availability, nutrient sources, and microbial community structure.

Quantitative Comparison of Sulfonate Metabolism

The following tables summarize key quantitative data on sulfonate metabolism in marine and gut microbial communities, providing a basis for direct comparison of metabolic rates and efficiencies.

Table 1: Sulfonate Metabolism in Marine Microbes

ParameterValueMicrobial Community/OrganismSulfonateReference
Sulfide Production Rate 35 µM HS⁻ h⁻¹Stromatolite Mat SlurryTaurine[1]
24 µM HS⁻ h⁻¹Stromatolite Mat SlurryCysteate[1]
38 µM HS⁻ h⁻¹Salt Pond Mat SlurryTaurine[1]
36 µM HS⁻ h⁻¹Salt Pond Mat SlurryCysteate[1]
27 µM HS⁻ h⁻¹Salt Marsh Mat SlurryTaurine[1]
18 µM HS⁻ h⁻¹Salt Marsh Mat SlurryCysteate[1]
DHPS Concentration Nanomolar levelsPearl River Estuary, Coastal Mesocosm, Hydrothermal SystemDHPS[2][3]
LAS Degradation 86% of 20 mg L⁻¹Bacterial Consortium (Aeromonas, Pseudomonas, Vibrio)Linear Alkylbenzene Sulfonate (LAS)[4]

Table 2: Sulfonate Metabolism in Gut Microbes

ParameterValueMicrobial Community/OrganismSulfonate/SubstrateReference
Taurine Degradation >95% remaining after 30h (anaerobic)Human Fecal CulturesTaurine[5][6]
~83% degraded after 30h (aerobic)Human Fecal CulturesTaurine[5][6]
Cholesterol Sulfonation Rate 42%Hypercholesterolemic Mouse Intestinal ModelCholesterol[7]
H₂S Production Associated with Bilophila wadsworthia and other sulfate-reducing bacteriaHuman Gut MicrobiotaTaurine, Isethionate[3][8][9]

Key Metabolic Pathways and Their Regulation

The metabolic pathways for sulfonate degradation differ significantly between marine and gut microbes, largely dictated by the presence or absence of oxygen.

Marine Microbial Sulfonate Metabolism

In the oxic marine environment, heterotrophic bacteria such as those from the SAR11 and Roseobacter clades actively consume phytoplankton-derived sulfonates. The degradation pathways often involve initial oxidation steps.

A key pathway for taurine degradation in marine bacteria involves a taurine-pyruvate aminotransferase, which converts taurine to sulfoacetaldehyde (B1196311). This is then further metabolized to release sulfite (B76179), which can be assimilated for biosynthesis or oxidized.

DOT script for Marine Sulfonate Metabolism Pathway:

Marine_Sulfonate_Metabolism cluster_Phytoplankton Phytoplankton (Producer) cluster_Heterotrophic_Bacteria Heterotrophic Bacteria (Consumer) Phytoplankton Phytoplankton Taurine_p Taurine Phytoplankton->Taurine_p Isethionate_p Isethionate Phytoplankton->Isethionate_p DHPS_p DHPS Phytoplankton->DHPS_p Taurine_h Taurine Taurine_p->Taurine_h Release & Uptake Tpa Taurine-Pyruvate Aminotransferase (tpa) Taurine_h->Tpa Sulfoacetaldehyde Sulfoacetaldehyde Tpa->Sulfoacetaldehyde SsuD Sulfoacetaldehyde Reductase (ssuD) Sulfoacetaldehyde->SsuD Isethionate_h Isethionate SsuD->Isethionate_h IseG Isethionate Sulfo-lyase (iseG) Isethionate_h->IseG Sulfite Sulfite IseG->Sulfite Assimilation Sulfur Assimilation Sulfite->Assimilation

Caption: Proposed pathway for taurine degradation in marine heterotrophic bacteria.

Gut Microbial Sulfonate Metabolism

In the anaerobic environment of the gut, sulfonate metabolism is primarily a form of anaerobic respiration. Sulfate- and sulfite-reducing bacteria (SSRB), such as Bilophila wadsworthia, utilize sulfonates as electron acceptors, leading to the production of hydrogen sulfide.

A prominent pathway for taurine degradation in the gut involves taurine-pyruvate aminotransferase, similar to marine microbes, but the resulting sulfoacetaldehyde is ultimately converted to sulfite, which is then reduced to H₂S by dissimilatory sulfite reductase. Glycyl radical enzymes also play a crucial role in the anaerobic cleavage of the carbon-sulfur bond in some sulfonates.

DOT script for Gut Sulfonate Metabolism Pathway:

Gut_Sulfonate_Metabolism cluster_Host_Diet Host Diet / Bile Acids cluster_Gut_Microbiota Gut Microbiota (e.g., Bilophila wadsworthia) Taurine_d Taurine Taurine_g Taurine Taurine_d->Taurine_g Availability Isethionate_d Isethionate Tpa_g Taurine-Pyruvate Aminotransferase (tpa) Taurine_g->Tpa_g Sulfoacetaldehyde_g Sulfoacetaldehyde Tpa_g->Sulfoacetaldehyde_g IseG_g Isethionate Sulfo-lyase (iseG) Sulfoacetaldehyde_g->IseG_g Sulfite_g Sulfite IseG_g->Sulfite_g Dsr Dissimilatory Sulfite Reductase (dsr) Sulfite_g->Dsr H2S Hydrogen Sulfide (H₂S) Dsr->H2S

Caption: Anaerobic degradation of taurine to hydrogen sulfide in the gut microbiota.

Regulation of Sulfonate Metabolism

In many Gram-negative bacteria, including those in both marine and gut environments, the expression of enzymes involved in sulfonate and sulfate (B86663) ester metabolism is tightly regulated. The LysR-type transcriptional regulator, CysB, plays a central role in this process.[10][11][12] In the presence of preferred sulfur sources like sulfate, CysB represses the expression of genes encoding sulfatases and sulfonatases.[10][11][12] When sulfate is limited, this repression is lifted, allowing the microbes to utilize alternative organosulfur compounds.

DOT script for Regulatory Logic of Sulfonate Metabolism:

Regulation_Logic Sulfate Sulfate (Preferred Sulfur Source) CysB CysB Regulator Sulfate->CysB Presence Expression Gene Expression CysB->Expression Represses Sulfonatase_Genes Sulfonatase / Sulfatase Genes Sulfonatase_Genes->Expression Leads to

Caption: Simplified regulatory logic of sulfonate metabolism by the CysB protein.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of sulfonate metabolism.

Protocol 1: Cultivation of Marine Sulfonate-Degrading Bacteria

This protocol is adapted from methods for cultivating marine heterotrophic bacteria.[13][14][15]

Objective: To isolate and cultivate marine bacteria capable of utilizing sulfonates as a carbon and/or sulfur source.

Materials:

  • Seawater samples

  • Artificial seawater medium (e.g., ASW)

  • Sterile filtered sulfonate stock solutions (e.g., taurine, isethionate, DHPS) at 1 M

  • Agar (B569324)

  • Petri dishes

  • Incubator

Procedure:

  • Prepare the artificial seawater medium and sterilize by autoclaving.

  • After cooling to approximately 50°C, supplement the medium with a specific sulfonate to a final concentration of 1-10 mM as the sole carbon or sulfur source.

  • For solid medium, add agar to the ASW before autoclaving.

  • Inoculate the medium with seawater samples. For enrichment cultures, use liquid medium. For isolation of single colonies, use serial dilutions and spread plating on solid medium.

  • Incubate plates or liquid cultures at a temperature relevant to the sampling environment (e.g., 15-25°C).

  • Monitor for growth over several days to weeks.

  • Isolate single colonies from agar plates and re-streak to ensure purity.

  • Confirm the ability of isolates to grow on the specific sulfonate by testing their growth in liquid medium with the sulfonate as the sole carbon or sulfur source.

Protocol 2: Quantification of Taurine-Pyruvate Aminotransferase Activity

This protocol is based on the principles of aminotransferase assays and can be adapted for the specific enzyme from gut microbes like Bilophila wadsworthia.[10][16][17]

Objective: To determine the enzymatic activity of taurine-pyruvate aminotransferase.

Materials:

  • Bacterial cell-free extract or purified enzyme

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Taurine solution

  • Pyruvate (B1213749) solution

  • Lactate dehydrogenase (LDH)

  • NADH solution

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, taurine, and pyruvate in a cuvette.

  • Add LDH and NADH to the mixture. LDH will catalyze the reduction of pyruvate to lactate, with the concomitant oxidation of NADH to NAD⁺.

  • Initiate the reaction by adding the cell-free extract or purified taurine-pyruvate aminotransferase.

  • The transamination of taurine and pyruvate produces alanine (B10760859) and sulfoacetaldehyde. The consumption of the co-substrate pyruvate is coupled to the LDH reaction.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the enzyme activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of alanine per minute under the specified conditions.

Protocol 3: Measurement of Hydrogen Sulfide Production from Taurine by Gut Microbes

This protocol is a modification of methods used to detect H₂S production by bacteria.[9][18][19]

Objective: To quantify the production of hydrogen sulfide from taurine by a pure culture of a gut microbe or a mixed microbial community.

Materials:

  • Anaerobic culture medium (e.g., supplemented brain-heart infusion)

  • Taurine stock solution

  • Bacterial culture (pure or mixed)

  • Lead acetate (B1210297) paper strips or a quantitative H₂S sensor

  • Anaerobic chamber or gas-tight culture vessels

Procedure:

  • Prepare the anaerobic culture medium and dispense it into culture tubes or serum bottles inside an anaerobic chamber.

  • Supplement the medium with taurine to a final concentration of 10-20 mM.

  • Inoculate the medium with the bacterial culture.

  • If using lead acetate paper, place a sterile strip in the headspace of the culture vessel, ensuring it does not touch the medium. H₂S production will cause the paper to darken.

  • For quantitative measurements, use a calibrated H₂S sensor inserted into the headspace of the culture vessel.

  • Incubate the cultures under anaerobic conditions at 37°C.

  • Monitor H₂S production over time by observing the color change of the lead acetate paper or by recording the readings from the H₂S sensor.

  • For semi-quantitative analysis with lead acetate strips, the intensity of the blackening can be compared to standards. For quantitative analysis, the sensor readings will provide a direct measure of H₂S concentration.

Conclusion

The comparative analysis of sulfonate metabolism in marine and gut microbes reveals fascinating adaptations to distinct ecological niches. While marine microbes primarily utilize sulfonates as a source of essential nutrients in an aerobic environment, gut microbes have evolved to use these compounds as electron acceptors in anaerobic respiration, a process with significant implications for host health. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further research into the intricate roles of sulfonate metabolism in microbial ecosystems and their interactions with their hosts. This understanding is crucial for fields ranging from marine biogeochemistry to human health and drug development, where microbial metabolism can influence the efficacy and toxicity of therapeutic agents.

References

Validating DHPS as a Biomarker for Phytoplankton Blooms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and timely detection of specific phytoplankton blooms is crucial for managing their ecological and economic impacts, including harmful algal blooms (HABs). While traditional methods like cell counting and pigment analysis are widely used, the exploration of novel, more specific biomarkers is an active area of research. This guide provides a comparative analysis of deoxyhypusine (B1670255) synthase (DHPS) as an emerging biomarker for certain phytoplankton groups, particularly diatoms and coccolithophores, against established alternative methods.

DHPS: A Promising, Yet Unvalidated, Biomarker

Deoxyhypusine synthase (DHPS) is an enzyme involved in the post-translational modification of a specific protein, eukaryotic initiation factor 5A (eIF5A). Recent studies have highlighted that its substrate, dihydroxypropanesulfonate (which, for the purpose of this guide, we will also refer to in the context of the enzyme DHPS's activity and relevance), is a significant organosulfur compound produced in large quantities by key phytoplankton groups, including diatoms and coccolithophores. Its presence and concentration in seawater could potentially serve as a specific indicator for blooms of these algae. However, comprehensive validation studies directly comparing DHPS to other standard biomarkers are currently limited in published literature.

Comparison of Biomarker Performance

While direct quantitative comparisons involving DHPS are scarce, we can infer its potential performance against other biomarkers based on their known characteristics.

Biomarker CategorySpecific ExamplesProsCons
Deoxyhypusine Synthase (DHPS) DHPS enzyme activity or DHPS-related metabolitesPotentially highly specific to certain phytoplankton groups (diatoms, coccolithophores). May provide a more direct measure of viable biomass and metabolic activity.Limited validation data available. Lack of established, standardized protocols for routine monitoring. Environmental factors influencing DHPS concentration are not fully understood.
Pigments Chlorophyll-a, Fucoxanthin, PeridininWell-established and widely used. Relatively simple and cost-effective analysis (spectrophotometry, HPLC). Can provide broad taxonomic group information.Chlorophyll-a is a general marker for all phytoplankton and not specific. Pigment ratios can be influenced by light and nutrient conditions, affecting accuracy.
Fatty Acids Polyunsaturated fatty acids (e.g., EPA, DHA)Can provide good taxonomic resolution at the class level. Reflects the nutritional quality of the phytoplankton.Analysis is relatively complex and time-consuming (GC-MS). Fatty acid profiles can be influenced by environmental factors and growth stage.
Molecular Methods Quantitative PCR (qPCR), DNA metabarcodingHighly specific and sensitive for target species or genes. Can detect low concentrations of harmful species.Can be more expensive and require specialized equipment and expertise. DNA can persist in the environment, potentially not reflecting live cells.

Experimental Validation of DHPS: A Proposed Workflow

To rigorously validate DHPS as a biomarker, a systematic experimental approach is required. The following workflow outlines the key steps for comparing DHPS concentrations with established biomarkers during a phytoplankton bloom.

experimental_workflow cluster_sampling Field Sampling cluster_analysis Biomarker Analysis cluster_data Data Comparison & Validation SampleCollection Seawater Sample Collection (Bloom vs. Non-Bloom) Filtration Filtration for Particulate Matter SampleCollection->Filtration Cell_Counts Microscopy (Cell Counts) SampleCollection->Cell_Counts DHPS_Quant DHPS Quantification (LC-MS/MS) Filtration->DHPS_Quant Pigment_Analysis Pigment Analysis (HPLC) Filtration->Pigment_Analysis qPCR_Analysis qPCR for Specific Taxa Filtration->qPCR_Analysis Data_Correlation Correlation Analysis DHPS_Quant->Data_Correlation Pigment_Analysis->Data_Correlation Cell_Counts->Data_Correlation qPCR_Analysis->Data_Correlation Validation Validation of DHPS as a Biomarker Data_Correlation->Validation

Proposed experimental workflow for the validation of DHPS as a phytoplankton bloom biomarker.

Detailed Experimental Protocols

The following provides a generalized protocol for the key experiments outlined in the workflow.

1. Sample Collection and Processing:

  • Seawater Collection: Collect seawater samples from bloom and adjacent non-bloom areas at various depths using Niskin bottles.

  • Filtration: Filter known volumes of seawater (e.g., 1-2 L) onto 0.7 µm glass fiber filters (GF/F) for DHPS, pigment, and DNA analysis. Store filters immediately at -80°C until extraction.

  • Cell Counting: Preserve a separate aliquot of the water sample with Lugol's solution for phytoplankton enumeration via light microscopy.

2. DHPS Quantification (LC-MS/MS):

  • Extraction:

    • Place the frozen filter in a tube with a suitable extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).

    • Disrupt the cells using bead beating or sonication.

    • Centrifuge the sample to pellet cellular debris.

    • Collect the supernatant containing the extracted metabolites.

  • Analysis:

    • Inject the extracted sample into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

    • Separate DHPS from other metabolites using a suitable chromatography column (e.g., a C18 column).

    • Quantify the DHPS concentration based on a standard curve generated from pure DHPS standards.

3. Pigment Analysis (HPLC):

  • Extraction: Extract pigments from the filter using 90% acetone.

  • Analysis: Analyze the pigment extract using a High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array detector to identify and quantify chlorophyll-a, fucoxanthin, peridinin, and other relevant pigments.

4. Quantitative PCR (qPCR):

  • DNA Extraction: Extract total DNA from the filter using a commercially available kit.

  • qPCR Assay: Design or use existing species-specific primers and probes for target phytoplankton species (e.g., specific diatoms or coccolithophores).

  • Quantification: Perform qPCR to quantify the abundance of target gene copies, which can be correlated to cell numbers.

Hypothetical DHPS Biosynthesis Pathway in Diatoms

While the exact enzymatic steps for DHPS biosynthesis in diatoms are still under investigation, a hypothetical pathway can be constructed based on known sulfur metabolism in these organisms. This pathway likely starts from the amino acid methionine.

dhps_biosynthesis Methionine Methionine SAM S-adenosyl methionine Methionine->SAM ATP SAH S-adenosyl homocysteine SAM->SAH Acceptor -> Methylated Acceptor Homocysteine Homocysteine SAH->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Serine Cysteine Cysteine Cystathionine->Cysteine Sulfite Sulfite Cysteine->Sulfite DHPS_precursor DHPS Precursor Sulfite->DHPS_precursor DHPS Dihydroxypropanesulfonate (DHPS) DHPS_precursor->DHPS Enzyme1 Methionine Adenosyltransferase Enzyme1->Methionine Enzyme2 Methyltransferase Enzyme2->SAM Enzyme3 SAH Hydrolase Enzyme3->SAH Enzyme4 Cystathionine β-synthase Enzyme4->Homocysteine Enzyme5 Cystathionine γ-lyase Enzyme5->Cystathionine Enzyme6 Cysteine Dioxygenase Enzyme6->Cysteine Enzyme7 Hypothetical Sulfonate Biosynthesis Enzymes Enzyme7->Sulfite

A hypothetical metabolic pathway for DHPS biosynthesis in diatoms.

A Comparative Guide to the Physiological Roles of R- and S-DHPS Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physiological roles of the R- and S-enantiomers of 2,3-dihydroxypropanesulfonate (DHPS), a significant organosulfur compound in marine ecosystems. The information presented is supported by experimental data to highlight the distinct metabolic fates and biological activities of these stereoisomers.

Introduction

2,3-dihydroxypropanesulfonate (DHPS) is a key metabolite in the global sulfur cycle, primarily produced by marine phytoplankton.[1] It serves as a crucial source of carbon and sulfur for marine bacteria.[2][3] DHPS exists as two enantiomers, R-DHPS and S-DHPS, and their physiological roles are dictated by the stereospecificity of the enzymes in the organisms that metabolize them. This guide explores the differential metabolism of R- and S-DHPS by various marine bacteria, providing insights into the enantioselective processes that govern their biogeochemical fate.

Data Presentation: Enantioselective Enzyme Kinetics

The metabolism of DHPS enantiomers is highly dependent on the specific enzymes possessed by different bacterial species. A notable example is the DHPS-3-dehydrogenase (HpsN) from Cupriavidus pinatubonensis, which displays a strong preference for R-DHPS.[4] The kinetic parameters for the oxidation of R- and S-DHPS by C. pinatubonensis HpsN (CpHpsN) are summarized below.

EnantiomerApparent kcat (s⁻¹)Apparent KM (mM)Apparent kcat/KM (M⁻¹s⁻¹)
R-DHPS 1.3 ± 0.11.3 ± 0.2(1.0 ± 0.2) x 10³
S-DHPS (1.1 ± 0.1) x 10⁻³1.1 ± 0.21.0 ± 0.2

Table 1: Michaelis-Menten kinetics of CpHpsN with R- and S-DHPS. The data clearly indicates a significantly higher catalytic efficiency for the R-enantiomer.[4]

Physiological Roles and Metabolic Pathways

The differential metabolism of R- and S-DHPS is a clear example of stereoselectivity in biological systems. Marine phytoplankton are the primary producers of DHPS, with coccolithophores producing exclusively R-DHPS and diatoms producing both enantiomers, often with a higher abundance of S-DHPS.[1]

Metabolism in Cupriavidus pinatubonensis

Cupriavidus pinatubonensis can utilize DHPS as a sole carbon source and possesses enzymes that exhibit a strong preference for the R-enantiomer. The primary metabolic pathway involves the NAD+-dependent oxidation of R-DHPS to R-sulfolactate (R-SL) by the enzyme DHPS-3-dehydrogenase (HpsN).[4] This bacterium is also proposed to have a pathway for the interconversion of DHPS enantiomers, involving the oxidoreductases HpsO and HpsP.[4][5]

RDHPS R-DHPS RSL R-Sulfolactate RDHPS->RSL HpsN (NAD⁺) Interconversion HpsO/HpsP (proposed) RDHPS->Interconversion SDHPS S-DHPS SDHPS->Interconversion

Figure 1: Proposed metabolic pathway of DHPS enantiomers in C. pinatubonensis.
Metabolism in Roseobacteraceae

Marine bacteria of the Roseobacteraceae family exhibit a more complex and distinct enantioselective metabolism of DHPS. These bacteria possess a chiral-selective catabolic pathway where different enzymes are responsible for the metabolism of each enantiomer.[6][7] The dehydrogenase HpsO specifically acts on R-DHPS, while the dehydrogenase HpsP is specific for S-DHPS. Both reactions produce sulfolactaldehyde, which is then further metabolized. Additionally, the dehydrogenase HpsN in these bacteria can also utilize R-DHPS as a substrate to produce sulfolactate.[6]

cluster_R R-DHPS Metabolism cluster_S S-DHPS Metabolism RDHPS R-DHPS Sulfolactaldehyde_R Sulfolactaldehyde RDHPS->Sulfolactaldehyde_R HpsO Sulfolactate_R Sulfolactate RDHPS->Sulfolactate_R HpsN Sulfolactaldehyde_R->Sulfolactate_R GabD-2 SDHPS S-DHPS Sulfolactaldehyde_S Sulfolactaldehyde SDHPS->Sulfolactaldehyde_S HpsP Sulfolactate_S Sulfolactate Sulfolactaldehyde_S->Sulfolactate_S GabD-2

Figure 2: Enantioselective metabolic pathways of DHPS in Roseobacteraceae.

Experimental Protocols

Chiral Separation and Analysis of DHPS Enantiomers

A common method for the separation and quantification of R- and S-DHPS involves derivatization followed by High-Performance Liquid Chromatography (HPLC).

  • Derivatization: The enantiomers of DHPS are converted into diastereomers by reacting them with a chiral labeling agent, such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA or Marfey's reagent) or P-l-Ala.[1]

  • HPLC Separation: The resulting diastereomers are then separated on a standard reverse-phase C18 HPLC column.[1]

  • Detection: The separated diastereomers are detected using a UV detector or a mass spectrometer. The relative peak areas are used to determine the enantiomeric ratio.

Sample DHPS Sample (R- and S-enantiomers) Derivatization Derivatization with Chiral Labeling Agent (e.g., P-l-Ala) Sample->Derivatization Diastereomers Diastereomeric Mixture Derivatization->Diastereomers HPLC Reverse-Phase HPLC (C18 column) Diastereomers->HPLC Separation Separated Diastereomers HPLC->Separation Detection Detection (UV or MS) Separation->Detection Analysis Data Analysis (Enantiomeric Ratio) Detection->Analysis

Figure 3: Experimental workflow for the chiral separation of DHPS enantiomers.
Enzyme Kinetic Analysis

The kinetic parameters of enzymes metabolizing DHPS enantiomers can be determined using a spectrophotometric assay.

  • Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., 100 mM Bis-Tris Propane, pH 8.0), NaCl, ZnCl₂, and the cofactor (e.g., NAD⁺).

  • Enzyme and Substrate: Add the purified enzyme (e.g., CpHpsN) and varying concentrations of the R- or S-DHPS substrate.

  • Measurement: Monitor the reaction by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH.[8]

  • Data Analysis: The initial reaction rates are plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine the apparent kcat and KM values.

Conclusion

The physiological roles of R- and S-DHPS are distinctly different and are governed by the enantioselective enzymes present in marine microorganisms. While some bacteria, like Cupriavidus pinatubonensis, show a strong preference for metabolizing R-DHPS, others, such as members of the Roseobacteraceae family, have evolved specific enzymes to process both enantiomers through separate pathways. This stereospecificity in metabolism has profound implications for the cycling of carbon and sulfur in marine environments and highlights the importance of considering chirality in ecological and biogeochemical studies. The experimental protocols outlined provide a framework for the further investigation of these and other chiral molecules in biological systems.

References

A Researcher's Guide to Deoxyhypusine Synthase (DHPS) Quantification: A Comparative Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of deoxyhypusine (B1670255) synthase (DHPS) is critical for understanding its role in cellular processes and its potential as a therapeutic target. This guide provides a detailed comparison of the primary methods for DHPS quantification, offering insights into their accuracy, precision, and experimental protocols to aid in selecting the most suitable technique for your research needs.

Deoxyhypusine synthase is a pivotal enzyme that catalyzes the first step in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A), a process known as hypusination.[1] This modification is essential for the function of eIF5A in protein synthesis, cell proliferation, and differentiation.[1][2] Dysregulation of DHPS activity and expression has been implicated in various diseases, including cancer, making its accurate quantification a key aspect of ongoing research.[3][4]

This guide evaluates four principal methods for DHPS quantification: enzymatic assays, immunoassays (ELISA), mass spectrometry-based proteomics, and gene expression analysis by quantitative PCR (qPCR).

Comparative Analysis of DHPS Quantification Methods

The selection of a DHPS quantification method depends on various factors, including the specific research question, the sample type, and the required throughput and sensitivity. The following table summarizes the key performance characteristics of each method. It is important to note that while some data is derived from studies on DHPS or its paralogs, other figures represent typical performance for the given technology due to the limited availability of direct comparative studies for DHPS.

MethodPrincipleCommon MetricAccuracy (% Recovery)Precision (%CV)ThroughputKey AdvantagesKey Limitations
Enzymatic Assay Measures the catalytic activity of DHPS by detecting the formation of its product or the consumption of a substrate.Enzyme activity (e.g., pkat/mg)85-115% (Typical)RSD of 12-15% for a DHPS paralog assay[5]Medium to HighDirectly measures functional enzyme activity.[6] Adaptable to high-throughput screening.[6]Indirectly measures protein amount; susceptible to interference from inhibitors or activators in the sample.
Immunoassay (ELISA) Uses antibodies to specifically capture and detect DHPS protein.Protein concentration (e.g., ng/mL)80-120% (Typical)Intra-assay: <10%, Inter-assay: <15% (Typical)[7][8]HighHigh specificity and sensitivity.[9] Well-suited for large numbers of samples.Dependent on antibody quality and specificity; can be affected by matrix effects.[8]
Mass Spectrometry Identifies and quantifies DHPS-specific peptides after protein digestion.Relative or absolute protein abundance90-110% (Typical with internal standards)<15-20% (Typical)Low to MediumHigh specificity and can quantify multiple proteins simultaneously. Can distinguish between protein isoforms and post-translational modifications.Requires sophisticated instrumentation and expertise; lower throughput compared to ELISA.
Quantitative PCR (qPCR) Measures the amount of DHPS mRNA to infer gene expression levels.Relative mRNA expressionN/A (relative quantification)<15% (Typical)[10][11]HighHighly sensitive for detecting low levels of gene expression.[12]Measures mRNA, which may not directly correlate with protein level or enzyme activity due to post-transcriptional and post-translational regulation.[12]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key DHPS quantification methods.

DHPS Enzymatic Activity Assay

This protocol is based on a non-radioactive, coupled-enzyme assay that measures the production of a chromogenic product.

Materials:

  • Purified recombinant DHPS or cell lysate containing DHPS

  • eIF5A precursor protein

  • Spermidine

  • NAD+

  • Coupling enzyme and substrate (e.g., from a commercial kit)

  • Assay buffer (e.g., 100 mM Glycine-NaOH, pH 9.0)

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, prepare the reaction mixture containing assay buffer, eIF5A precursor, spermidine, and NAD+.

  • Enzyme Addition: Add the DHPS-containing sample to initiate the reaction. Include a negative control without the enzyme or with a known DHPS inhibitor.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Detection: Add the coupling enzyme and substrate, which will react with a product of the DHPS reaction to generate a measurable signal (e.g., colorimetric or fluorescent).

  • Measurement: Read the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Calculation: Determine DHPS activity by comparing the signal from the sample to a standard curve generated with a known amount of product.

DHPS Immunoassay (Sandwich ELISA)

This protocol describes a typical sandwich ELISA for the quantification of DHPS protein.

Materials:

  • 96-well plate coated with a capture antibody specific for DHPS

  • Sample containing DHPS (cell lysate, tissue homogenate)

  • Recombinant DHPS standard

  • Detection antibody specific for DHPS (conjugated to an enzyme like HRP)

  • Substrate for the enzyme (e.g., TMB for HRP)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat a 96-well plate with a capture antibody against DHPS and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate and add samples and a serial dilution of the recombinant DHPS standard to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the enzyme-conjugated detection antibody. Incubate for 1-2 hours at room temperature.

  • Substrate Reaction: Wash the plate and add the substrate solution. Incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to quench the reaction.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Calculation: Generate a standard curve from the absorbance readings of the standards and calculate the concentration of DHPS in the samples.

DHPS Quantification by Mass Spectrometry

This protocol outlines a general workflow for targeted proteomics using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Sample containing DHPS

  • Lysis buffer with protease inhibitors

  • Denaturing, reducing, and alkylating agents (e.g., urea, DTT, iodoacetamide)

  • Trypsin

  • Stable isotope-labeled synthetic peptides corresponding to DHPS tryptic peptides (for absolute quantification)

  • LC-MS/MS system

Procedure:

  • Protein Extraction and Denaturation: Lyse cells or tissues to extract proteins. Denature the proteins using urea.

  • Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

  • Tryptic Digestion: Digest the proteins into peptides using trypsin overnight at 37°C.

  • Peptide Cleanup: Desalt the peptide mixture using a solid-phase extraction (SPE) column.

  • LC-MS/MS Analysis: Spike the samples with stable isotope-labeled standard peptides. Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Identify and quantify the signal from the endogenous DHPS peptides relative to the signal from the heavy-labeled standard peptides.

DHPS Gene Expression Analysis by qPCR

This protocol describes the relative quantification of DHPS mRNA using a two-step RT-qPCR approach.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers specific for DHPS and a stable reference gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from cells or tissues using a commercial kit. Assess RNA quality and quantity.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, primers for DHPS and the reference gene, and the qPCR master mix.

  • qPCR Amplification: Run the reaction on a real-time PCR instrument using an appropriate cycling program.

  • Data Analysis: Determine the cycle threshold (Ct) values for DHPS and the reference gene. Calculate the relative expression of DHPS using the ΔΔCt method, normalizing to the reference gene and a control sample.[12]

Visualizing Key Pathways and Workflows

To further clarify the biological context and experimental procedures, the following diagrams illustrate the DHPS signaling pathway and a typical experimental workflow for comparing quantification methods.

DHPS_Signaling_Pathway cluster_polyamine Polyamine Synthesis cluster_hypusination eIF5A Hypusination cluster_cellular_processes Cellular Processes cluster_signaling Signaling Pathways Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase DHPS DHPS Spermidine->DHPS eIF5A_precursor eIF5A Precursor (inactive) Deoxyhypusinated_eIF5A Deoxyhypusinated eIF5A eIF5A_precursor->Deoxyhypusinated_eIF5A Spermidine -> N-aminobutyl eIF5A_active Hypusinated eIF5A (active) Deoxyhypusinated_eIF5A->eIF5A_active Hydroxylation Translation Translation Elongation (Polyproline-rich proteins) eIF5A_active->Translation TGFb TGFβ Pathway DHPS->TGFb Activation DOHH DOHH Proliferation Cell Proliferation Translation->Proliferation Metastasis Metastasis Proliferation->Metastasis in Cancer ERK ERK1/2 ERK->DHPS Phosphorylation

Caption: The DHPS signaling pathway, illustrating the synthesis of spermidine, the two-step hypusination of eIF5A catalyzed by DHPS and DOHH, and its role in cellular processes and cancer-related signaling pathways.[3][13][14]

Experimental_Workflow cluster_prep Sample Preparation cluster_quantification DHPS Quantification cluster_analysis Data Analysis and Comparison start Biological Sample (Cells or Tissues) Lysate Cell/Tissue Lysate start->Lysate RNA_extraction RNA Extraction start->RNA_extraction Enzymatic_Assay Enzymatic Assay Lysate->Enzymatic_Assay ELISA ELISA Lysate->ELISA Mass_Spec Mass Spectrometry Lysate->Mass_Spec qPCR RT-qPCR RNA_extraction->qPCR Data_Analysis Quantitative Data (Activity, Concentration, Abundance, Expression) Enzymatic_Assay->Data_Analysis ELISA->Data_Analysis Mass_Spec->Data_Analysis qPCR->Data_Analysis Comparison Comparison of Accuracy & Precision Data_Analysis->Comparison

Caption: A logical workflow for the comparative evaluation of different DHPS quantification methods, from sample preparation to data analysis.

References

A Guide to the Inter-Laboratory Comparison of 2,3-Dihydroxypropane-1-sulfonate (DHPS) Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison (ILC) for the measurement of 2,3-Dihydroxypropane-1-sulfonate (DHPS), an emerging biomarker of interest. Given the recent discovery of DHPS in human stool samples and its potential association with various physiological and pathological states, establishing robust and reproducible analytical methods is crucial for its validation as a reliable biomarker.[1] This document outlines a proposed proficiency testing (PT) scheme, detailed experimental protocols, and data presentation formats to facilitate the standardization of DHPS quantification across different laboratories.

Introduction to this compound (DHPS)

This compound (DHPS) is a microbial-derived organosulfonate that has been identified as a highly abundant metabolite in the human gut.[1] Preliminary research suggests a significant correlation between fecal DHPS levels and certain health conditions, including neurodegenerative diseases.[1] Specifically, studies have shown significantly lower levels of DHPS in individuals with neurodegenerative diseases compared to healthy controls.[1] The development of non-invasive biomarkers for DHPS activity is underway, with methods such as measuring free hypusine in urine by Liquid Chromatography-Mass Spectrometry (LC-MS) being explored.[2] As research into the clinical utility of DHPS progresses, the need for standardized analytical methods to ensure data comparability across studies becomes paramount.

Inter-laboratory comparisons are an essential component of laboratory quality assurance, allowing individual laboratories to benchmark their performance against others.[3] This guide proposes a framework for such a comparison for DHPS measurements, drawing on established principles of proficiency testing and analytical method validation.[4][5]

Proposed Inter-Laboratory Comparison (ILC) Design

The proposed ILC will be a proficiency testing (PT) scheme where a coordinating laboratory prepares and distributes standardized samples to participating laboratories. The primary objective is to assess the accuracy and precision of each laboratory's DHPS measurement method.

Workflow of the Proposed DHPS Inter-Laboratory Comparison:

ILC_Workflow cluster_Coordination Coordinating Laboratory cluster_Participants Participating Laboratories cluster_Evaluation Data Analysis & Reporting A Sample Preparation (Spiked Serum/Urine) B Homogeneity & Stability Testing A->B QC C Sample Distribution B->C D Sample Analysis (DHPS Quantification) C->D Blinded Samples E Data Reporting D->E F Statistical Analysis (z-scores) E->F G Issuance of ILC Report F->G

Caption: Workflow for the proposed DHPS inter-laboratory comparison study.

Experimental Protocol: Quantification of DHPS by LC-MS/MS

The following is a recommended standardized protocol for the quantification of DHPS in biological matrices (e.g., serum, urine). This method is based on established principles for the analysis of small polar molecules by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8]

3.1. Sample Preparation (Protein Precipitation)

  • To 100 µL of serum or urine sample, add 400 µL of ice-cold acetonitrile (B52724) containing a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled DHPS).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3.2. LC-MS/MS Instrumentation and Conditions

  • Chromatography System: Ultra-High Performance Liquid Chromatograph (UHPLC).

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Column: A reversed-phase column suitable for polar analytes (e.g., C18 with a polar end-capping).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate DHPS from matrix components.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for DHPS and the internal standard must be optimized.

3.3. Method Validation Parameters

Participating laboratories should have their methods validated according to established guidelines, assessing the following parameters:[6][7]

  • Linearity: Assessed by analyzing a series of calibration standards over the expected concentration range. A coefficient of determination (R²) > 0.99 is desirable.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in replicates. Accuracy should be within 85-115% (80-120% for the lower limit of quantification), and precision (relative standard deviation, RSD) should be <15% (<20% for the LLOQ).

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.

  • Stability: Stability of DHPS in the biological matrix under different storage and handling conditions.

Data Presentation and Evaluation

Participating laboratories will be required to report the concentrations of DHPS in the provided samples. The coordinating laboratory will perform a statistical analysis of the submitted data to assess inter-laboratory performance.

Table 1: Hypothetical Results of DHPS Inter-Laboratory Comparison

Laboratory IDSample 1 (Spiked Low) - Reported Value (ng/mL)Sample 1 - z-scoreSample 2 (Spiked High) - Reported Value (ng/mL)Sample 2 - z-scoreOverall Performance
Lab-0015.2-0.648.5-0.5Satisfactory
Lab-0024.8-1.446.2-1.6Satisfactory
Lab-0036.51.854.11.6Satisfactory
Lab-0047.84.260.34.1Unsatisfactory
Lab-0055.50.050.00.0Satisfactory
Assigned Value 5.5 50.0
Standard Deviation for PT 0.5 2.5

z-scores are calculated as: (Reported Value - Assigned Value) / Standard Deviation for PT. A z-score between -2 and 2 is generally considered satisfactory.

Logical Relationship for Performance Evaluation:

Performance_Evaluation cluster_Data Submitted Data cluster_Stats Statistical Analysis cluster_Assessment Performance Assessment A Reported DHPS Concentrations B Calculation of Assigned Value (e.g., consensus mean) A->B C Calculation of Standard Deviation for PT A->C D Calculation of z-scores B->D C->D E |z-score| <= 2 ? D->E F Satisfactory E->F Yes G Unsatisfactory E->G No

Caption: Logical flow for the statistical evaluation of laboratory performance.

Conclusion

The establishment of a harmonized and validated analytical methodology for the quantification of this compound is a critical step in advancing its potential as a clinical biomarker. This guide provides a comprehensive framework for an inter-laboratory comparison study, including a detailed experimental protocol and a clear process for data evaluation. Participation in such a program will enable laboratories to ensure the accuracy and reliability of their DHPS measurements, ultimately contributing to a better understanding of the role of this metabolite in human health and disease.

References

Navigating the Sulfur Seas: A Comparative Guide to DHPS Utilization Pathways in Marine Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

XIAMEN, China – In the vast and complex marine ecosystem, the cycling of essential nutrients is a critical process driven by a diverse array of microorganisms. Among these, the utilization of organosulfur compounds plays a pivotal role. A key molecule in this cycle is 2,3-dihydroxypropane-1-sulfonate (DHPS), an abundant organosulfur compound. This guide provides a comparative analysis of the genomic and metabolic strategies employed by various marine microorganisms to utilize DHPS, offering valuable insights for researchers, scientists, and drug development professionals.

Diverse Strategies for a Common Resource

Marine bacteria, particularly those from the Roseobacter clade, have evolved distinct pathways to metabolize DHPS, showcasing a fascinating example of metabolic diversity. While different species share a core gene cluster for the initial steps of DHPS metabolism, the subsequent desulfonation process, a critical step in releasing the sulfur for assimilation, exhibits significant variation.

A comparative study of Ruegeria pomeroyi DSS-3, Dinoroseobacter shibae DFL-12, and Roseobacter denitrificans OCh 114 has revealed three distinct enzymatic pathways for desulfonation.[1][2] These differences in their genomic blueprints translate to different strategies for breaking down DHPS to acquire sulfur for growth.

Comparative Performance of DHPS Desulfonation Pathways

The efficiency of DHPS utilization can be a key factor in the ecological success of these microorganisms. While detailed kinetic data for every enzyme is not always available, growth and substrate consumption rates provide a valuable proxy for the overall performance of these pathways.

Marine MicroorganismPrimary Desulfonation Enzyme(s)Growth on DHPSDHPS Consumption RateReference
Ruegeria pomeroyi DSS-3L-cysteate sulfo-lyaseSupportedNo significant difference between R- and S-DHPS[1][2]
Dinoroseobacter shibae DFL-12Sulfolactate sulfo-lyaseSupportedData not specified[1][2]
Roseobacter denitrificans OCh 114Sulfopyruvate decarboxylase & Sulfoacetaldehyde acetyltransferaseSupportedData not specified[1][2]

Visualizing the Metabolic Maze: DHPS Utilization Pathways

To better understand the divergence of these metabolic strategies, the following diagrams illustrate the known DHPS utilization pathways in the studied marine microorganisms.

DHPS_Utilization_Workflow cluster_uptake DHPS Uptake & Initial Oxidation cluster_pathways Divergent Desulfonation Pathways cluster_Rpomeroyi Ruegeria pomeroyi DSS-3 cluster_Dshibae Dinoroseobacter shibae DFL-12 cluster_Rdenitrificans Roseobacter denitrificans OCh 114 cluster_assimilation Sulfur Assimilation DHPS_ext Extracellular DHPS DHPS_int Intracellular DHPS DHPS_ext->DHPS_int Transport Oxidized_DHPS Oxidized DHPS Intermediate DHPS_int->Oxidized_DHPS Dehydrogenases (hpsN, hpsO, hpsP) Rp_enzyme L-cysteate sulfo-lyase Oxidized_DHPS->Rp_enzyme Ds_enzyme Sulfolactate sulfo-lyase Oxidized_DHPS->Ds_enzyme Rd_enzyme1 Sulfopyruvate decarboxylase Oxidized_DHPS->Rd_enzyme1 Sulfite_Rp Sulfite Rp_enzyme->Sulfite_Rp Sulfite_pool Common Sulfite Pool Sulfite_Rp->Sulfite_pool Sulfite_Ds Sulfite Ds_enzyme->Sulfite_Ds Sulfite_Ds->Sulfite_pool Rd_enzyme2 Sulfoacetaldehyde acetyltransferase Rd_enzyme1->Rd_enzyme2 Sulfite_Rd Sulfite Rd_enzyme2->Sulfite_Rd Sulfite_Rd->Sulfite_pool Sulfate_assim Sulfate Assimilation Pathway Sulfite_pool->Sulfate_assim

Comparative DHPS desulfonation pathways in marine Roseobacter members.

The initial uptake and oxidation of DHPS are conserved steps. However, the subsequent desulfonation pathways diverge significantly, employing different enzymes to release sulfite, which then enters the central sulfur assimilation pathway.[1][2]

Experimental Corner: Methodologies for Studying DHPS Metabolism

The elucidation of these pathways relies on a combination of advanced experimental techniques. Below are summaries of the key protocols employed in the comparative genomic and proteomic studies.

Bacterial Culturing and Growth Analysis
  • Objective: To determine if marine bacterial isolates can utilize DHPS as a sole sulfur source and to measure growth rates.

  • Protocol:

    • Prepare a defined artificial seawater medium lacking any sulfur source.

    • Synthesize both R- and S-enantiomers of DHPS.

    • Supplement the basal medium with a known concentration of either R-DHPS or S-DHPS (e.g., 1 mM) as the sole sulfur source.

    • Inoculate the media with the marine bacterial strain of interest.

    • Incubate cultures under controlled conditions (e.g., temperature, shaking).

    • Monitor bacterial growth over time by measuring optical density at 600 nm (OD600).

    • Calculate growth rates from the exponential phase of the growth curves.

Targeted Metabolomics for DHPS Consumption
  • Objective: To quantify the rate of DHPS consumption from the culture medium.

  • Protocol:

    • Collect culture supernatant at different time points during bacterial growth.

    • Filter the supernatant to remove bacterial cells.

    • Perform liquid chromatography-mass spectrometry (LC-MS) analysis on the supernatant.

    • Develop a standard curve using known concentrations of DHPS to quantify its concentration in the samples.

    • Calculate the rate of DHPS disappearance from the medium over time.

Comparative Proteomics
  • Objective: To identify the proteins that are differentially expressed when bacteria are grown on DHPS compared to other sulfur sources.

  • Protocol:

    • Culture the bacterial strain in media containing DHPS and a control sulfur source (e.g., sulfate).

    • Harvest bacterial cells during the exponential growth phase.

    • Extract total proteins from the cells.

    • Digest the proteins into peptides (e.g., using trypsin).

    • Analyze the peptide mixture using high-resolution mass spectrometry (e.g., LC-MS/MS).

    • Identify and quantify the proteins using bioinformatic tools by searching the mass spectra against the predicted proteome of the organism.

    • Compare the protein abundance between the DHPS and control conditions to identify upregulated enzymes involved in the utilization pathway.

Genomic Analysis of DHPS Metabolism Gene Clusters
  • Objective: To identify and compare the genes involved in DHPS metabolism across different marine microorganisms.

  • Protocol:

    • Sequence the whole genome of the marine bacterial isolates.

    • Annotate the genes in the sequenced genomes.

    • Use bioinformatic tools (e.g., BLAST) to search for homologs of known DHPS metabolism genes (e.g., dehydrogenases, sulfo-lyases) within the genomes.

    • Analyze the genomic context of these genes to identify conserved gene clusters associated with DHPS utilization.

    • Compare the gene content and organization of these clusters across different species to identify conserved and variable components of the pathways.

The following diagram illustrates a general workflow for a comparative genomics study of DHPS utilization.

Comparative_Genomics_Workflow cluster_sampling Sample Collection & Isolation cluster_sequencing Genomic & Phenotypic Analysis cluster_analysis Bioinformatic Analysis & Comparison cluster_output Outputs seawater Seawater Sample isolation Isolate Marine Bacteria seawater->isolation culturing Growth Assays on DHPS isolation->culturing wgs Whole Genome Sequencing isolation->wgs proteomics Comparative Proteomics culturing->proteomics annotation Genome Annotation wgs->annotation pathway_recon Pathway Reconstruction proteomics->pathway_recon gene_cluster Identify DHPS Gene Clusters annotation->gene_cluster comparison Comparative Genomic Analysis gene_cluster->comparison pathway_recon->comparison pathway_model Metabolic Pathway Models comparison->pathway_model evolution Evolutionary Insights comparison->evolution

Workflow for comparative genomics of DHPS utilization.

Conclusion and Future Directions

The comparative genomics of DHPS utilization pathways in marine microorganisms reveals a remarkable degree of metabolic plasticity. Understanding these diverse strategies is not only crucial for comprehending the marine sulfur cycle but also holds potential for biotechnological applications. For instance, the enzymes involved in these pathways could be harnessed for bioremediation or the production of valuable sulfur-containing compounds. Further research, including detailed enzymatic characterization and broader genomic surveys of marine environments, will undoubtedly uncover even more intricacies of this vital metabolic process. This knowledge will be invaluable for predicting how marine microbial communities will respond to environmental changes and for discovering novel biocatalysts.

References

Comparative Analysis of Deoxyhypusine Synthase (DHPS) Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the stability of wild-type Deoxyhypusine Synthase (DHPS) versus a mutant variant, and details the experimental methodology to assess its degradation. Current research indicates that the degradation of certain DHPS variants is mediated by the proteasome, a key cellular machinery for protein turnover.

Data Presentation: Stability of DHPS Variants

The following table summarizes quantitative data on the protein stability of wild-type DHPS compared to a deletion mutant (DHPSDEL), which lacks amino acids Tyrosine 305 and Isoleucine 306. This mutation has been shown to cause protein instability and subsequent degradation[1].

Protein VariantDescriptionRelative Protein Half-LifeDegradation Pathway
Wild-Type DHPS (GFPDHPS) Standard, unmodified Deoxyhypusine SynthaseStableBasal Turnover
Mutant DHPS (GFPDEL) Deletion of Tyr305 and Ile306Significantly shorter than wild-typeProteasome-mediated[1]

Experimental Protocols

Assessing DHPS Protein Stability via Cycloheximide (B1669411) (CHX) Chase Assay

This protocol is used to determine the half-life of a protein by inhibiting new protein synthesis and observing the rate of degradation of the existing protein pool.

Objective: To measure and compare the stability of different DHPS variants (e.g., wild-type vs. mutant).

Materials:

  • HEK293T cells

  • Expression constructs for GFP-tagged DHPS variants (e.g., GFPDHPS and GFPDEL)

  • Transient transfection reagent

  • Cycloheximide (CHX) solution (protein synthesis inhibitor)

  • MG132 (proteasome inhibitor, optional)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies (anti-GFP, anti-β-tubulin as a loading control)

  • Secondary antibody (e.g., HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system for Western blots

Methodology:

  • Cell Culture and Transfection:

    • Plate HEK293T cells to achieve 70-80% confluency on the day of transfection.

    • Transfect cells with constructs expressing GFPDHPS or GFPDEL using a suitable transfection reagent according to the manufacturer's protocol. Allow for protein expression for 24-48 hours.

  • Cycloheximide Treatment:

    • After the expression period, treat the cells with cycloheximide (e.g., at a final concentration of 20 µg/mL) to inhibit protein synthesis. This marks the 0-hour time point.

    • Harvest cells at various time points after CHX addition (e.g., 0, 0.5, 1, 2, 4, and 6 hours)[1].

  • Proteasome Inhibition (Optional):

    • To determine if degradation is proteasome-dependent, pre-treat a set of transfected cells with a proteasome inhibitor, such as MG132 (e.g., at 5 µM), for a few hours before adding CHX[1].

  • Cell Lysis and Protein Quantification:

    • At each time point, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysates by centrifugation to remove cell debris.

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for Western blotting.

  • Western Blot Analysis:

    • Separate equal amounts of protein from each time point by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies against GFP (to detect the DHPS fusion protein) and a loading control (e.g., β-tubulin).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Data Analysis:

    • Quantify the band intensities for the GFP-tagged DHPS protein and the loading control at each time point using densitometry software.

    • Normalize the DHPS band intensity to the corresponding loading control intensity.

    • Plot the normalized DHPS protein levels against time. The 0-hour time point is set to 100%.

    • Calculate the half-life of the protein from the resulting decay curve. A significant reduction in the half-life of a DHPS variant compared to the wild-type indicates instability[1]. The restoration of protein levels in the presence of MG132 confirms proteasome-mediated degradation[1].

Mandatory Visualization

DHPS_Degradation_Pathway cluster_synthesis Protein Synthesis cluster_degradation Proteasomal Degradation DHPS_mRNA DHPS mRNA Ribosome Ribosome DHPS_mRNA->Ribosome Translation WildType_DHPS WildType_DHPS Ribosome->WildType_DHPS Wild-Type DHPS (Stable) Mutant_DHPS Mutant_DHPS Ribosome->Mutant_DHPS Mutant DHPS (Unstable) Function eIF5A Hypusination WildType_DHPS->Function Cellular Function DHPS_DEL_mRNA DHPS-DEL mRNA DHPS_DEL_mRNA->Ribosome Translation Ub_DHPS Ub-DHPS Mutant_DHPS->Ub_DHPS Ubiquitination Ubiquitin Ubiquitin E3_Ligase E3 Ubiquitin Ligase (Unspecified) Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Ub_DHPS->Proteasome Recognition & Degradation CHX_Chase_Workflow start 1. Transfect cells with GFP-DHPS constructs chx 2. Add Cycloheximide (CHX) to inhibit protein synthesis start->chx mg132 2a. (Optional) Pre-treat with MG132 (Proteasome Inhibitor) start->mg132 timepoints 3. Harvest cells at multiple time points (0-6h) chx->timepoints mg132->chx lysis 4. Lyse cells and quantify protein timepoints->lysis western 5. Western Blot for GFP-DHPS & Loading Control lysis->western analysis 6. Densitometry analysis and plot protein decay curve western->analysis halflife 7. Determine protein half-life analysis->halflife

References

Safety Operating Guide

Proper Disposal of 2,3-Dihydroxypropane-1-sulfonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing immediate, essential safety and logistical information for the proper disposal of 2,3-Dihydroxypropane-1-sulfonate, this guide is intended for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling and compliance with standard laboratory waste management protocols.

Based on available safety data, this compound is not classified as a hazardous substance.[1] However, it is imperative to adhere to responsible laboratory practices and local regulations for chemical disposal to minimize environmental impact. The toxicological properties of this compound have not been exhaustively studied, warranting a cautious approach.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. In case of accidental exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support.
Skin Contact Remove contaminated clothing and rinse the affected area thoroughly with large amounts of water.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek medical attention if irritation persists.[1]
Ingestion Wash out the mouth with water if the person is conscious. Do not induce vomiting.[1]

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in accordance with prevailing country, federal, state, and local regulations.[1] The following is a general procedural guide.

1. Waste Identification and Segregation:

  • Treat all chemical waste as potentially hazardous until a formal determination is made by your institution's Environmental Health and Safety (EHS) office.

  • Do not mix this compound waste with incompatible materials such as strong acids, strong alkalis, or strong oxidizing/reducing agents.[1]

2. Containerization and Labeling:

  • Collect waste this compound in a designated, compatible, and leak-proof container. The original container is often a suitable choice.

  • Clearly label the waste container with "this compound Waste" and include the concentration if it is in a solution.

3. Storage:

  • Store the waste container in a designated satellite accumulation area that is at or near the point of generation.

  • Ensure the container is kept tightly closed except when adding waste.

4. Disposal Request:

  • Contact your institution's EHS department to request a pickup for the chemical waste.

  • Provide them with accurate information about the waste stream as labeled on the container.

While this compound is a naturally occurring and biodegradable substance found in marine and terrestrial environments, direct disposal down the drain is not recommended without explicit approval from your local wastewater treatment authority and EHS office.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures safety and compliance at each stage of the process.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_labeling Labeling & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Identify Waste as This compound A->B Start Disposal Process C Select Compatible Waste Container B->C D Segregate from Incompatible Wastes (Strong Acids/Bases, Oxidizers) C->D E Label Container Clearly: 'this compound Waste' D->E F Store in Designated Satellite Accumulation Area E->F G Contact Environmental Health & Safety (EHS) for Waste Pickup F->G H Provide Accurate Waste Information to EHS G->H I EHS Manages Final Disposal According to Regulations H->I

Disposal Workflow for this compound

References

Personal protective equipment for handling 2,3-Dihydroxypropane-1-sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2,3-Dihydroxypropane-1-sulfonate, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and operational efficiency.

Chemical Safety Overview

According to the Material Safety Data Sheet, this compound is not classified as a hazardous substance or mixture[1]. However, adherence to standard laboratory safety protocols is essential to minimize any potential risks. It is recommended to always handle this chemical in a well-ventilated area and avoid direct contact with skin and eyes[1].

Personal Protective Equipment (PPE)

While this compound is not classified as hazardous, the use of appropriate personal protective equipment is a fundamental aspect of good laboratory practice. The following table summarizes the recommended PPE for handling this chemical.

PPE CategoryItemSpecifications and Recommendations
Hand Protection GlovesDisposable nitrile gloves are recommended for short-term protection against incidental contact[2]. For prolonged or immersive contact, consider reusable gloves such as butyl rubber or neoprene[3]. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical[2].
Eye and Face Protection Safety Glasses/GogglesWear chemical splash goggles that meet the ANSI Z.87.1 standard[2]. If there is a significant risk of splashing, a face shield should be worn in addition to goggles[2][3].
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect street clothing and skin from potential contamination[2]. Ensure the lab coat is buttoned and fits properly[2].
Respiratory Protection None required under normal useRespiratory protection is generally not required when handling this substance in a well-ventilated area. If dust or aerosols are generated and ventilation is inadequate, a NIOSH-approved N95 dust mask or equivalent may be used.

Safe Handling and Experimental Protocol

Adherence to a standardized handling protocol is critical for maintaining a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure a calibrated eye-wash station and safety shower are readily accessible[1].

  • Work in a well-ventilated area. A chemical fume hood is recommended if there is a potential for generating dust or aerosols[4].

  • Clear the workspace of any unnecessary items to prevent contamination and accidents.

2. Handling the Solid Form:

  • Don the appropriate PPE as outlined in the table above.

  • Carefully weigh the desired amount of this compound, avoiding the creation of dust.

  • If dissolving in a solvent, add the solid to the solvent slowly while stirring to prevent splashing.

3. Handling Solutions:

  • When transferring solutions, use appropriate tools such as pipettes or graduated cylinders to minimize the risk of spills.

  • Keep containers tightly sealed when not in use to prevent evaporation and contamination[1].

4. Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with plenty of water. Remove contaminated clothing[1].

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists[1].

  • In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support[1].

  • In case of ingestion: Wash out the mouth with water, provided the person is conscious. Do not induce vomiting[1].

Disposal Plan

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

1. Waste Collection:

  • Collect all waste containing this compound in a designated and clearly labeled hazardous waste container[5].

  • Ensure the container is compatible with the chemical and any solvents used[5].

2. Container Management:

  • Keep the waste container tightly closed except when adding waste[5].

  • Store the waste container in a designated, well-ventilated, and secure area, segregated from incompatible materials[5].

3. Disposal Procedure:

  • Dispose of the chemical waste through your institution's designated hazardous waste management program[5].

  • Do not dispose of this compound down the drain or in the regular trash.

Visual Workflow Guides

The following diagrams illustrate the key decision-making and procedural workflows for handling this compound safely.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection start Start: Prepare to handle This compound check_sds Consult Safety Data Sheet (SDS) start->check_sds is_hazardous Is the chemical classified as hazardous? check_sds->is_hazardous standard_ppe Select Standard PPE: - Nitrile Gloves - Safety Glasses - Lab Coat is_hazardous->standard_ppe No additional_ppe Evaluate need for additional protection (e.g., face shield, respirator) standard_ppe->additional_ppe wear_additional_ppe Wear additional PPE additional_ppe->wear_additional_ppe Yes proceed Proceed with handling additional_ppe->proceed No wear_additional_ppe->proceed

Caption: PPE Selection Workflow for this compound.

Handling_and_Disposal_Workflow cluster_handling Safe Handling Procedure cluster_disposal Waste Disposal Procedure start Start: Handling Task don_ppe 1. Don Appropriate PPE start->don_ppe prepare_workspace 2. Prepare well-ventilated workspace don_ppe->prepare_workspace handle_chemical 3. Handle chemical carefully (avoid dust/splashes) prepare_workspace->handle_chemical close_container 4. Keep container sealed when not in use handle_chemical->close_container collect_waste 5. Collect waste in a labeled, compatible container close_container->collect_waste store_waste 6. Store waste container in a designated area collect_waste->store_waste dispose 7. Arrange for disposal via institutional waste program store_waste->dispose end End of Process dispose->end

Caption: Safe Handling and Disposal Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.